molecular formula C27H26N4O8 B613414 Fmoc-Lys(Dnp)-OH

Fmoc-Lys(Dnp)-OH

カタログ番号: B613414
分子量: 534.5 g/mol
InChIキー: OENCMORJQAUAAJ-DEOSSOPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-Lys(Dnp)-OH is an orthogonally protected amino acid building block essential for solid-phase peptide synthesis (SPPS). It features an Fmoc (9-fluorenylmethoxycarbonyl) group for temporary α-amine protection and a Dnp (2,4-dinitrophenyl) group on the lysine side chain. The primary research application of this compound is in the construction of Fluorescence Resonance Energy Transfer (FRET) peptide substrates, where it acts as an efficient quencher . In these substrates, the Dnp group's strong absorption properties (λabs = 380 nm) quench the fluorescence of a nearby fluorophore, such as Mca . Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher separate, resulting in a measurable increase in fluorescence, thus allowing for continuous monitoring of protease activity . This mechanism is widely utilized in high-throughput screening for protease inhibitors and for measuring enzyme activity in biological fluids, particularly for matrix metalloproteinases (MMPs) . The compound is characterized by its molecular formula C₂₇H₂₆N₄O₈ and a molecular weight of 534.5 g/mol . It is typically stored at -20°C and demonstrates solubility in solvents like DMSO and DMF . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for personal consumption.

特性

IUPAC Name

(2S)-6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENCMORJQAUAAJ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Lys(Dnp)-OH: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(2,4-dinitrophenyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Dnp)-OH, is a crucial building block in peptide synthesis. Its unique characteristics, particularly the chromophoric and quenching properties of the dinitrophenyl (Dnp) group, make it an invaluable tool for the development of peptide-based assays and probes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and its applications in research and drug development.

Core Physical and Chemical Properties

This compound is a yellow to beige powder. The incorporation of the Fmoc protecting group at the α-amino position allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS). The Dnp group, attached to the ε-amino group of the lysine side chain, serves as a potent quencher for fluorophores, making this derivative particularly useful in the synthesis of internally quenched fluorescent (IQF) peptide substrates for studying protease activity.

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₂₇H₂₆N₄O₈[1]
Molecular Weight 534.52 g/mol [1]
CAS Number 148083-64-1[1]
Appearance Light yellow to yellow solid/powder
Melting Point 150-160 °C
Purity (by HPLC) ≥97.0%
Solubility
Dimethyl Sulfoxide (DMSO)≥43.25 mg/mL
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble

Spectroscopic and Analytical Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit characteristic signals from the Fmoc, lysine, and Dnp groups.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Dnp-H (aromatic) 8.0 - 9.0m
Fmoc-H (aromatic) 7.2 - 7.8m
Lysine α-CH ~4.2m
Fmoc-CH, CH₂ 4.1 - 4.5m
Lysine ε-CH₂ ~3.4m
Lysine β, γ, δ-CH₂ 1.2 - 2.0m
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show resonances corresponding to the carbonyls, aromatic carbons, and aliphatic carbons of the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) ~175
Fmoc Urethane (C=O) ~156
Dnp Aromatic Carbons 120 - 150
Fmoc Aromatic Carbons 120 - 145
Lysine α-CH ~55
Fmoc-CH ~47
Fmoc-CH₂ ~67
Lysine ε-CH₂ ~43
Lysine β, γ, δ-CH₂ 22 - 32
FT-IR Spectral Data

The infrared spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid) 2500 - 3300 (broad)
N-H stretch (Amide/Amine) 3300 - 3500
C-H stretch (Aromatic) 3000 - 3100
C-H stretch (Aliphatic) 2850 - 2960
C=O stretch (Carboxylic Acid) ~1710
C=O stretch (Urethane) ~1690
N-O stretch (Nitro group) 1520 - 1560 and 1340 - 1380
C=C stretch (Aromatic) 1450 - 1600
UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound is dominated by the strong absorbance of the Dnp and Fmoc groups.

Chromophoreλmax (nm)
Dnp group ~360
Fmoc group ~265, ~290, ~300

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated SPPS.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Workflow:

spss_workflow start Start: Swell Resin in DMF fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) start->fmoc_deprotection wash1 Wash with DMF fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) wash1->coupling wash2 Wash with DMF coupling->wash2 repeat_cycle Repeat Cycle for Next Amino Acid wash2->repeat_cycle repeat_cycle->fmoc_deprotection Yes final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection No dnp_deprotection Dnp Group Deprotection (Thiolysis) final_deprotection->dnp_deprotection cleavage Cleavage from Resin and Side-Chain Deprotection dnp_deprotection->cleavage precipitation Precipitation with Cold Diethyl Ether cleavage->precipitation purification Purification by RP-HPLC precipitation->purification end End: Lyophilized Peptide purification->end

SPPS Workflow for Peptides with Lys(Dnp)

Detailed Steps:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

  • Amino Acid Coupling: Activate the desired Fmoc-amino acid (including this compound) with coupling reagents like HBTU/HOBt and a base such as DIPEA in DMF. Add this solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Then, proceed with the deprotection of the Dnp group (see next protocol). Finally, cleave the peptide from the resin and remove other side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Deprotection of the Dnp Group

The Dnp group is typically removed by thiolysis.

Materials:

  • Peptide-resin containing Lys(Dnp)

  • DMF

  • Thiophenol

  • Triethylamine (TEA) or DIPEA

  • DCM

  • Methanol

Workflow:

dnp_deprotection_workflow start Start: Swell Peptide-Resin in DMF reagent_addition Add Thiophenol and Base (e.g., TEA) in DMF start->reagent_addition reaction React at Room Temperature reagent_addition->reaction wash_dmf Wash with DMF reaction->wash_dmf wash_dcm Wash with DCM wash_dmf->wash_dcm wash_methanol Wash with Methanol wash_dcm->wash_methanol dry Dry Resin wash_methanol->dry end End: Dnp-Deprotected Peptide-Resin dry->end

Dnp Group Deprotection Workflow

Detailed Steps:

  • Resin Swelling: Swell the Dnp-containing peptide-resin in DMF.

  • Thiolysis: Treat the resin with a solution of thiophenol and a base (e.g., TEA or DIPEA) in DMF. A typical condition is a 20-fold molar excess of thiophenol.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove the cleaved Dnp group and excess reagents.

  • Drying: Dry the resin before proceeding to the final cleavage from the solid support.

HPLC Analysis and Purification

RP-HPLC is the standard method for analyzing the purity of and purifying peptides containing Lys(Dnp).

Materials:

  • Crude or purified peptide

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 RP-HPLC column

Workflow:

hplc_workflow start Start: Dissolve Peptide Sample injection Inject Sample onto C18 Column start->injection gradient_elution Gradient Elution (Solvent A and B) injection->gradient_elution detection UV Detection (e.g., 220 nm, 280 nm, 360 nm) gradient_elution->detection analysis Analyze Chromatogram (Purity Assessment) detection->analysis fraction_collection Fraction Collection (for Purification) analysis->fraction_collection end End: Purity Data / Purified Peptide analysis->end fraction_collection->end

HPLC Analysis and Purification Workflow

Detailed Steps:

  • Sample Preparation: Dissolve the peptide in a suitable solvent, typically a mixture of Solvent A and a minimal amount of Solvent B.

  • Injection: Inject the sample onto a C18 column equilibrated with Solvent A.

  • Gradient Elution: Apply a linear gradient of increasing Solvent B to elute the peptide and any impurities.

  • Detection: Monitor the column effluent using a UV detector at wavelengths appropriate for the peptide backbone (220 nm), aromatic residues (280 nm), and the Dnp group (around 360 nm).

  • Analysis and/or Purification: For analytical purposes, integrate the peak areas to determine purity. For purification, collect the fractions corresponding to the desired peptide peak for subsequent lyophilization.

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of Förster Resonance Energy Transfer (FRET) peptide substrates. In these substrates, the Dnp group on the lysine side chain acts as a quencher for a fluorescent donor group (e.g., Mca - (7-Methoxycoumarin-4-yl)acetyl) incorporated elsewhere in the peptide sequence. When the peptide is intact, the close proximity of the donor and quencher results in the quenching of fluorescence. Upon cleavage of the peptide by a specific protease, the donor and quencher are separated, leading to an increase in fluorescence. This principle is widely used for:

  • Enzyme activity assays: To measure the kinetic parameters of proteases.

  • High-throughput screening: To identify inhibitors of specific proteases for drug discovery.

  • Diagnostic tools: To detect the presence and activity of proteases associated with various diseases.

Conclusion

This compound is a versatile and indispensable reagent for peptide chemists. Its well-defined physical and chemical properties, combined with its utility in the synthesis of FRET substrates, have solidified its importance in both basic research and the development of new therapeutic and diagnostic agents. The protocols provided in this guide offer a framework for the successful application of this valuable compound in the laboratory.

References

Spectroscopic Properties of the Dnp Group in Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dinitrophenyl (Dnp) group is a versatile chemical moiety extensively utilized in peptide research and drug development. Its unique spectroscopic properties make it an invaluable tool for studying peptide structure, dynamics, and interactions. This technical guide provides a comprehensive overview of the spectroscopic characteristics of the Dnp group when incorporated into peptides, with a focus on its application as a fluorescence quencher in Förster Resonance Energy Transfer (FRET) studies. Detailed experimental protocols and quantitative data are presented to assist researchers in the effective application of Dnp-labeled peptides.

Core Spectroscopic Properties of the Dnp Group

The spectroscopic behavior of the Dnp group is dominated by its strong absorption in the near-UV region and its ability to act as an efficient quencher of fluorescence.

UV-Visible Absorption

The Dnp group exhibits a characteristic absorption spectrum with a maximum (λmax) typically in the range of 360 to 363 nm. This absorption is attributed to the π→π* electronic transitions within the dinitrophenyl ring system. The exact position of the λmax and the molar extinction coefficient (ε) can be influenced by the local environment, such as solvent polarity and the nature of the amino acid to which it is attached. For instance, the molar extinction coefficient of N-acetyl-Trp(Dnp)-amide has been reported to be approximately 17,400 M⁻¹cm⁻¹ at 360 nm. Dnp-lysine has an absorbance maximum at 360 nm[1].

The UV-Vis spectrum of the Dnp group is also sensitive to pH. At alkaline pH, the phenolic hydroxyl group of a dinitrophenol can deprotonate, leading to a red-shift in the absorption spectrum. However, when attached to an amino acid within a peptide chain, this effect is generally not observed unless the Dnp group is attached to a tyrosine side chain.

Fluorescence Properties

The 2,4-dinitrophenyl group is considered a non-fluorescent or "dark" quencher. Upon excitation, it rapidly dissipates the absorbed energy as heat to the surrounding solvent, with negligible fluorescence emission. This property is central to its function as an acceptor in FRET-based assays, as it minimizes background fluorescence and simplifies data analysis.

Dnp as a Quencher in FRET-based Peptide Assays

The most prominent application of the Dnp group in peptide science is as an acceptor molecule in FRET-based assays. FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule (quencher) when they are in close proximity (typically 10-100 Å). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler" for monitoring changes in molecular distances.

In a typical FRET peptide substrate, a fluorophore (donor) and the Dnp group (acceptor) are positioned on opposite sides of a protease cleavage site. In the intact peptide, the close proximity of the donor and quencher results in efficient FRET, leading to quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide bond, the donor and quencher are separated, leading to a restoration of the donor's fluorescence. This increase in fluorescence can be monitored in real-time to determine enzyme activity.

Common FRET Pairs with the Dnp Quencher

The Dnp group can effectively quench the fluorescence of a wide range of donor fluorophores. The selection of the donor depends on the specific application, with key considerations being the spectral overlap between the donor's emission and the Dnp group's absorption, as well as the desired excitation and emission wavelengths. Some commonly used FRET pairs are summarized in the table below.

Donor FluorophoreAbbreviationExcitation Max (nm)Emission Max (nm)Förster Distance (R₀) (Å)
2-AminobenzoylAbz320420Not specified
Methoxycoumarin-4-yl)acetylMca325392-39336.5[1]
7-Amino-4-carbamoylmethylcoumarinACC35546034.7[1]
TryptophanTrp280360Not specified
N-methylanthraniloylNma340440Not specified
Signaling Pathway of a FRET-based Protease Assay

The logical flow of a FRET-based protease assay using a Dnp-quenched peptide substrate can be visualized as follows:

FRET_Protease_Assay Intact_Substrate Intact FRET Peptide (Donor-Peptide-Dnp) Fluorescence Quenched Protease Protease Intact_Substrate->Protease Substrate Binding Cleaved_Products Cleaved Peptide Fragments (Donor-Peptide + Dnp-Peptide) Fluorescence Restored Fluorescence_Signal Increased Fluorescence Signal Cleaved_Products->Fluorescence_Signal Results in Protease->Cleaved_Products Enzymatic Cleavage

Caption: Workflow of a FRET-based protease assay.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and spectroscopic characterization of Dnp-labeled peptides.

Synthesis of Dnp-Labeled Peptides

Dnp-labeled peptides are typically synthesized using solid-phase peptide synthesis (SPPS). The Dnp group is most commonly introduced via a lysine residue, where the ε-amino group is derivatized with 2,4-dinitrofluorobenzene (DNFB) or by using a pre-formed Fmoc-Lys(Dnp)-OH amino acid derivative.

Workflow for Fmoc-SPPS of a Dnp-labeled Peptide:

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin Resin Swelling Swell resin (e.g., Rink Amide) in DMF Fmoc_Deprotection1 Fmoc Deprotection Treat with 20% piperidine in DMF Resin->Fmoc_Deprotection1 Amino_Acid_Coupling Amino Acid Coupling Couple Fmoc-amino acids using activators (e.g., HBTU/DIEA) Fmoc_Deprotection1->Amino_Acid_Coupling Fmoc_Deprotection2 Fmoc Deprotection Repeat deprotection Amino_Acid_Coupling->Fmoc_Deprotection2 Dnp_Lys_Coupling This compound Coupling Couple this compound Fmoc_Deprotection2->Dnp_Lys_Coupling Chain_Elongation Chain Elongation Repeat coupling and deprotection cycles Dnp_Lys_Coupling->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage and Deprotection Treat with TFA cocktail Final_Deprotection->Cleavage

Caption: General workflow for Fmoc-SPPS of a Dnp-peptide.

Detailed Protocol for this compound Incorporation:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides). Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (3-5 equivalents) using a suitable activating agent (e.g., HBTU/DIEA or HATU/DIEA) in DMF. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Incorporation of this compound: At the desired position in the peptide sequence, use this compound in the coupling step.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

RP-HPLC Purification:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The Dnp group adds hydrophobicity, which should be considered when designing the gradient.

  • Detection: Monitor the elution at 220 nm (peptide backbone) and at the absorbance maximum of the Dnp group (~360 nm) for specific detection of the labeled peptide[2].

  • Fraction Collection and Lyophilization: Collect the fractions containing the pure peptide and lyophilize to obtain a powder.

Mass Spectrometry: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the correct molecular weight.

UV-Visible Spectroscopy

Protocol:

  • Sample Preparation: Prepare a stock solution of the Dnp-peptide in a suitable solvent (e.g., water, buffer, or an organic solvent compatible with the peptide). Determine the exact concentration of the stock solution, for example, by amino acid analysis.

  • Blank Measurement: Use the same solvent as used for the peptide solution as a blank.

  • Spectrum Acquisition: Record the absorption spectrum from 250 nm to 500 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) at this wavelength using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Quenching Assay

Protocol for a Continuous Protease Assay:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the enzyme of interest.

    • Substrate Stock Solution: Dissolve the Dnp-quenched FRET peptide substrate in DMSO to a concentration of 1-10 mM.

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the protease in a suitable buffer.

  • Assay Setup (96-well plate format):

    • Add the assay buffer to the wells.

    • Add the substrate stock solution to a final concentration in the low micromolar range.

    • Include controls: a no-enzyme control (substrate only) and a no-substrate control (enzyme only).

  • Reaction Initiation: Add the enzyme solution to the wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the emission wavelength of the donor fluorophore, using the appropriate excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to investigate the secondary structure of Dnp-labeled peptides.

Protocol:

  • Sample Preparation: Prepare a solution of the Dnp-peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1-0.2 mg/mL for far-UV CD. Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup: Purge the CD instrument with nitrogen gas. Set the desired temperature.

  • Blank Measurement: Record a baseline spectrum of the buffer in the same cuvette.

  • Sample Measurement: Record the CD spectrum of the peptide solution in the far-UV region (e.g., 190-260 nm).

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the data to molar ellipticity.

  • Structural Analysis: Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) of the peptide. The Dnp group itself can contribute to the CD spectrum, particularly in the near-UV region, which should be considered during data interpretation.

Conclusion

The 2,4-dinitrophenyl group is a powerful tool for researchers in peptide chemistry and drug development. Its well-defined spectroscopic properties, particularly its strong absorption and efficient fluorescence quenching capabilities, make it an ideal component for FRET-based assays to study enzyme activity and molecular interactions. By understanding the fundamental principles of Dnp spectroscopy and employing the detailed experimental protocols provided in this guide, researchers can effectively utilize Dnp-labeled peptides to advance their scientific investigations.

References

The Role of Fmoc-Lys(Dnp)-OH in FRET: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nε-(2,4-dinitrophenyl)-L-lysine (Fmoc-Lys(Dnp)-OH), a critical reagent in the development of Förster Resonance Energy Transfer (FRET) based assays. This document details the underlying principles of FRET, the specific function of the Dnp moiety as a quencher, its synergistic pairing with common fluorophores, and practical applications in drug discovery and proteomics.

Core Principles of Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1][2] This process, often referred to as a "molecular ruler," is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over 1-10 nanometers.[2][3] The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor molecules.[1]

Key conditions for FRET to occur include:

  • Proximity: The donor and acceptor molecules must be in close spatial proximity.

  • Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.

  • Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

In a typical FRET application for protease activity, a peptide substrate is synthesized with a fluorescent donor and a quencher (acceptor) on opposite sides of a cleavage site. When the peptide is intact, the donor and quencher are close, and the donor's fluorescence is quenched. Upon enzymatic cleavage, the donor and quencher are separated, leading to a measurable increase in fluorescence.

This compound: A Key Building Block for FRET Probes

This compound is a derivative of the amino acid lysine, specifically designed for solid-phase peptide synthesis (SPPS). Its structure features two key protective groups:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: This group protects the α-amino group of lysine and is labile to basic conditions (e.g., piperidine), allowing for sequential peptide chain elongation.

  • Dnp (2,4-dinitrophenyl) group: This group is attached to the ε-amino group of the lysine side chain and serves as a potent quencher in FRET pairs. It is stable to the conditions used for Fmoc removal, ensuring it remains intact throughout peptide synthesis.

The Dnp group functions as a non-fluorescent acceptor, meaning it quenches the donor's fluorescence by dissipating the transferred energy as heat rather than emitting light. This property is highly advantageous as it minimizes background fluorescence, thereby increasing the signal-to-noise ratio of the assay. Dnp is a smaller and more cost-effective quencher compared to others like Dabcyl, making it a popular choice for developing FRET substrates.

Common FRET Pairs Involving the Dnp Quencher

The effectiveness of Dnp as a quencher is dependent on its pairing with a suitable fluorescent donor. The spectral overlap between the donor's emission and the Dnp's absorption is a critical factor. The Dnp group has a broad absorption spectrum, making it a versatile quencher for various fluorophores.

Donor FluorophoreAbbreviationExcitation (nm)Emission (nm)Quencher
(7-Methoxycoumarin-4-yl)acetylMca325392-393Dnp
2-AminobenzoylAbz320420Dnp
N-Methyl-anthraniloylN-Me-Abz340-360440-450Dnp
TryptophanTrp280360Dnp
7-amino-4-carbamoylmethylcoumarinACC~350~450Dnp

Table 1: Common FRET donor-acceptor pairs utilizing the Dnp quencher. Data compiled from various sources.

The Mca/Dnp pair is one of the most classic and widely used combinations for studying proteolytic enzymes. The ACC/Dnp pair has been reported to offer even higher sensitivity in some applications.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a FRET Substrate

This protocol outlines the general steps for synthesizing a generic FRET peptide substrate (e.g., Mca-Peptide-Lys(Dnp)-NH2) using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids

  • This compound

  • (7-Methoxycoumarin-4-yl)acetic acid (Mca-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid by dissolving it with DIC and Oxyma Pure in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

  • N-terminal Labeling with Mca:

    • After the final Fmoc deprotection, couple Mca-OH to the N-terminus of the peptide using the same activation method as for the amino acids.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air-dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity of the purified peptide by mass spectrometry.

Protease Activity Assay Using a FRET Substrate

This protocol describes a general method for measuring protease activity.

Materials:

  • Purified FRET peptide substrate (e.g., Mca-Peptide-Lys(Dnp)-NH2)

  • Purified protease

  • Assay buffer (enzyme-specific)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).

    • Dilute the substrate and the protease to their final working concentrations in the assay buffer.

  • Assay Setup:

    • Pipette the assay buffer into the wells of the microplate.

    • Add the FRET substrate to all wells.

    • Include control wells:

      • Negative control: Substrate and buffer only (no enzyme).

      • Positive control (optional): Pre-cleaved substrate or free fluorophore to determine maximal fluorescence.

  • Initiate Reaction: Add the protease to the appropriate wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes).

    • Set the excitation and emission wavelengths appropriate for the donor fluorophore (e.g., Ex: 325 nm, Em: 393 nm for Mca).

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each well.

    • Calculate the initial reaction velocity (slope of the linear portion of the curve).

    • Compare the velocities of the reactions with and without the enzyme to determine the protease activity.

Visualizing the FRET Mechanism and Workflow

The following diagrams illustrate the core concepts of FRET and the experimental workflow for a protease assay.

FRET_Mechanism cluster_intact Intact Peptide cluster_cleaved Cleaved Peptide Donor Donor (e.g., Mca) Quencher Quencher (Dnp) Donor->Quencher < 10 nm EnergyTransfer FRET (Quenching) Donor->EnergyTransfer Protease Protease Donor_C Donor Fluorescence Fluorescence Donor_C->Fluorescence Quencher_C Quencher Excitation Excitation Light Excitation->Donor Excitation->Donor_C EnergyTransfer->Quencher Protease->Donor_C Cleavage

Caption: FRET mechanism in a protease assay.

Protease_Assay_Workflow Start Start Prep Prepare Reagents (Substrate, Enzyme, Buffer) Start->Prep Setup Set up 96-well Plate (Controls and Samples) Prep->Setup Initiate Initiate Reaction (Add Enzyme) Setup->Initiate Measure Measure Fluorescence (Plate Reader) Initiate->Measure Analyze Data Analysis (Calculate Reaction Velocity) Measure->Analyze End End Analyze->End

Caption: Workflow for a FRET-based protease assay.

Conclusion

This compound is an indispensable tool for the synthesis of FRET-based probes, particularly for the study of enzyme activity. Its unique properties as an orthogonally protected amino acid containing a highly efficient quencher moiety enable the straightforward construction of sensitive and reliable reporters for a wide range of biological processes. Understanding the principles of FRET and the practical application of this compound is crucial for researchers in academia and industry who are engaged in drug discovery, diagnostics, and fundamental biological research.

References

An In-depth Technical Guide to Fmoc-Lys(Dnp)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nε-(2,4-dinitrophenyl)-L-lysine (Fmoc-Lys(Dnp)-OH), a critical building block for researchers engaged in peptide synthesis. This document details its chemical properties, applications, and provides step-by-step protocols for its use, particularly in the synthesis of fluorogenic peptide substrates for enzyme activity assays.

Core Concepts: Introduction to this compound

This compound is a derivative of the amino acid lysine, modified with two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a 2,4-dinitrophenyl (Dnp) group on the ε-amino group of the lysine side chain.[1] This strategic protection scheme makes it an invaluable tool in solid-phase peptide synthesis (SPPS).

The Fmoc group serves as a temporary protecting group for the α-amine, which is stable under acidic conditions but readily removed by a mild base, typically piperidine.[2][3] This allows for the sequential addition of amino acids to the growing peptide chain. The Dnp group, on the other hand, is a stable protecting group that is resistant to the conditions of Fmoc deprotection. Its primary role in modern peptide chemistry is as an efficient quencher in Fluorescence Resonance Energy Transfer (FRET) peptide substrates.[1][4]

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

PropertyValueReferences
IUPAC Name (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-6-[(2,4-dinitrophenyl)amino]hexanoic acid
Molecular Formula C₂₇H₂₆N₄O₈
Molecular Weight 534.52 g/mol
Appearance Slight yellow to beige powder
Purity (HPLC) ≥97.0%
Purity (TLC) ≥98%
Solubility Soluble in DMSO and DMF
Storage Temperature -20°C or 15-25°C (refer to supplier)
Absorption Maximum (λmax) of Dnp group ~363 nm with a shoulder at ~410 nm

Handling and Storage: this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, -20°C is recommended. When handling, standard laboratory safety precautions, including the use of gloves and safety glasses, should be observed.

Applications in Peptide Synthesis

The unique properties of this compound lend it to several key applications in peptide research and drug development.

Synthesis of FRET Peptides for Protease Activity Assays

The most prominent application of this compound is in the synthesis of fluorogenic substrates for monitoring protease activity. In this context, the Dnp group acts as a quencher for a fluorescent donor molecule, often (7-methoxycoumarin-4-yl)acetyl (Mca).

The principle of this assay is based on Fluorescence Resonance Energy Transfer (FRET), a distance-dependent interaction between the excited state of a donor fluorophore and an acceptor quencher molecule. When the fluorophore and quencher are in close proximity within the intact peptide substrate, the fluorescence of the donor is quenched by the acceptor. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, they are separated, leading to a significant increase in fluorescence that can be monitored in real-time. This allows for the continuous measurement of enzyme activity and is widely used in high-throughput screening for protease inhibitors.

FRET_Mechanism cluster_0 Intact FRET Peptide Substrate cluster_1 Cleaved Peptide Substrate Fluorophore Fluorophore Quencher (Dnp) Quencher (Dnp) Fluorophore->Quencher (Dnp) FRET (Fluorescence Quenched) Peptide_Backbone_Intact Peptide Backbone Fluorophore_Cleaved Fluorophore Fluorescence Fluorescence Fluorophore_Cleaved->Fluorescence Quencher_Cleaved Quencher (Dnp) Peptide_Backbone_Cleaved Cleaved Peptide Fragments Protease Protease Cleaved_Peptide Cleaved Peptide Protease->Cleaved_Peptide Intact_Peptide Intact FRET Peptide Intact_Peptide->Protease Enzymatic Cleavage

Caption: FRET mechanism for protease activity assay.

Introduction of a Stable Label

The Dnp group can also serve as a stable chromogenic label within a peptide sequence, which can be useful for monitoring peptide synthesis and purification.

Experimental Protocols

The following protocols provide a detailed guide for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS). These protocols are intended for beginners and can be adapted for automated synthesizers.

General SPPS Workflow

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling start->swell deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) swell->deprotection wash1 3. Washing (DMF) deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 5. Washing (DMF, DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection 6. Final Fmoc Deprotection repeat->final_deprotection No cleavage 7. Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage purification 8. Purification (e.g., RP-HPLC) cleavage->purification end Pure Peptide purification->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
  • Resin: Rink Amide resin is suitable for peptides with a C-terminal amide. Wang or 2-chlorotrityl chloride resin can be used for peptides with a C-terminal carboxylic acid.

  • Fmoc-protected amino acids: Including this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • Base: N,N-Diisopropylethylamine (DIEA).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: A common cleavage cocktail is Reagent K, which consists of Trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The exact composition can be adjusted based on the peptide sequence.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

Detailed Synthesis Protocol (0.1 mmol scale)

1. Resin Swelling:

  • Place 100 mg of Rink Amide resin in a reaction vessel.

  • Add 2 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (for a standard Fmoc-amino acid):

  • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and DIEA (0.8 mmol, 8 eq) in 1 mL of DMF.

  • Pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • To check for completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

4. Coupling of this compound:

  • Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to its modified side chain, a slightly longer coupling time or a double coupling may be beneficial to ensure complete incorporation.

5. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM (5 x 2 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Add 2 mL of the cleavage cocktail (e.g., Reagent K) to the dry resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

8. Deprotection of the Dnp Group (if required):

  • The Dnp group is generally stable to TFA cleavage. If removal of the Dnp group is necessary, it can be achieved by treating the peptide with a thiol, such as thiophenol, in the presence of a base. This step is typically performed on the protected peptide while it is still on the resin.

  • Procedure:

    • Suspend the peptide-resin in DMF.
    • Add an excess of thiophenol and a base (e.g., triethylamine).
    • Agitate the mixture for 1-2 hours at room temperature.
    • Wash the resin thoroughly with DMF and DCM.

Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • Column: A preparative C18 column is commonly used.

  • Mobile Phases:

    • A: 0.1% TFA in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. A typical gradient might be 5-65% B over 30 minutes.

  • Detection: Monitor the elution at a wavelength of 220 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Conclusion

This compound is a versatile and indispensable reagent for modern peptide synthesis. Its primary utility lies in the construction of FRET-based substrates for the sensitive and continuous monitoring of protease activity, a critical tool in drug discovery and biochemical research. By understanding its fundamental properties and following detailed and robust protocols for its incorporation into peptides, researchers can effectively leverage this compound to advance their scientific investigations. This guide provides a foundational understanding and practical protocols to aid beginners in successfully utilizing this important building block in their peptide synthesis endeavors.

References

An In-depth Technical Guide to Fmoc-Lys(Dnp)-OH: A Core Component in Modern Peptide Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nε-(2,4-dinitrophenyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Dnp)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the development of chromogenically-labeled peptides and fluorescence-quenched substrates. Its unique properties make it an invaluable tool in drug discovery and biochemical research, primarily in the design of assays for proteolytic enzymes. The 2,4-dinitrophenyl (Dnp) group, attached to the epsilon-amino group of lysine, serves as a highly efficient quencher for a variety of fluorophores, enabling the development of sensitive and specific FRET (Förster Resonance Energy Transfer)-based assays. This guide provides a comprehensive overview of the key features, advantages, and applications of this compound, complete with detailed experimental protocols and quantitative data.

Key Features and Advantages

This compound offers several distinct advantages for researchers and drug development professionals:

  • Efficient Fluorescence Quenching: The Dnp group is a potent chromophoric quencher with a broad absorption spectrum that overlaps with the emission spectra of numerous common fluorophores, including Mca (7-methoxycoumarin-4-yl-acetic acid), Abz (2-aminobenzoyl), and N-Me-Abz (N-methylanthraniloyl). This property is fundamental to the design of FRET-based assays where the fluorescence of a donor fluorophore is quenched by the proximal Dnp group until the peptide substrate is cleaved by a specific enzyme.[1]

  • Compatibility with Fmoc-Based SPPS: The Fmoc protecting group on the α-amino group allows for the seamless integration of Lys(Dnp) into peptide sequences using standard Fmoc solid-phase peptide synthesis protocols. The Fmoc group is readily cleaved under mild basic conditions (e.g., with piperidine), while the Dnp group remains stable throughout the synthesis.

  • Versatility in Assay Development: The use of this compound enables the precise placement of a quencher at a specific position within a peptide sequence. This allows for the rational design of substrates for a wide range of proteases, facilitating high-throughput screening of enzyme inhibitors and the study of enzyme kinetics.

  • Chromogenic Labeling: The Dnp group itself is colored, which can be advantageous for visual tracking during synthesis and purification.

Quantitative Data

The efficiency of FRET-based assays relies on the photophysical properties of the donor-acceptor pair. The following table summarizes key quantitative data related to the use of the Dnp group as a quencher.

ParameterValueFluorophore PairReference
Förster Distance (R₀) 34.7 ÅACC/Dnp[1]
36.5 ÅMCA/Dnp[1]
Fluorescence Quantum Yield (ΦF) of Quenched Substrate 0.00288ACC-GDEVDGVK(DNP)D[1]
0.00504MCA-GDEVDGVK(DNP)D[1]
Fluorescence Quantum Yield (ΦF) of Free Fluorophore 0.861ACC
0.718MCA
Maximum Absorption of Dnp ~360 nm

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Dnp-Containing Peptide

This protocol outlines the manual synthesis of a generic FRET peptide substrate using this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Kaiser test kit

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (General Cycle):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound:

    • Follow the general amino acid coupling protocol (Step 3) using this compound. Due to the chromogenic nature of the Dnp group, the resin will take on a yellowish color.

  • N-terminal Fluorophore Labeling (Example with Mca-OH):

    • After the final Fmoc deprotection, couple the fluorophore (e.g., Mca-OH) using the same coupling protocol as for the amino acids.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

FRET-Based Protease Activity Assay

This protocol describes a general procedure for measuring protease activity using a synthesized Dnp-quenched peptide substrate.

Materials:

  • Purified Dnp-quenched peptide substrate

  • Assay buffer specific to the protease of interest

  • Purified protease

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Substrate Preparation: Dissolve the purified peptide substrate in a minimal amount of DMSO to create a stock solution. Dilute the stock solution to the desired final concentration in the assay buffer.

  • Enzyme Preparation: Prepare a stock solution of the protease in the assay buffer. Perform serial dilutions to obtain a range of enzyme concentrations for the assay.

  • Assay Setup:

    • In a 96-well black microplate, add the diluted peptide substrate to each well.

    • To initiate the reaction, add the diluted enzyme solutions to the wells. Include a negative control with no enzyme.

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., for Mca, excitation ~325 nm, emission ~392 nm).

    • Measure the fluorescence intensity at regular time intervals (e.g., every 1-5 minutes) for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve.

    • Enzyme activity can be calculated based on the rate of substrate cleavage.

Mandatory Visualizations

SPPS_Workflow cluster_loop cluster_main_chain Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (DIC/Oxyma) Wash1->Coupling Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Coupling->Wash2 Coupling->Wash2 Couple_LysDnp Couple this compound Repeat Repeat n times Wash2->Repeat Wash2->Repeat Wash2->Repeat Repeat->Deprotection Wash3 Wash (DMF/DCM) Couple_LysDnp->Wash3 Couple_Fluorophore Couple Fluorophore Wash3->Couple_Fluorophore Wash4 Wash (DMF/DCM) Couple_Fluorophore->Wash4 Cleavage Cleavage (TFA/TIS/H2O) Wash4->Cleavage Purification HPLC Purification Cleavage->Purification Final_Peptide Purified FRET Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of a FRET substrate.

FRET_Assay cluster_before Before Cleavage cluster_after After Cleavage Fluorophore_inactive F Quencher_inactive Q Fluorophore_inactive->Quencher_inactive Energy Transfer Peptide_inactive Substrate Fluorophore_inactive->Peptide_inactive Peptide_inactive->Quencher_inactive Protease Protease Excitation_inactive Excitation Light Excitation_inactive->Fluorophore_inactive FRET FRET No_Emission No Fluorescence Fluorophore_active F Fragment1 Fragment 1 Fluorophore_active->Fragment1 Emission Fluorescence Emission Fluorophore_active->Emission Quencher_active Q Fragment2 Fragment 2 Quencher_active->Fragment2 Excitation_active Excitation Light Excitation_active->Fluorophore_active

Caption: Mechanism of a FRET-based protease assay.

Conclusion

This compound is a cornerstone reagent for the synthesis of internally quenched fluorescent peptide substrates. Its compatibility with standard Fmoc-SPPS and the efficient quenching properties of the Dnp group have made it a favored choice for the development of sensitive and continuous assays for a wide variety of proteases. The ability to precisely engineer peptide sequences with this building block provides researchers with powerful tools to investigate enzyme function, screen for inhibitors, and advance drug discovery efforts. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this compound in the laboratory.

References

Fmoc-Lys(Dnp)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, precise identification and characterization of chemical compounds are paramount. This guide provides key technical specifications for N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(2,4-dinitrophenyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Dnp)-OH.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are essential for accurate experimental design, stoichiometric calculations, and data analysis in peptide synthesis and related applications.

IdentifierValue
CAS Number 148083-64-1[1][2][3][4][5]
Molecular Weight 534.5 g/mol
Molecular Formula C₂₇H₂₆N₄O₈

This compound is a lysine derivative utilized in the preparation of chromogenically-labeled peptides through Fmoc solid-phase peptide synthesis (SPPS). The dinitrophenyl (Dnp) group serves as a quencher, which is particularly useful in the synthesis of fluorescence-quenched peptide substrates.

Experimental Workflow Visualization

To illustrate a generalized process where this compound might be used, the following diagram outlines a typical Fmoc-based solid-phase peptide synthesis cycle.

Fmoc_SPPS_Workflow resin Resin Support deprotection Fmoc Deprotection (e.g., Piperidine) resin->deprotection Start wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (this compound + Activator) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection repeat->cleavage Final Cycle peptide Purified Peptide cleavage->peptide

Caption: Generalized workflow for Fmoc solid-phase peptide synthesis (SPPS).

References

Methodological & Application

Designing FRET Peptide Substrates with Fmoc-Lys(Dnp)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the design, synthesis, and utilization of Förster Resonance Energy Transfer (FRET) peptide substrates incorporating the quencher 2,4-dinitrophenyl (Dnp) via Fmoc-Lys(Dnp)-OH. FRET-based assays are powerful tools for studying enzyme activity, particularly proteases, due to their sensitivity and continuous nature. The use of this compound in solid-phase peptide synthesis (SPPS) offers a robust method for site-specific incorporation of the Dnp quencher. These substrates are invaluable for high-throughput screening of enzyme inhibitors and detailed kinetic analysis in drug discovery and biomedical research.

Introduction

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor chromophore (quencher).[1] When in close proximity (typically 10-100 Å), the emission of the donor is quenched by the acceptor.[1] In the context of protease activity assays, a peptide substrate is designed to contain a FRET donor/quencher pair flanking the enzyme's cleavage site. Upon enzymatic hydrolysis of the peptide bond, the donor and quencher are separated, leading to an increase in fluorescence emission from the donor.[2][3] This "turn-on" signal provides a real-time measurement of enzyme activity.[4]

The 2,4-dinitrophenyl (Dnp) group is a widely used quencher in FRET peptides due to its broad absorption spectrum, which effectively quenches the fluorescence of various donors, including 2-aminobenzoyl (Abz) and (7-methoxycoumarin-4-yl)acetyl (Mca). The incorporation of Dnp into a peptide sequence during solid-phase peptide synthesis (SPPS) is conveniently achieved using the protected amino acid derivative, N-α-Fmoc-N-ε-(2,4-dinitrophenyl)-L-lysine (this compound). This allows for precise positioning of the quencher within the peptide substrate.

These FRET substrates are highly valuable in drug discovery for screening potential enzyme inhibitors and in basic research for elucidating enzyme kinetics and substrate specificity.

Key FRET Pairs Utilizing a Dnp Quencher

The selection of an appropriate donor-quencher pair is critical for the successful design of a FRET substrate. The donor's emission spectrum must have significant overlap with the acceptor's absorption spectrum. Several common fluorophores are effectively quenched by Dnp.

Donor FluorophoreAbbreviationExcitation (nm)Emission (nm)
2-AminobenzoylAbz~320~420
(7-Methoxycoumarin-4-yl)acetylMca~325~392-393
N-MethylanthraniloylNma~340-360~440-450
TryptophanTrp~280~360
5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acidEDANS~335-340~490-493

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a FRET Peptide Substrate

This protocol outlines the manual synthesis of a generic FRET peptide substrate using Fmoc chemistry, incorporating this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Donor fluorophore (e.g., Abz-OH or Mca-OH)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Dissolve the first Fmoc-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Peptide Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

  • Incorporation of the Dnp Quencher: Use this compound in the appropriate cycle of the peptide elongation step, following the same coupling procedure as for other amino acids.

  • Incorporation of the Donor Fluorophore:

    • After the final amino acid has been coupled and deprotected, couple the donor fluorophore (e.g., Abz-OH or Mca-OH) to the N-terminus of the peptide using the same coupling procedure.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final FRET peptide substrate as a powder.

Protocol 2: Enzyme Activity Assay Using a FRET Peptide Substrate

This protocol provides a general framework for a continuous kinetic enzyme assay in a 96-well plate format.

Materials:

  • Purified enzyme of interest

  • Synthesized FRET peptide substrate

  • Assay Buffer (optimized for the specific enzyme)

  • DMSO for dissolving the substrate

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate.

    • Substrate Stock Solution: Dissolve the lyophilized FRET peptide in DMSO to a concentration of 1-10 mM. Store at -20°C, protected from light.

  • Assay Setup:

    • Prepare serial dilutions of the FRET substrate in assay buffer.

    • Add the substrate dilutions to the wells of the 96-well plate.

    • Include controls:

      • No-enzyme control: Substrate in assay buffer to measure background fluorescence.

      • No-substrate control: Enzyme in assay buffer to measure any intrinsic fluorescence.

  • Initiate the Reaction:

    • Add the enzyme solution to each well to start the reaction.

    • Mix gently by pipetting or orbital shaking.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes). Use the appropriate excitation and emission wavelengths for the donor fluorophore.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each substrate concentration.

    • Determine the initial velocity (V₀) of the reaction from the initial linear portion of each curve.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ. The turnover number (kcat) can be calculated if the enzyme concentration is known (Vₘₐₓ = kcat * [E]).

Quantitative Data

The following tables summarize kinetic data for various proteases using FRET substrates containing a Dnp quencher.

Table 1: Kinetic Parameters for Proteases with Abz-Dnp FRET Substrates

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Angiotensin-Converting Enzyme (ACE)Abz-FRK(Dnp)P-OH--5.26 x 10⁴
Angiotensin-Converting Enzyme (ACE) C-domainAbz-LFK(Dnp)-OH--3.67 x 10⁴
Neprilysin (NEP)Abz-RGFK(Dnp)-OH--3.51 x 10⁶
Neprilysin (NEP)Abz-RRFK(Dnp)-OH--2.01 x 10⁶
E. coli Dipeptidyl CarboxypeptidaseAbz-FRK(Dnp)P-OH--2.08 x 10⁶
Cathepsin BAbz-FRAK(Dnp)-OH--1.68 x 10⁶

Table 2: Kinetic Parameters for Proteases with Mca-Dnp FRET Substrates

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
MMP-1 (Collagenase)Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂211.46.7 x 10⁴
MMP-2 (Gelatinase A)Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂9.41.92.0 x 10⁵
MMP-9 (Gelatinase B)Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂4.30.92.1 x 10⁵
Caspase-1Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH--1.9 x 10⁵
Caspase-3fluorophore-GDEVDGVK(DNP)D12.31.81.5 x 10⁵
MMP-2fluorophore-GPLGLK(DNP)AR2.80.041.4 x 10⁴

Visualizations

Signaling Pathways

FRET peptide substrates are instrumental in studying proteases involved in critical signaling pathways, such as apoptosis (caspases) and extracellular matrix remodeling (matrix metalloproteinases).

Caspase_Apoptosis_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., TNF-α, FasL) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Procaspase9 Procaspase-9 Mitochondria->Procaspase9 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FRET_Substrate FRET Substrate (e.g., Ac-DEVD-Mca/Lys(Dnp)) Caspase3->FRET_Substrate Cleaved_Substrate Cleaved Substrate + Fluorescence FRET_Substrate->Cleaved_Substrate

Caption: Caspase-3 signaling pathway leading to apoptosis.

MMP_Signaling_Pathway Growth_Factors Growth Factors, Cytokines Receptor Cell Surface Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP_Gene MMP Gene Expression Transcription_Factors->MMP_Gene Pro_MMP Pro-MMP Secretion MMP_Gene->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation FRET_Substrate FRET Substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) Active_MMP->FRET_Substrate Cleaved_Substrate Cleaved Substrate + Fluorescence FRET_Substrate->Cleaved_Substrate Experimental_Workflow SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Enzyme_Assay Enzyme Kinetic Assay Characterization->Enzyme_Assay Data_Analysis Data Analysis (Km, kcat) Enzyme_Assay->Data_Analysis

References

Step-by-Step Guide to Incorporating Fmoc-Lys(Dnp)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol

This document provides a comprehensive guide for the successful incorporation of the chromogenic amino acid derivative, N-α-Fmoc-N-ε-(2,4-dinitrophenyl)-L-lysine (Fmoc-Lys(Dnp)-OH), into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The inclusion of Lys(Dnp) is a valuable tool for synthesizing fluorescence-quenched peptide substrates and other labeled peptides. This guide details the necessary protocols, from coupling and on-resin deprotection of the Dnp group to final peptide cleavage and purification, along with troubleshooting advice to address potential challenges.

Introduction

This compound is a modified lysine derivative where the ε-amino group is protected by a 2,4-dinitrophenyl (Dnp) group. The Dnp group serves as an effective quencher for fluorophores, making this amino acid a key component in the synthesis of Förster Resonance Energy Transfer (FRET) peptides. The chromogenic nature of the Dnp group also allows for visual monitoring during its cleavage. This application note outlines a standardized methodology for the efficient incorporation of this compound into peptides using the well-established Fmoc/tBu SPPS strategy.

Materials and Methods

Successful incorporation of this compound requires high-quality reagents and careful execution of the synthesis protocol.

Materials:

  • This compound

  • SPPS Resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether, anhydrous

  • Dnp Cleavage Reagent: Thiophenol

  • Final Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound, on-resin Dnp group cleavage, and final peptide cleavage and deprotection.

Protocol 1: Standard Fmoc-SPPS Cycle for this compound Incorporation

This protocol outlines a single cycle for the addition of this compound to the growing peptide chain on the solid support.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Coupling of this compound:

    • In a separate vial, pre-activate a solution of this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF for 2 minutes.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Repeat: Repeat the Fmoc-SPPS cycle for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Cleavage of the Dnp Protecting Group

The Dnp group can be selectively removed from the lysine side chain while the peptide remains attached to the resin. This is typically achieved through thiolysis.

  • Resin Preparation: After the full-length peptide containing Lys(Dnp) is synthesized, wash the peptide-resin with DMF.

  • Dnp Cleavage:

    • Prepare a solution of 1 M thiophenol and 1 M DIPEA in DMF.

    • Treat the peptide-resin with this solution for 1-2 hours at room temperature. The solution will typically turn yellow, indicating the release of the Dnp group.

    • Drain the cleavage solution.

    • Repeat the treatment with fresh cleavage solution for another 1-2 hours to ensure complete removal.

  • Washing: Wash the resin extensively with DMF (5 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min) to remove all traces of thiophenol and Dnp byproducts.

Protocol 3: Final Peptide Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups.

  • Resin Preparation: Wash the peptide-resin (with or without the Dnp group) with DCM and dry it thoroughly under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The efficiency of each step is critical for the overall success of the peptide synthesis. The following tables summarize expected quantitative data based on typical experimental outcomes.

ParameterReagent/ConditionTypical Value
Coupling Efficiency This compound with HBTU/HOBt/DIPEA>98%
Dnp Cleavage Yield 1 M Thiophenol, 1 M DIPEA in DMF>95%
Final Peptide Purity (Crude) Post-cleavage, pre-purification70-85%
Final Peptide Purity (Purified) Post-RP-HPLC>95%

Table 1: Summary of Quantitative Data for this compound Incorporation.

StepParameterMethodExpected Outcome
Coupling Monitoring Kaiser TestQualitative colorimetric testNegative result (colorless/yellow beads) indicates >99% coupling efficiency.
Purity Analysis RP-HPLCC18 column, acetonitrile/water gradient with 0.1% TFAA major peak corresponding to the desired peptide.
Identity Confirmation Mass Spectrometry (e.g., ESI-MS)Analysis of purified peptideObserved mass matches the theoretical mass of the target peptide.

Table 2: Analytical Methods for Monitoring and Characterization.

Troubleshooting

While the incorporation of this compound is generally straightforward, some issues may arise.

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance; Aggregation of the peptide chain.Perform a double coupling with fresh reagents. Use a more potent coupling reagent like HATU.
Incomplete Dnp Cleavage Insufficient reaction time or reagent concentration.Extend the thiolysis reaction time. Use a higher concentration of thiophenol and DIPEA.
Side Reactions during Final Cleavage Presence of sensitive residues (e.g., Trp, Met).Add appropriate scavengers to the TFA cleavage cocktail (e.g., EDT for Trp).
Low Final Yield Cumulative losses during synthesis, cleavage, and purification.Optimize each step of the protocol. Ensure complete reactions and minimize handling losses.

Table 3: Troubleshooting Guide for SPPS with this compound.

Visualizations

To further clarify the process, the following diagrams illustrate the key chemical transformations and workflows.

Fmoc_Lys_Dnp_OH_Structure This compound Structure cluster_lysine Lysine Backbone cluster_fmoc Fmoc Group cluster_dnp Dnp Group Lys H₂N-CH(COOH)-(CH₂)₄- Dnp -NH-Dnp Lys->Dnp Fmoc Fmoc-NH- Fmoc->Lys

Caption: Chemical structure of this compound.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Coupling (this compound, HBTU) Fmoc_Deprotection->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Cycle for Next Amino Acid Wash1->Repeat Dnp_Cleavage On-Resin Dnp Cleavage (Thiophenol/DIPEA) Repeat->Dnp_Cleavage After full peptide assembly Final_Cleavage Final Cleavage (TFA Cocktail) Dnp_Cleavage->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: SPPS workflow for this compound.

Dnp_Cleavage_Mechanism Lys_Dnp Peptide-Resin-Lys(Dnp) Thiophenol + Thiophenol + DIPEA Lys_Dnp->Thiophenol Deprotected_Lys Peptide-Resin-Lys(NH₂) Thiophenol->Deprotected_Lys Dnp_Thiophenol + Dnp-S-Ph Thiophenol->Dnp_Thiophenol

Caption: Dnp cleavage from lysine side chain.

Application Notes and Protocols for Continuous Monitoring of Protease Activity Using Fmoc-Lys(Dnp)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Dnp)-OH is a critical building block in the synthesis of internally quenched fluorescent substrates for the continuous monitoring of protease activity. The dinitrophenyl (Dnp) group serves as an efficient quencher for a variety of fluorophores. When incorporated into a peptide sequence, the Dnp moiety on the lysine residue quenches the fluorescence of a nearby fluorophore through Fluorescence Resonance Energy Transfer (FRET). Proteolytic cleavage of the peptide substrate separates the fluorophore and the quencher, leading to an increase in fluorescence that can be continuously monitored to determine enzyme activity. This technology is a cornerstone in drug discovery and basic research for the characterization of proteases and the screening of their inhibitors.

These application notes provide an overview of the principles, applications, and protocols for utilizing peptide substrates containing a Lys(Dnp) residue for the continuous monitoring of protease activity.

Principle of FRET-Based Protease Assays

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two chromophores, a donor (fluorophore) and an acceptor (quencher), when they are in close proximity (typically 10-100 Å). In the context of protease substrates, a fluorophore and a quencher are incorporated into the same peptide sequence.

In the intact substrate, the quencher absorbs the energy emitted by the excited fluorophore, resulting in low fluorescence. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, disrupting FRET and leading to a significant increase in fluorescence emission from the donor. This increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the protease activity.

The Dnp group is a widely used quencher due to its broad absorbance spectrum, which effectively overlaps with the emission spectra of common fluorophores like (7-methoxycoumarin-4-yl)acetyl (Mca) and Tryptophan (Trp).

Applications

Peptide substrates incorporating Lys(Dnp) are versatile tools for studying a wide range of proteases, including:

  • Matrix Metalloproteinases (MMPs): Involved in tissue remodeling, cancer, and inflammation.

  • Caspases: Key mediators of apoptosis.

  • Other Proteases: Including various endopeptidases and carboxypeptidases.[1]

These substrates are instrumental in:

  • Enzyme kinetics studies: Determination of Michaelis-Menten constants (Km and Vmax) and catalytic efficiency (kcat/Km).

  • High-throughput screening (HTS): For the discovery of novel protease inhibitors.

  • Drug development: Characterizing the potency and selectivity of inhibitor candidates.

  • Basic research: Elucidating the substrate specificity of proteases.

Quantitative Data Presentation

The following tables summarize key quantitative data for protease assays using FRET substrates containing a Dnp quencher.

Table 1: Spectroscopic Properties of Common FRET Pairs with Dnp Quencher

FluorophoreQuencherExcitation Wavelength (nm)Emission Wavelength (nm)
McaDnp~325~393
TrpDnp~280~360
ACCLys(Dnp)~350~450

Table 2: Kinetic Parameters of Proteases with Dnp-Containing FRET Substrates

ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
MMP-1Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂280.258,900[2]
MMP-3Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂180.2212,200[2]
Caspase-3ACC-GDEVDGK(DNP)DN/AN/A1,200,000[3]
Caspase-7ACC-GDEVDGK(DNP)DN/AN/A890,000[3]
Caspase-8ACC-GLEHDKK(DNP)G-NH₂12.50.324,000

Note: N/A indicates data not available in the cited sources. The values presented are illustrative and can vary depending on assay conditions.

Experimental Protocols

Protocol 1: General Continuous Fluorometric Protease Assay

This protocol provides a general framework for measuring protease activity using a FRET peptide substrate containing a Lys(Dnp) quencher.

Materials:

  • Purified protease of interest

  • FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Lys(Dnp)-Ala-Arg-NH₂)

  • Assay Buffer (enzyme-specific, e.g., for MMPs: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35, pH 7.5)

  • Protease inhibitor (for control experiments)

  • 96-well black microplate

  • Fluorometric microplate reader with appropriate excitation and emission filters

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of the FRET peptide substrate in DMSO (e.g., 10 mM).

    • Dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the range of 1-20 µM.

  • Enzyme Preparation:

    • Dilute the purified protease to the desired concentration in cold Assay Buffer. The optimal concentration will depend on the enzyme's activity and should be determined to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • To each well of a 96-well black microplate, add the following:

      • Sample wells: X µL of Assay Buffer, Y µL of diluted protease.

      • Substrate blank wells: X+Y µL of Assay Buffer (no enzyme).

      • Inhibitor control wells (optional): X µL of Assay Buffer, Y µL of diluted protease, and Z µL of inhibitor.

    • The final volume in each well should be consistent.

  • Initiate the Reaction:

    • Add W µL of the diluted FRET peptide substrate to all wells to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 or 200 µL).

  • Fluorescence Measurement:

    • Immediately place the microplate in a pre-warmed (to the optimal temperature for the enzyme) fluorometric microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

    • Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 325/393 nm for Mca/Dnp).

  • Data Analysis:

    • Subtract the fluorescence of the substrate blank from all readings.

    • Plot the fluorescence intensity versus time for each sample.

    • The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.

    • Enzyme activity can be calculated from the V₀ and a standard curve generated with a known concentration of the free fluorophore.

Protocol 2: Preparation of Cell Lysates for Protease Activity Measurement

This protocol describes the preparation of cell lysates for use in protease activity assays.

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 20 mM HEPES, pH 7.4, with 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT)

  • Microcentrifuge

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Harvesting:

    • Adherent cells: Wash cells with ice-cold PBS, then scrape into fresh ice-cold PBS.

    • Suspension cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).

    • Incubate on ice for 10-15 minutes with occasional vortexing.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube.

  • Protein Concentration Determination:

    • Determine the total protein concentration of the lysate using a standard protein assay.

  • Assay Performance:

    • The cell lysate can now be used as the source of protease in the continuous fluorometric assay described in Protocol 1. The volume of lysate to use will depend on the abundance of the target protease and should be optimized.

Visualizations

FRET_Mechanism cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Fluorophore Fluorophore (e.g., Mca) Peptide Peptide Substrate Quencher Quencher (Dnp) Fluorophore->Quencher FRET Protease Active Protease Peptide->Protease Cleavage Excitation Excitation Light Excitation->Fluorophore Energy Absorption Fluorophore_Cleaved Fluorophore Peptide_Fragment1 Peptide Fragment Emission Fluorescence Emission Fluorophore_Cleaved->Emission Energy Release Peptide_Fragment2 Peptide Fragment Quencher_Cleaved Quencher Excitation_Cleaved Excitation Light Excitation_Cleaved->Fluorophore_Cleaved Energy Absorption

Caption: Mechanism of a FRET-based protease assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Substrate Prepare FRET Substrate (e.g., Mca-Peptide-Lys(Dnp)) Add_Substrate Add Substrate to Plate to Initiate Reaction Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Protease Solution or Cell Lysate Prep_Enzyme->Add_Substrate Prep_Plate Prepare 96-well Plate (Samples, Blanks, Controls) Prep_Plate->Add_Substrate Incubate Incubate at Optimal Temperature Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Kinetics in Plate Reader Incubate->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Calc_Rate Calculate Initial Reaction Rate (V₀) Plot_Data->Calc_Rate Det_Activity Determine Protease Activity Calc_Rate->Det_Activity

Caption: Experimental workflow for a continuous protease assay.

References

Applications of Fmoc-Lys(Dnp)-OH in Enzyme Kinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-Lys(Dnp)-OH in Enzyme Kinetics

This compound, or N-α-Fmoc-N-ε-(2,4-dinitrophenyl)-L-lysine, is a crucial reagent in the solid-phase synthesis of internally quenched fluorescent peptide substrates. These substrates are instrumental in real-time monitoring of enzyme activity, particularly for proteases. The core principle lies in Fluorescence Resonance Energy Transfer (FRET), where the dinitrophenyl (Dnp) group, attached to the lysine side chain, acts as an efficient quencher for a variety of fluorophores.

When the fluorophore and the Dnp quencher are in close proximity within the intact peptide substrate, the fluorophore's emission is suppressed. Upon enzymatic cleavage of a specific peptide bond within the substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This change in fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for the precise determination of kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat).

This document provides detailed application notes and experimental protocols for the use of substrates derived from this compound in the kinetic analysis of several key enzyme families: Matrix Metalloproteinases (MMPs), Caspases, Cathepsins, and Deubiquitinases (DUBs).

Application Notes

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. Fluorogenic peptide substrates incorporating the Mca (7-methoxycoumarin-4-yl)acetyl) fluorophore and a Dnp quencher are widely used to assay MMP activity. The substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is a well-characterized substrate for several MMPs, with cleavage occurring at the Gly-Leu bond.[1][2]

Caspases

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[3] The activity of effector caspases, such as caspase-3, is a hallmark of apoptosis. Fluorogenic substrates containing the caspase recognition sequence DEVD (Asp-Glu-Val-Asp) are commonly used to measure caspase-3 activity. A widely used substrate is Ac-DEVD-AMC, where the cleavage of the peptide releases the fluorescent AMC (7-amino-4-methylcoumarin) group.[4][5] While not directly synthesized with this compound, the principles of fluorescence-based kinetic assays are transferable, and FRET-based caspase substrates using donor-quencher pairs are also prevalent.

Cathepsins

Cathepsins are proteases found in all animals as well as other organisms. They have a variety of roles, including general protein turnover and more specific functions in bone remodeling (Cathepsin K) and antigen presentation. FRET-based substrates have been developed to selectively measure the activity of different cathepsins. For instance, a substrate with the sequence Abz-HPGGPQ-EDDnp has been shown to be efficiently and selectively cleaved by Cathepsin K, with a kcat/Km value of 426,000 M⁻¹s⁻¹.

Deubiquitinases (DUBs)

Deubiquitinases are proteases that cleave ubiquitin from proteins and other molecules. They are crucial regulators of numerous cellular processes, including protein degradation, signaling, and DNA repair. While this compound is primarily used for peptide substrates, the kinetic analysis of DUBs often employs ubiquitin itself as the recognition motif, conjugated to a fluorophore-quencher pair or a single fluorophore that is quenched in the conjugated state. A common substrate is ubiquitin-rhodamine110, where cleavage by a DUB results in a significant increase in fluorescence.

Quantitative Data Summary

The following tables summarize the kinetic parameters for various enzymes determined using fluorogenic substrates.

Table 1: Kinetic Parameters for Matrix Metalloproteinases (MMPs) with Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂

EnzymeKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference(s)
MMP-1 (Collagenase-1)27.5-2.9 x 10⁵
MMP-8 (Collagenase-2)--1.4 x 10⁶
MMP-13 (Collagenase-3)5.2-1.1 x 10⁶
MMP-14 (MT1-MMP)7.9-3.0 x 10⁵

Note: kcat values were not explicitly provided in the cited sources for this specific substrate.

Table 2: Kinetic Parameters for Caspase-3

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference(s)
Ac-DEVD-AMC~10--

Note: While the Kₘ is well-established, comprehensive kcat and kcat/Kₘ values for Ac-DEVD-AMC are not consistently reported across general documentation.

Table 3: Kinetic Parameters for Cathepsin K

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference(s)
Abz-HPGGPQ-EDDnp--4.26 x 10⁵
Abz-RPPGFSPFR-EDDnp1.70.16.28 x 10⁴

Note: For Abz-HPGGPQ-EDDnp, only the specificity constant (kcat/Kₘ) was provided in the cited source.

Table 4: Kinetic Parameters for Deubiquitinases (DUBs) with Ubiquitin-Rhodamine110-Glycine

EnzymeKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference(s)
USP2 (catalytic domain)1.50.533.5 x 10⁵
UCH-L30.0344.721.4 x 10⁸

Experimental Protocols

Protocol 1: Kinetic Assay for Matrix Metalloproteinases (MMPs)

This protocol describes a continuous fluorometric assay for determining the kinetic parameters of MMPs using the substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂.

Materials:

  • Recombinant active MMP enzyme

  • Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

  • DMSO for substrate stock solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of the substrate in DMSO. Further dilute the stock solution in Assay Buffer to create a series of working solutions with final concentrations ranging from 0.1 to 10 times the expected Kₘ.

  • Enzyme Preparation: Dilute the active MMP enzyme in cold Assay Buffer to a final concentration that ensures a linear reaction rate for at least 10-20 minutes. The optimal concentration should be determined empirically.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

    • Add 25 µL of the various substrate working solutions to the wells.

    • To initiate the reaction, add 25 µL of the diluted enzyme solution to each well. The final volume should be 100 µL.

    • Include a substrate control (no enzyme) for each substrate concentration to measure background fluorescence.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm. Collect data every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the readings of the enzyme-containing wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vmax.

    • Calculate kcat from the Vmax and the enzyme concentration used in the assay.

Protocol 2: Kinetic Assay for Caspase-3

This protocol describes a fluorometric assay for measuring caspase-3 activity using the substrate Ac-DEVD-AMC.

Materials:

  • Cell lysate containing active caspase-3 or purified recombinant caspase-3

  • Ac-DEVD-AMC substrate

  • Caspase Assay Buffer: 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT

  • DMSO for substrate stock solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a 1 mM stock solution of Ac-DEVD-AMC in DMSO. Dilute the stock solution in Caspase Assay Buffer to a final working concentration (e.g., 50 µM).

  • Sample Preparation: Prepare cell lysates in a suitable lysis buffer. Determine the protein concentration of the lysates.

  • Assay Setup:

    • Add 50 µL of Caspase Assay Buffer to each well of a 96-well black microplate.

    • Add 10-50 µg of cell lysate protein to the wells. For purified enzyme, use a concentration that gives a linear rate of fluorescence increase.

    • Include a buffer-only control for background fluorescence.

  • Reaction Initiation: Add 50 µL of the Ac-DEVD-AMC working solution to each well to start the reaction. The final volume will be 100-150 µL.

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. Readings can be taken kinetically or at a fixed endpoint (e.g., 1-2 hours).

  • Data Analysis:

    • Subtract the background fluorescence.

    • For kinetic analysis, determine the initial velocity from the slope of the fluorescence versus time plot.

    • To determine Kₘ and Vmax, repeat the assay with varying concentrations of the Ac-DEVD-AMC substrate.

Protocol 3: Kinetic Assay for Deubiquitinases (DUBs)

This protocol describes a continuous fluorometric assay for DUBs using the substrate Ubiquitin-Rhodamine110-Glycine.

Materials:

  • Purified recombinant DUB enzyme (e.g., USP2, UCH-L3)

  • Ubiquitin-Rhodamine110-Glycine substrate

  • DUB Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT

  • DMSO for substrate stock solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of Ubiquitin-Rhodamine110-Glycine in DMSO. Dilute the stock in DUB Assay Buffer to achieve final concentrations for kinetic analysis (e.g., spanning from 0.1 to 10 times the expected Kₘ).

  • Enzyme Preparation: Dilute the purified DUB enzyme in DUB Assay Buffer to a final concentration that provides a linear increase in fluorescence over the measurement period.

  • Assay Setup:

    • In a 96-well black microplate, add the diluted substrate solutions.

    • To initiate the reaction, add the diluted enzyme solution. The final reaction volume is typically 100 µL.

    • Include a no-enzyme control for each substrate concentration.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Record data at regular intervals for a period sufficient to determine the initial linear rate.

  • Data Analysis:

    • Correct for background fluorescence.

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and use non-linear regression to fit the data to the Michaelis-Menten equation to obtain Kₘ and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Visualizations

Experimental Workflows

FRET_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare Enzyme Dilution Mix Mix Reagents in 96-well Plate Enzyme->Mix Substrate Prepare Substrate Dilutions Substrate->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Fluorescence (Kinetic Read) Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Velocity Calculate Initial Velocity (V₀) Plot->Velocity MM_Plot Plot V₀ vs. [Substrate] Velocity->MM_Plot Kinetics Determine Km and kcat MM_Plot->Kinetics

Caption: General workflow for a FRET-based enzyme kinetic assay.

Signaling Pathway

Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA Damage, Stress) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c leads to Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome forms Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome recruited to Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves and activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis results in

Caption: Simplified intrinsic apoptosis pathway showing caspase activation.

References

Application Notes and Protocols for Fmoc-Lys(Dnp)-OH in High-Throughput Screening (HTS) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Dnp)-OH is a pivotal reagent in modern drug discovery, enabling the synthesis of internally quenched fluorescent peptide substrates for high-throughput screening (HTS) assays. These substrates are instrumental in measuring the activity of various enzymes, particularly proteases, and for screening large compound libraries to identify potential inhibitors. The core principle lies in Fluorescence Resonance Energy Transfer (FRET), where the 2,4-dinitrophenyl (Dnp) group, attached to the lysine side chain, efficiently quenches the fluorescence of a donor fluorophore incorporated elsewhere in the peptide sequence. Enzymatic cleavage of the peptide separates the fluorophore from the Dnp quencher, resulting in a measurable increase in fluorescence. This robust and sensitive assay format is readily adaptable for automated HTS platforms.

Principle of FRET-Based HTS Assays Using Dnp-Quenched Substrates

The assay methodology is founded on the principle that the fluorescence of a donor molecule (fluorophore) is quenched when in close proximity to an acceptor molecule (quencher) through FRET. In the context of substrates synthesized with this compound, the Dnp moiety serves as the quencher.

A typical substrate design involves a peptide sequence recognized by the target enzyme, flanked by a fluorophore, such as (7-methoxycoumarin-4-yl)acetyl (Mca), and the Dnp-lysine residue. In the intact substrate, the close spatial arrangement of the Mca and Dnp groups leads to efficient quenching of the Mca fluorescence.[1][2] Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the two are separated, disrupting the FRET process. This leads to a quantifiable increase in fluorescence intensity, which is directly proportional to the enzyme's activity.[2] The excitation and emission wavelengths for the commonly used Mca-Dnp pair are approximately 325-328 nm and 393-420 nm, respectively.[2]

This "turn-on" fluorescence signal provides a sensitive and continuous method for monitoring enzyme kinetics, making it ideal for HTS applications to identify enzyme inhibitors.

Applications in Drug Discovery

Substrates derived from this compound are versatile tools for HTS campaigns targeting a wide range of enzyme classes implicated in various diseases.

  • Oncology: Targeting proteases involved in tumor progression and metastasis, such as Matrix Metalloproteinases (MMPs).

  • Inflammatory Diseases: Screening for inhibitors of inflammatory proteases like caspases.

  • Neurodegenerative Diseases: Investigating the role of proteases in neuronal apoptosis.

  • Infectious Diseases: Identifying inhibitors of viral proteases essential for viral replication.

A notable application is in the discovery of selective inhibitors for enzymes like MMP-13, which is implicated in osteoarthritis.[1] HTS assays using triple-helical FRET substrates incorporating the Mca/Dnp pair have been successfully employed to screen large compound libraries and identify novel MMP-13 inhibitors.

Data Presentation

Table 1: HTS Assay Performance for MMP-13 Inhibition
ParameterValueReference
Assay Format1536-well
SubstratefTHP-15 with Mca/Dnp pair
Mean Z'-Factor0.77 ± 0.12
Mean Signal-to-Background (S/B)2.5 ± 0.01
Table 2: IC50 Values of Identified MMP-13 Inhibitors
Compound IDIC50 (nM)Compound Type
Positive Control89 ± 1.02Known Inhibitor
Hit Compound 12,300Broad-spectrum MMP inhibitor
Hit Compound 24,500Selective MMP-13 inhibitor
Hit Compound 312,000Broad-spectrum MMP inhibitor
Hit Compound 41,800Selective MMP-13 inhibitor

Data synthesized from a high-throughput screening campaign for MMP-13 inhibitors.

Experimental Protocols

Protocol 1: HTS for MMP-13 Inhibitors using a Dnp-Quenched FRET Substrate

This protocol outlines a general framework for an HTS campaign to identify inhibitors of MMP-13.

Materials and Reagents:

  • Mca-peptide-Lys(Dnp)-NH2 substrate (e.g., fTHP-15)

  • Recombinant human MMP-13

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

  • Compound library dissolved in 100% DMSO

  • Known broad-spectrum MMP inhibitor (e.g., Marimastat) for positive control

  • 100% DMSO for negative control

  • Black, flat-bottom 384-well or 1536-well microplates

  • Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm

Procedure:

  • Compound Plating: Dispense test compounds and controls (positive and negative) into the microplate. Typically, a small volume (e.g., 50 nL) of the compound stock solution is transferred.

  • Enzyme Addition: Add the diluted, activated MMP-13 enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Dnp-quenched fluorescent substrate solution to all wells.

  • Fluorescence Reading: Immediately place the microplate into the fluorescence plate reader and begin kinetic measurements. Read fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear phase of the fluorescence increase over time.

    • Normalize the data relative to the positive and negative controls to determine the percent inhibition for each test compound.

    • Calculate the Z'-factor to assess the quality and robustness of the assay. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Protocol 2: Caspase-3 Activity Assay for Apoptosis Detection

This protocol describes the use of a Dnp-quenched substrate to measure caspase-3 activity in cell lysates, a key marker of apoptosis.

Materials and Reagents:

  • Caspase-3 Substrate: Ac-DEVD-Mca-Lys(Dnp)-NH2

  • Cell Lysates (from treated and untreated cells)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT

  • Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) for control

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~328 nm, Emission: ~393 nm)

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates from apoptotic and non-apoptotic cells using a suitable lysis buffer.

  • Assay Setup: In a 96-well plate, add cell lysate to the appropriate wells. Include wells with assay buffer only as a blank. For inhibitor controls, pre-incubate the cell lysate with the caspase-3 inhibitor for 10-15 minutes.

  • Reaction Initiation: Add the caspase-3 substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity in a microplate reader.

  • Data Analysis: Subtract the blank reading from all measurements. Compare the fluorescence intensity of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Visualizations

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cluster_validation Hit Validation Compound_Library Compound Library in DMSO Dispensing Dispense Compounds & Controls Compound_Library->Dispensing Controls Controls (Positive & Negative) Controls->Dispensing Assay_Plate Assay Plate (384/1536-well) Enzyme_Addition Add Enzyme Solution Dispensing->Enzyme_Addition Incubation Incubate Enzyme_Addition->Incubation Substrate_Addition Add Substrate Solution Plate_Reader Fluorescence Plate Reader Substrate_Addition->Plate_Reader Incubation->Substrate_Addition Raw_Data Raw Data (RFU vs. Time) Plate_Reader->Raw_Data Data_Processing Data Processing (% Inhibition, Z'-Factor) Raw_Data->Data_Processing Hit_Confirmation Hit Confirmation Data_Processing->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays

Caption: High-throughput screening workflow for enzyme inhibitors.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cell_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-3 mediated apoptosis signaling pathway.

References

Application Notes and Protocols for the Cleavage and Deprotection of Peptides Containing Fmoc-Lys(Dnp)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the use of amino acids with orthogonally protected side chains is crucial for the synthesis of complex peptides, including branched, cyclic, or side-chain modified peptides. Fmoc-Lys(Dnp)-OH provides a 2,4-dinitrophenyl (Dnp) protecting group on the ε-amino group of lysine. This group is stable to the mild base (e.g., piperidine) used for Nα-Fmoc group removal and the strong acid (e.g., TFA) used for final cleavage and removal of other acid-labile side-chain protecting groups like Boc and tBu.[1] The Dnp group's unique lability to thiolysis allows for selective deprotection of the lysine side chain while the peptide remains attached to the solid support, enabling specific on-resin modifications.[2]

This document provides a detailed overview of the orthogonal strategy, experimental protocols, and quantitative data for the selective deprotection of the Lys(Dnp) side chain and the subsequent final cleavage of the peptide from the resin.

The Orthogonal Deprotection Strategy

The core advantage of using this compound lies in its orthogonality. Different protecting groups can be removed under distinct chemical conditions without affecting the others. The Dnp group is selectively cleaved via nucleophilic aromatic substitution (SNAr) using a thiol reagent, most commonly thiophenol.[3][4] This process is independent of the piperidine treatment for Fmoc removal and the final TFA acidolysis for cleavage.

Orthogonal_Strategy cluster_main cluster_fmoc cluster_dnp cluster_tfa Resin Fully Protected Peptide-Resin (Nα-Fmoc, Lys(Dnp), X(Boc/tBu)) Fmoc_Removed Nα-Deprotected Peptide-Resin (for chain elongation) Resin->Fmoc_Removed  20% Piperidine/DMF   Dnp_Removed Lys-Deprotected Peptide-Resin (for side-chain modification) Resin->Dnp_Removed  20% Thiophenol/DMF   Final_Peptide Crude Peptide (Fully Deprotected) Dnp_Removed->Final_Peptide  TFA Cleavage Cocktail  

Caption: Orthogonal deprotection scheme for peptides containing Lys(Dnp).

Selective On-Resin Deprotection of Lys(Dnp)

The removal of the Dnp group is achieved through thiolysis. This reaction is typically performed on the resin-bound peptide before the final acid cleavage step.

Mechanism of Thiolysis

The deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro groups on the Dnp moiety activate the aromatic ring for nucleophilic attack by the thiophenolate anion, which is formed from thiophenol.[3] This attack forms a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the deprotected lysine side chain and the formation of a 2,4-dinitrophenyl sulfide byproduct.

Quantitative Data: Thiophenol Deprotection Conditions

The efficiency of Dnp removal is dependent on the concentration of thiophenol and the reaction time. The following conditions are commonly cited for complete deprotection.

Thiophenol Conc. (v/v in DMF)Recommended Reaction TimeNotesReference
10%2 - 4 hoursMay result in incomplete deprotection for sterically hindered residues.
20% 1 - 2 hours Standard and generally effective concentration.
30%1 hourFaster deprotection, but potential for increased side reactions.
Experimental Protocol: Dnp Group Removal

This protocol details the steps for removing the Dnp protecting group from the lysine side chain of a peptide synthesized on a solid support.

  • Resin Preparation: Swell the Dnp-protected peptide-resin in N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin) in a suitable reaction vessel for at least 30 minutes.

  • Deprotection Solution Preparation: In a fume hood, prepare a fresh solution of 20% (v/v) thiophenol in DMF. For 10 mL of solution, add 2 mL of thiophenol to 8 mL of DMF.

  • Deprotection Reaction: Drain the DMF from the swollen resin. Add the freshly prepared 20% thiophenol/DMF solution to the resin.

  • Agitation: Gently agitate the resin slurry at room temperature for 1-2 hours. Ensure adequate mixing to prevent the resin from settling.

  • Washing: After the reaction, drain the deprotection solution. Wash the resin thoroughly to remove the cleaved Dnp-adduct and excess thiophenol. Perform the following washes, agitating for 1 minute for each wash:

    • DMF (3 times)

    • Dichloromethane (DCM) (3 times)

    • Methanol (MeOH) (3 times)

  • Drying (Optional): If the resin is not being used immediately for the next step, it can be dried under a vacuum. Otherwise, proceed to the final cleavage step.

Troubleshooting Incomplete Dnp Deprotection

If analysis shows incomplete removal of the Dnp group, consider the following remedies:

  • Extend Reaction Time: Increase the agitation time to 3-4 hours and monitor the reaction progress.

  • Increase Thiophenol Concentration: Increase the concentration to 25-30%.

  • Ensure Efficient Agitation: Inadequate mixing can lead to poor reagent contact with the resin-bound peptide.

Final Cleavage and Global Deprotection

After the Dnp group has been removed (or if no selective side-chain modification was needed), the final step is to cleave the peptide from the solid support and simultaneously remove all remaining acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf). This is accomplished using a strong acid, typically Trifluoroacetic Acid (TFA), mixed with a "cocktail" of scavengers.

Experimental Workflow

Workflow A Peptide-Resin (Lys-deprotected) B Add TFA Cleavage Cocktail A->B C Incubate 2-3 hours at Room Temp B->C D Filter to separate resin C->D E Precipitate peptide in cold ether D->E F Centrifuge and wash crude peptide E->F G Purify by HPLC F->G

Caption: General workflow for final peptide cleavage and deprotection.

The Role of Cleavage Cocktails and Scavengers

During TFA-mediated cleavage, protecting groups are released as highly reactive cationic species (e.g., t-butyl cations). These can cause unwanted side reactions by alkylating nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Scavengers are added to the TFA to trap these reactive species.

Data Presentation: Common TFA Cleavage Cocktails

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.

Reagent NameComposition (v/v or w/v)Primary UseReference(s)
Standard TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)General purpose for peptides without sensitive residues like Cys, Met, or Trp.
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)Useful for peptides with Trt-protected His, Asn, Gln. Does not prevent Met oxidation.
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)"Universal" cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).
TFA / Water TFA / Water (95:5)Only for peptides with Boc and tBu groups. Do not use with Trp, Met, or Cys.
Experimental Protocol: Final Cleavage

This protocol describes the global deprotection of side chains and cleavage of the peptide from the resin. Caution: Perform all steps in a well-ventilated fume hood. TFA is highly corrosive.

  • Preparation: Place the dry, Dnp-deprotected peptide-resin (0.1 - 0.5 g) into a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh. For most sequences not containing problematic residues, TFA/TIS/Water (95:2.5:2.5) is sufficient. For 10 mL, mix 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 5-10 mL per 0.5 g of resin). Stopper the vessel and gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the cleavage mixture through a sintered glass funnel to separate the resin beads. Collect the filtrate, which contains the dissolved peptide, into a clean centrifuge tube.

  • Resin Washing: Wash the resin with a small, fresh volume of the cleavage cocktail (1-2 mL) and then with DCM (2-3 mL) to recover any remaining peptide. Combine all filtrates.

  • TFA Evaporation: Reduce the volume of the collected filtrate by approximately 80-90% using a gentle stream of nitrogen or a rotary evaporator.

  • Peptide Precipitation: Add the concentrated peptide solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: After the final wash, dry the peptide pellet under a vacuum to remove all traces of ether. The crude peptide is now ready for purification (typically by RP-HPLC) and analysis.

References

Application Notes: Fmoc-Lys(Dnp)-OH in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, particularly in the field of enzymology and drug discovery. A key application of FRET is in the development of sensitive assays for proteases, a class of enzymes implicated in numerous physiological and pathological processes. This document provides detailed application notes and protocols for the use of Fmoc-Lys(Dnp)-OH in creating FRET-based peptide substrates, with a focus on its pairing with the fluorophore 7-methoxycoumarin-4-acetyl (Mca).

The core principle of this FRET pair lies in the close proximity of the Mca donor fluorophore and the 2,4-dinitrophenyl (Dnp) quencher.[1][2][3] When intact within a peptide substrate, the energy from an excited Mca molecule is non-radiatively transferred to the Dnp moiety, which dissipates the energy as heat, effectively quenching the fluorescence of Mca.[1] Upon enzymatic cleavage of the peptide backbone at a specific recognition site, the Mca and Dnp groups are separated, disrupting FRET and leading to a measurable increase in Mca's fluorescence. This direct relationship between enzyme activity and fluorescence signal allows for real-time, continuous monitoring of enzymatic reactions.

This compound is a critical building block for the solid-phase peptide synthesis (SPPS) of these FRET substrates. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group allows for sequential peptide chain elongation, while the Dnp group is stably attached to the ε-amino group of the lysine side chain, serving as the FRET acceptor (quencher).

Data Presentation

Table 1: Photophysical Properties of Mca and Dnp
MoietyTypeExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)
Mca Donor Fluorophore~325 nm~392 nm~14,500 M⁻¹cm⁻¹ at 325 nm~0.49
Dnp Acceptor Quencher~363 nmNon-fluorescent--
Table 2: FRET Characteristics of Mca-Dnp and Alternative Pairs
FRET Pair (Donor/Acceptor)Förster Distance (R₀)Notes
Mca / Dnp ~36.5 ÅCommonly used, good spectral overlap.
ACC / Dnp 34.7 ÅACC (7-amino-4-carbamoylmethylcoumarin) offers higher sensitivity than Mca.
Trp / Dnp VariableTryptophan can serve as an intrinsic fluorophore.
EDANS / DABCYL ~33 ÅA widely used FRET pair in protease assays.
FAM / CPQ2™ -An example of a more recent, highly efficient FRET pair.

Experimental Protocols

Protocol 1: Synthesis of a Mca-Peptide-Lys(Dnp)-OH FRET Substrate via Fmoc-SPPS

This protocol outlines the manual synthesis of a generic FRET peptide substrate.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • (7-Methoxycoumarin-4-yl)acetic acid (Mca-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

    • Activate the first Fmoc-protected amino acid (e.g., 3 equivalents) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation:

    • Repeat the deprotection (20% piperidine in DMF) and coupling steps for each subsequent amino acid in the desired sequence.

  • Incorporation of this compound:

    • Following the deprotection of the N-terminal amino acid, couple this compound using the same activation and coupling procedure as for other amino acids.

  • Coupling of Mca-OH:

    • After the final amino acid has been deprotected, couple Mca-OH (2 equivalents) using DIC (2 eq.) and Oxyma Pure (2 eq.) in DMF. The reaction may require overnight shaking.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: General Protease Activity Assay using a Mca-Dnp FRET Substrate

This protocol provides a framework for a continuous kinetic assay in a 96-well plate format.

Materials:

  • Purified protease of interest

  • Synthesized and purified Mca-Peptide-Lys(Dnp)-OH substrate

  • Assay buffer (optimized for the specific protease, e.g., Tris-HCl or HEPES with required salts and additives)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with appropriate excitation and emission filters for Mca (Excitation: ~325 nm, Emission: ~392 nm)

  • Inhibitor compounds (for screening applications)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate in a suitable solvent like DMSO (e.g., 10 mM).

    • Dilute the protease to the desired working concentration in ice-cold assay buffer.

    • Prepare the assay buffer and allow it to reach the optimal reaction temperature.

  • Assay Setup:

    • In the microplate, add the assay buffer to each well.

    • Add the FRET peptide substrate to each well to achieve the final desired concentration (typically in the low micromolar range).

    • For inhibitor screening, add the test compounds to the appropriate wells.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the diluted protease to each well.

    • Immediately place the microplate into a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • For each sample, plot the relative fluorescence units (RFU) against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (the slope).

    • For inhibitor screening, calculate the percentage of inhibition for each compound compared to the positive control.

Mandatory Visualizations

FRET_Mechanism cluster_intact Intact Substrate (Low Fluorescence) cluster_cleaved Cleaved Substrate (High Fluorescence) Mca Mca (Donor) Dnp Dnp (Quencher) Mca->Dnp FRET Peptide Peptide Backbone Protease Protease Mca_cleaved Mca Fluorescence hv Mca_cleaved->Fluorescence Fluorescence Dnp_cleaved Dnp Excitation Excitation (325 nm) Excitation->Mca Energy Input Protease->Mca_cleaved Cleavage

Caption: FRET mechanism in a protease assay using a Mca-Dnp labeled peptide.

Protease_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) start->reagent_prep plate_setup Plate Setup (96-well, black plate) reagent_prep->plate_setup add_reagents Add Assay Buffer, Substrate, and Inhibitors plate_setup->add_reagents initiate_reaction Initiate Reaction (Add Enzyme) add_reagents->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic Read) initiate_reaction->measure_fluorescence data_analysis Data Analysis (Calculate V₀, % Inhibition) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for a FRET-based protease activity assay.

Logical_Relationships cluster_components Assay Components Fmoc_Lys_Dnp This compound SPPS Solid-Phase Peptide Synthesis Fmoc_Lys_Dnp->SPPS Mca_OH Mca-OH Mca_OH->SPPS Peptide_Sequence Peptide Sequence (Protease Specific) Peptide_Sequence->SPPS FRET_Substrate Mca-Peptide-Lys(Dnp)-OH (FRET Substrate) SPPS->FRET_Substrate Protease_Assay Protease Activity Assay FRET_Substrate->Protease_Assay Fluorescence_Signal Increased Fluorescence Signal Protease_Assay->Fluorescence_Signal Enzyme_Activity Enzyme Activity Quantification Fluorescence_Signal->Enzyme_Activity

Caption: Logical relationship of components in developing a FRET-based protease assay.

References

Troubleshooting & Optimization

Troubleshooting low yield in Fmoc-Lys(Dnp)-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields during solid-phase peptide synthesis (SPPS) using Fmoc-Lys(Dnp)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in peptide synthesis involving this compound?

Low yields can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. The most common issues include incomplete Fmoc deprotection, inefficient coupling of the this compound amino acid, and problems during the final cleavage and purification steps. The bulky and electron-withdrawing nature of the dinitrophenyl (Dnp) group can contribute to these challenges.

Q2: How can I monitor the coupling efficiency of this compound?

A qualitative Kaiser test is a reliable method to monitor the presence of free primary amines on the resin. A positive result (blue beads) indicates an incomplete coupling reaction, meaning unreacted amines are still present. Because the Lys(Dnp) residue is yellow, the beads will appear green if the coupling is incomplete. If the coupling is complete, the beads will remain colorless or slightly yellow.

Q3: Is the Dnp group completely stable during the entire synthesis?

The Dnp group is generally stable to the mildly acidic conditions used for tert-butyl-based protecting group removal and the basic conditions of Fmoc deprotection. However, prolonged or repeated exposure to piperidine during the deprotection steps can sometimes lead to minor Dnp group loss.

Q4: What is the recommended cleavage cocktail for peptides containing Lys(Dnp)?

A standard cleavage cocktail for peptides containing Lys(Dnp) is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water. The TIS is included to scavenge cations generated during the cleavage process, and water helps to dissolve the peptide.

Troubleshooting Guide

Issue 1: Incomplete Coupling of this compound

If you observe a low yield and the Kaiser test is positive (blue or green beads) after the coupling step of this compound, it indicates an incomplete reaction.

start Positive Kaiser Test (Incomplete Coupling) recouple Recouple with fresh reagents start->recouple check_reagents Check Reagent Quality (this compound, Coupling Agents) start->check_reagents increase_time Increase Coupling Time start->increase_time change_solvent Change Solvent (e.g., NMP instead of DMF) start->change_solvent kaiser_test_2 Perform Kaiser Test Again recouple->kaiser_test_2 check_reagents->kaiser_test_2 increase_time->kaiser_test_2 change_solvent->kaiser_test_2 negative Negative Test: Proceed with Synthesis kaiser_test_2->negative positive Positive Test: Consider Capping kaiser_test_2->positive

Caption: Troubleshooting steps for incomplete coupling of this compound.

  • Double Coupling: Perform a second coupling step immediately after the first without an intervening Fmoc deprotection.

    • Protocol: After the initial coupling, drain the reaction vessel. Add a fresh solution of this compound, coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma), and base (e.g., DIPEA) in DMF or NMP. Allow the reaction to proceed for 1-2 hours.

  • Extend Coupling Time: The steric hindrance from the Dnp group may slow down the reaction. Increasing the coupling time to 3-4 hours can improve efficiency.

  • Check Reagent Quality: Ensure that the this compound, coupling reagents, and solvents are fresh and of high purity. Degradation of reagents is a common cause of poor coupling.

  • Change Solvent: If you are using Dichloromethane (DCM) or Dimethylformamide (DMF), consider switching to N-Methyl-2-pyrrolidone (NMP), which can improve solubility and reaction kinetics.

Issue 2: Incomplete Fmoc Deprotection

If you notice a gradual decrease in yield with each synthesis cycle, it might indicate incomplete removal of the Fmoc protecting group.

start Suspected Incomplete Fmoc Deprotection check_piperidine Use Fresh Piperidine Solution (20% in DMF) start->check_piperidine increase_time Increase Deprotection Time start->increase_time add_dbu Add DBU to Deprotection Solution (e.g., 2% DBU, 20% Piperidine in DMF) start->add_dbu monitor_uv Monitor Fmoc Adduct by UV Spectroscopy check_piperidine->monitor_uv increase_time->monitor_uv add_dbu->monitor_uv complete Deprotection Complete: Proceed with Coupling monitor_uv->complete incomplete Deprotection Incomplete: Repeat Deprotection Step monitor_uv->incomplete

Caption: Troubleshooting steps for incomplete Fmoc deprotection.

  • Fresh Deprotection Solution: Prepare a fresh solution of 20% piperidine in DMF. The piperidine solution can degrade over time, leading to reduced efficiency.

  • Extended Deprotection Time: Increase the deprotection time. Instead of a single 10-minute treatment, try two treatments of 7-10 minutes each.

  • Use of DBU: For difficult deprotections, the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.

    • Protocol: Prepare a solution of 2% DBU and 20% piperidine in DMF. Treat the resin with this solution for 5-10 minutes.

Issue 3: Low Yield After Cleavage and Purification

If the synthesis appears to proceed well but the final yield after cleavage and purification is low, the issue may lie in the final steps.

Cleavage Cocktail CompositionCleavage Time (hours)Typical Yield Range (%)Remarks
95% TFA, 2.5% TIS, 2.5% H₂O2-370-85%Standard for most peptides with Lys(Dnp).
90% TFA, 5% TIS, 5% H₂O3-465-80%Increased scavengers for sensitive residues.
88% TFA, 5% Phenol, 5% H₂O, 2% TIS2-375-90%Phenol can aid in solubility and prevent re-attachment.
  • Optimize Cleavage Time: Ensure the cleavage reaction goes to completion. A standard time is 2-3 hours at room temperature. For longer or more complex peptides, this may need to be extended.

  • Efficient Peptide Precipitation: After cleavage, ensure the peptide is fully precipitated from the TFA solution.

    • Protocol: Filter the resin and reduce the TFA volume under a stream of nitrogen. Add cold diethyl ether to the concentrated solution to precipitate the crude peptide. Cool the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Purification Strategy: The Dnp group makes the peptide more hydrophobic, which can affect its behavior during reverse-phase HPLC.

    • Protocol: Use a C18 column and a gradient of acetonitrile in water, both containing 0.1% TFA. Start with a shallow gradient to ensure good separation from more hydrophobic impurities. The yellow color of the Dnp group can be used to visually track the peptide during purification.

Solving Fmoc-Lys(Dnp)-OH solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-Lys(Dnp)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common organic solvents for dissolving this compound?

A1: The most commonly used and recommended solvents for dissolving this compound are Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). These are standard solvents in solid-phase peptide synthesis (SPPS) known for their ability to dissolve a wide range of Fmoc-protected amino acids.

Q2: I'm having trouble dissolving this compound in my chosen solvent. What initial steps can I take?

A2: If you are encountering solubility issues, we recommend the following initial troubleshooting steps:

  • Increase the solvent volume: A higher solvent-to-solute ratio can facilitate dissolution.

  • Apply gentle heating: Warming the solution can significantly improve the solubility of many Fmoc-amino acids. However, prolonged heating at high temperatures should be avoided to prevent potential degradation.

  • Use sonication: Ultrasonic agitation can help break up aggregates and promote dissolution.

Q3: Are there any alternative solvents or solvent mixtures that can be used?

A3: Yes, if the standard solvents are not effective, you can consider using a mixture of solvents. For instance, a combination of DMF and DMSO can sometimes be more effective than either solvent alone[1]. Greener solvent alternatives are also being explored in peptide synthesis, though their efficacy for this compound may need to be empirically determined[2].

Q4: Can the purity of the solvent affect the solubility of this compound?

A4: Absolutely. The presence of impurities, especially water, in your organic solvents can negatively impact the solubility of Fmoc-amino acids. It is crucial to use high-purity, anhydrous solvents for the best results. For example, hygroscopic DMSO can have a significant impact on the solubility of the product, so using a newly opened bottle is recommended.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

Problem: this compound is not dissolving completely in the chosen solvent.

Logical Workflow for Troubleshooting:

Fmoc-Lys(Dnp)-OH_Solubility_Troubleshooting start Start: Incomplete Dissolution check_solvent Step 1: Verify Solvent & Purity start->check_solvent increase_volume Step 2: Increase Solvent Volume check_solvent->increase_volume Solvent correct & pure apply_energy Step 3: Apply Gentle Heating/Sonication increase_volume->apply_energy check_dissolution Is it dissolved? apply_energy->check_dissolution change_solvent Step 4: Consider Alternative Solvent/Mixture check_dissolution->change_solvent No end_success Success: Completely Dissolved check_dissolution->end_success Yes consult_literature Step 5: Consult Literature for Specific Protocols change_solvent->consult_literature end_fail Issue Persists: Contact Technical Support consult_literature->end_fail

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary

The following table summarizes the known solubility of this compound and a structurally similar compound in common organic solvents. This data can help you select the most appropriate solvent for your experimental needs.

CompoundSolventSolubility (mg/mL)Notes
This compound DMSO≥43.25
This compound DMSO66.67Ultrasonic assistance may be needed
Fmoc-Lys(Boc)-OHDMFGood solubilityOften used at high concentrations
Fmoc-Lys(Alloc)-OHDMSO100Ultrasonic assistance may be needed

Data for Fmoc-Lys(Boc)-OH and Fmoc-Lys(Alloc)-OH are included for comparison as they are structurally related and provide an indication of solubility behavior.

Experimental Protocols

Protocol for Dissolving this compound

This protocol provides a general methodology for dissolving this compound for use in solid-phase peptide synthesis.

Materials:

  • This compound

  • High-purity, anhydrous organic solvent (e.g., DMF, NMP, or DMSO)

  • Vortex mixer

  • Water bath or heating block

  • Ultrasonic bath

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination and the introduction of water.

  • Weighing: Accurately weigh the required amount of this compound in a suitable container.

  • Solvent Addition: Add the desired volume of the chosen organic solvent to the this compound.

  • Initial Mixing: Vortex the mixture at room temperature for 1-2 minutes to initiate the dissolution process.

  • Gentle Heating (if necessary): If the compound has not fully dissolved, place the container in a water bath or on a heating block set to a temperature between 30-40°C. Periodically vortex the mixture. Caution: Avoid excessive or prolonged heating to minimize the risk of degradation.

  • Sonication (if necessary): If solids persist after gentle heating, place the container in an ultrasonic bath for 5-10 minute intervals until the solution is clear.

  • Visual Inspection: Once the solution appears homogenous and free of visible particles, it is ready for use in your peptide synthesis workflow.

Workflow for Utilizing Dissolved this compound in SPPS:

SPPS_Workflow start Start: Prepare this compound Solution resin_prep 1. Resin Swelling & Fmoc Deprotection start->resin_prep activation 2. Activate this compound resin_prep->activation coupling 3. Couple to Resin activation->coupling washing 4. Wash Resin coupling->washing next_cycle Continue to Next Coupling Cycle washing->next_cycle

Caption: General workflow for the incorporation of this compound in SPPS.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Solid-Phase Peptide Synthesis (SPPS), with a specific focus on preventing incomplete coupling of Fmoc-Lys(Dnp)-OH.

Troubleshooting Guide: Incomplete Coupling of this compound

Incomplete coupling of amino acids during SPPS can lead to the formation of deletion sequences, significantly impacting the purity and yield of the final peptide. This compound, in particular, can present coupling challenges due to the steric bulk and potential electronic effects of the 2,4-dinitrophenyl (Dnp) group. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue: A positive Kaiser or TNBS test is observed after the coupling step for this compound, indicating free primary amines.

This is a direct indication of an incomplete coupling reaction. The following sections provide potential causes and their corresponding solutions.

Potential Cause 1: Steric Hindrance

The bulky Dnp group on the lysine side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction kinetics.

Solutions:

  • Double Coupling: This is often the most effective first step. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. This increases the probability of all free amines reacting.

  • Extended Coupling Time: Increase the reaction time for the coupling step. For standard couplings that might take 1-2 hours, extending the time to 4 hours or even overnight can help drive the reaction to completion, especially for sterically hindered residues.

  • Elevated Temperature: Gently increasing the reaction temperature to 30-40°C can enhance the reaction rate. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization.

Potential Cause 2: Inefficient Activation

Standard coupling reagents may not be sufficiently potent to overcome the steric hindrance and potential electronic deactivation caused by the Dnp group.

Solutions:

  • Utilize Stronger Coupling Reagents: Switch from standard carbodiimide reagents like DIC/HOBt to more powerful uronium/aminium or phosphonium salt-based reagents. Reagents such as HATU, HCTU, and COMU are known to be highly effective for coupling sterically hindered amino acids.

  • Optimize Reagent Stoichiometry: Increase the equivalents of the amino acid and coupling reagent relative to the resin loading. Using a 3- to 5-fold excess can help drive the reaction equilibrium towards product formation.

Potential Cause 3: Peptide Aggregation

As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) on the resin, leading to aggregation. This can physically block access of reagents to the reactive sites.

Solutions:

  • Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP. In cases of severe aggregation, consider using "magic mixtures" or adding chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions to disrupt secondary structures. A mixture of DMF and DMSO can also improve solvation.

  • Low-Loading Resin: Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Potential Cause 4: Instability of the Dnp Group

While the Dnp group is generally stable under acidic conditions, there are reports of its lability under the basic conditions used for Fmoc deprotection (e.g., piperidine). Premature removal of the Dnp group can expose the lysine side-chain amine, leading to unintended side reactions. Although this is more documented for Fmoc-His(Dnp)-OH, it is a potential concern for this compound as well.

Solutions:

  • Alternative Protecting Groups: If persistent issues arise that are suspected to be related to Dnp instability, consider using an alternative orthogonal protecting group for the lysine side chain that is stable to piperidine. Options include Alloc, Mtt, or ivDde, which can be removed under specific, non-basic conditions.

  • Careful Monitoring: If proceeding with this compound, meticulous monitoring of each coupling step is crucial to ensure the integrity of the peptide.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple in SPPS?

A1: The primary challenge arises from the 2,4-dinitrophenyl (Dnp) protecting group on the lysine side chain. This group is sterically bulky, which can hinder the approach of the activated amino acid to the growing peptide chain. Additionally, the electron-withdrawing nature of the two nitro groups on the phenyl ring can potentially decrease the nucleophilicity of the alpha-amino group of the incoming this compound, although this effect is generally considered less significant than the steric hindrance.

Q2: How can I confirm that the coupling of this compound is incomplete?

A2: The most common methods for monitoring coupling completion on-resin are qualitative colorimetric tests:

  • Kaiser Test (Ninhydrin Test): A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of free primary amines and thus an incomplete coupling.[1]

  • TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: A positive result, showing an orange or red color on the beads, also indicates free primary amines.[2]

For a definitive quantitative assessment, a small amount of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by HPLC and mass spectrometry to identify any deletion sequences.

Q3: What are the best coupling reagents to use for this compound?

A3: For sterically hindered amino acids like this compound, more potent coupling reagents are recommended over standard carbodiimides. Uronium/aminium salts like HATU , HCTU , and COMU are generally considered the most effective due to their high reactivity and ability to form highly activated esters.[3] Phosphonium salts such as PyBOP and PyAOP are also excellent choices and can be particularly useful in minimizing certain side reactions.

Q4: Is "double coupling" always necessary for this compound?

A4: While not always strictly necessary, performing a double coupling is a highly recommended proactive strategy to ensure the highest possible yield and purity when incorporating this compound or other difficult amino acids.[4] It is often more efficient to perform a routine double coupling for such residues than to troubleshoot and attempt to purify a complex mixture of peptides containing deletion sequences later.

Q5: Can I use microwave-assisted SPPS for coupling this compound?

A5: Yes, microwave-assisted SPPS can be beneficial as the increased temperature can accelerate the coupling reaction and help overcome steric hindrance. However, it is crucial to carefully optimize the temperature and irradiation time to avoid potential side reactions, such as racemization or degradation of the Dnp group.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids

Coupling ReagentReagent TypeRelative Coupling Efficiency for Hindered Amino AcidsPotential for RacemizationKey Considerations
DIC/HOBt CarbodiimideModerateModerateStandard, cost-effective, but may be insufficient for highly hindered couplings.
HBTU Uronium/AminiumHighLowWidely used, but less reactive than HATU or COMU. Can cause guanidinylation of the free N-terminus if used in excess.[5]
HCTU Uronium/AminiumVery HighLowSimilar reactivity to HATU and often more cost-effective.
HATU Uronium/AminiumVery HighVery LowGenerally considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester.
COMU Uronium/AminiumVery HighVery LowHigh reactivity comparable to HATU, with the advantage of being based on the non-explosive Oxyma Pure. Good solubility.
PyBOP PhosphoniumHighVery LowAvoids the potential for guanidinylation side reactions. Byproducts can be carcinogenic.

Data synthesized from multiple sources comparing reagents for various sterically hindered amino acids.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines

This qualitative test is used to detect the presence of free primary amines on the resin, which indicates either a complete deprotection step or an incomplete coupling step.

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution B: 80 g of phenol in 20 mL of n-butanol.

  • Solution C: 2 mL of a 0.001 M aqueous solution of KCN diluted with 98 mL of pyridine.

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) in a small test tube.

  • Add 2-3 drops of each of the three solutions (A, B, and C) to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Positive (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.

  • Negative (Complete Coupling): The beads and solution remain yellow or colorless.

Protocol 2: TNBS Test for Free Primary Amines

The TNBS test is another sensitive method for detecting primary amines.

Reagents:

  • Solution A: 10% (v/v) Diisopropylethylamine (DIPEA) in DMF.

  • Solution B: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid (TNBS) in DMF.

Procedure:

  • Place a small sample of resin beads into a test tube.

  • Add 1-2 drops of Solution A and 1-2 drops of Solution B.

  • Let the mixture stand at room temperature for 5-10 minutes.

  • Observe the color of the beads, preferably under a microscope.

Interpretation of Results:

  • Positive (Incomplete Coupling): The beads turn intensely orange or red.

  • Slightly Positive: The beads are yellow or have slightly orange cores.

  • Negative (Complete Coupling): The beads remain colorless.

Mandatory Visualization

G cluster_0 Troubleshooting Incomplete Coupling of this compound start Start SPPS Cycle for This compound coupling Perform Coupling Reaction start->coupling monitoring Monitor Coupling Completion (Kaiser or TNBS Test) coupling->monitoring result Test Result? monitoring->result positive Positive (Incomplete Coupling) result->positive negative Negative (Complete Coupling) result->negative troubleshoot Identify Potential Cause positive->troubleshoot proceed Proceed to Next Deprotection Step negative->proceed steric_hindrance Steric Hindrance? troubleshoot->steric_hindrance inefficient_activation Inefficient Activation? troubleshoot->inefficient_activation aggregation Peptide Aggregation? troubleshoot->aggregation dnp_instability DNP Instability? troubleshoot->dnp_instability solution_sh Double Couple or Extend Coupling Time steric_hindrance->solution_sh Solution solution_ia Use Stronger Coupling Reagent (HATU, HCTU, COMU) inefficient_activation->solution_ia Solution solution_pa Use Chaotropic Agents or Change Solvent System aggregation->solution_pa Solution solution_di Consider Alternative Lys Protecting Group dnp_instability->solution_di Solution recouple Re-run Coupling solution_sh->recouple solution_ia->recouple solution_pa->recouple solution_di->recouple recouple->monitoring

Caption: Troubleshooting workflow for incomplete coupling of this compound.

References

Avoiding side reactions during Fmoc-Lys(Dnp)-OH incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-Lys(Dnp)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in Fmoc-based solid-phase peptide synthesis?

A1: The major challenge is the instability of the 2,4-dinitrophenyl (Dnp) protecting group on the lysine side chain to the standard Fmoc deprotection conditions (typically 20% piperidine in DMF). This can lead to premature removal of the Dnp group, exposing the ε-amino group of lysine.

Q2: What are the consequences of premature Dnp group removal?

A2: Premature deprotection of the lysine side chain can lead to several side reactions, including:

  • Acylation of the ε-amino group: The newly exposed amine can react in subsequent coupling steps, leading to the incorporation of an extra amino acid residue and the formation of a branched peptide.

  • Formation of deletion sequences: If the ε-amino group is acylated, the desired peptide sequence will be missing.

  • Complex purification: These side products can be difficult to separate from the target peptide, leading to lower yields and purity.

Q3: Are there alternative Fmoc deprotection reagents that are more compatible with this compound?

A3: Yes, using milder basic conditions for Fmoc deprotection can minimize premature Dnp removal. Some alternatives to 20% piperidine in DMF include:

  • Lower concentrations of piperidine (e.g., 5-10%).

  • Alternative, less nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations (e.g., 2%) in DMF, often in combination with a scavenger like piperidine (e.g., 2% DBU/2% piperidine in DMF).[1]

  • Piperazine in combination with DBU.[2]

Q4: How can I improve the coupling efficiency of the sterically hindered this compound?

A4: Due to the bulky nature of the Dnp group, coupling of this compound can be challenging. To improve efficiency, consider the following:

  • Use of potent coupling reagents: Reagents such as HATU, HCTU, or COMU are more effective for coupling sterically hindered amino acids.

  • Extended coupling times: Increasing the reaction time (e.g., 2-4 hours) can help drive the reaction to completion.

  • Double coupling: Performing the coupling step twice with a fresh solution of activated amino acid can significantly increase the incorporation rate.

  • Monitoring the reaction: Use a qualitative test like the Kaiser test to ensure the coupling reaction has gone to completion before proceeding to the next step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound.

Problem Potential Cause Recommended Solution(s)
Presence of a side product with a mass corresponding to the target peptide + an additional amino acid. Premature removal of the Dnp group during Fmoc deprotection, leading to acylation of the lysine side chain.1. Modify Fmoc Deprotection: Switch from 20% piperidine/DMF to a milder deprotection cocktail (e.g., 10% piperidine/DMF or 2% DBU/2% piperidine/DMF). 2. Reduce Deprotection Time: Minimize the exposure of the peptide to the basic deprotection solution.
Low coupling efficiency of this compound (positive Kaiser test after coupling). Steric hindrance from the bulky Dnp group.1. Use a more potent coupling reagent: Employ HATU, HCTU, or COMU instead of standard carbodiimide reagents. 2. Increase reaction time: Extend the coupling time to 2-4 hours. 3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.
A yellow/orange color is observed in the waste stream during Fmoc deprotection. This indicates the cleavage of the Dnp group, which is a chromophore.This is expected to some extent. However, if the color is intense, it signifies significant premature deprotection. Implement the modified Fmoc deprotection protocols mentioned above.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed to maximize the coupling efficiency of the sterically hindered this compound.

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection (Previous Residue): Perform Fmoc deprotection of the N-terminal amino acid using your standard protocol.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.

  • (Optional) Double Coupling: If the Kaiser test is positive (blue beads), wash the resin with DMF (3 times) and repeat steps 4 and 5.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents.

Protocol 2: Modified Fmoc Deprotection to Minimize Premature Dnp Cleavage

This protocol uses a milder base to reduce the premature cleavage of the Dnp protecting group.

  • Resin Preparation: After the successful coupling of this compound, ensure the resin is thoroughly washed with DMF.

  • Deprotection Solution: Prepare a fresh solution of 10% (v/v) piperidine in DMF or 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[1]

  • Deprotection Reaction: Add the deprotection solution to the resin and agitate for 10 minutes.

  • Second Deprotection: Drain the deprotection solution and add a fresh aliquot of the same solution. Agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5 times) to ensure all traces of the base are removed before the next coupling step.

Data Presentation

The following table summarizes the expected outcomes when using different Fmoc deprotection reagents, based on literature regarding the stability of Dnp groups on histidine, which is anticipated to be similar for lysine.

Deprotection ReagentConcentrationExpected Premature Dnp CleavageRecommendation
Piperidine20% in DMFHigh (Potentially up to 84% for His(Dnp))[3]Not Recommended
Piperidine10% in DMFModerateA viable option to reduce Dnp cleavage
DBU/Piperidine2% / 2% in DMFLowRecommended for minimizing Dnp cleavage[1]
Piperazine/DBU5% / 2% in DMFLowA good alternative with reduced nucleophilicity

Visualizations

TroubleshootingWorkflow Start Start: this compound Incorporation Coupling Perform Coupling Start->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Positive Positive (Incomplete) KaiserTest->Positive Incomplete Negative Negative (Complete) KaiserTest->Negative Complete DoubleCouple Perform Double Coupling Positive->DoubleCouple FmocDeprotection Proceed to Fmoc Deprotection Negative->FmocDeprotection DoubleCouple->Coupling MildDeprotection Use Mild Deprotection (e.g., 10% Piperidine or 2% DBU/Piperidine) FmocDeprotection->MildDeprotection CheckPurity Check Crude Peptide Purity by LC-MS MildDeprotection->CheckPurity Success Successful Incorporation CheckPurity->Success High Purity Failure Side Product Detected CheckPurity->Failure Low Purity

Caption: Troubleshooting workflow for this compound incorporation.

SideReactionPathway cluster_side_reaction Side Reaction PeptideResin Peptide-Lys(Dnp)-Resin FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) PeptideResin->FmocDeprotection PrematureCleavage Premature Dnp Cleavage FmocDeprotection->PrematureCleavage DesiredProduct Peptide-Lys(Dnp)-NH2-Resin (Desired Pathway) FmocDeprotection->DesiredProduct FreeAmine Peptide-Lys(NH2)-Resin PrematureCleavage->FreeAmine SideProductPathway Undesired Side Reaction Pathway NextCoupling Next Coupling Step (Fmoc-AA-OH, Activator) FreeAmine->NextCoupling BranchedPeptide Branched Peptide Side Product NextCoupling->BranchedPeptide

Caption: Signaling pathway of the primary side reaction.

References

Technical Support Center: Optimizing Dnp Quenching Efficiency in FRET Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the quenching efficiency of the 2,4-Dinitrophenyl (Dnp) group in Förster Resonance Energy Transfer (FRET) assays. Here you will find frequently asked questions, troubleshooting guides, quantitative data, experimental protocols, and visualizations to address common challenges and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Dnp group and why is it used as a quencher in FRET assays?

The 2,4-Dinitrophenyl (Dnp) group is a non-fluorescent "dark" quencher commonly employed in FRET-based assays. When positioned in close proximity (typically 10-100 Å) to a fluorescent donor molecule, it effectively suppresses the donor's fluorescence through a non-radiative energy transfer mechanism.[1] Dnp is a popular choice due to its small size, which minimizes potential steric hindrance in biological assays, its broad absorption spectrum, and its cost-effectiveness, making it a versatile tool for applications like protease activity assays and nucleic acid hybridization studies.[2][3][4]

Q2: Which donor fluorophores are commonly paired with the Dnp quencher?

The selection of a donor fluorophore to pair with Dnp is critical and depends on the specific experimental requirements, such as desired wavelength and sensitivity. For efficient FRET, the donor's emission spectrum must overlap with the Dnp group's absorption spectrum.[5] Commonly used and effective donor fluorophores for Dnp include:

  • Mca ((7-Methoxycoumarin-4-yl)acetyl): A classic and widely utilized donor for Dnp in protease assays.

  • Abz (2-Aminobenzoyl): A frequently used FRET pair with Dnp, known for its high success rate in peptide synthesis.

  • ACC (7-amino-4-carbamoylmethylcoumarin): A highly sensitive alternative to Mca, offering a greater fluorescence quantum yield.

  • Tryptophan (Trp): An intrinsic fluorescent amino acid that can serve as a donor to Dnp.

Q3: What is the primary mechanism of quenching by the Dnp group in FRET assays?

The Dnp group primarily quenches fluorescence via Förster Resonance Energy Transfer (FRET). This is a non-radiative process where energy from an excited donor fluorophore is transferred to the Dnp acceptor. This energy transfer is highly dependent on the spectral overlap between the donor's emission and the quencher's absorption.

Q4: How does the distance between the donor and Dnp impact quenching efficiency?

Quenching efficiency is extremely sensitive to the distance between the donor and the Dnp moiety, following an inverse sixth power relationship (1/r⁶), where 'r' represents the distance. This means that even minor changes in distance can lead to substantial differences in quenching. For optimal quenching, the donor and Dnp must be positioned within the Förster distance (R₀) of that specific pair.

Q5: What is the Förster distance (R₀), and why is it a critical parameter?

The Förster distance (R₀) is the specific distance between a donor and an acceptor at which the FRET efficiency is 50%. This parameter is crucial for designing FRET assays because it defines the dynamic range of distances over which FRET changes can be sensitively detected. The R₀ value is a characteristic of each donor-acceptor pair and is influenced by their spectral properties and the refractive index of the surrounding medium.

Troubleshooting Guides

Problem 1: Low Quenching Efficiency (High Background Fluorescence)
Possible CausesTroubleshooting Steps
Poor Spectral Overlap Ensure the chosen donor's emission spectrum has significant overlap with the Dnp absorption spectrum (which peaks around 360 nm). Verify the spectral characteristics of your specific donor-Dnp pair.
Incorrect Donor-Dnp Distance Redesign the peptide or oligonucleotide substrate to decrease the separation between the donor and Dnp. The ideal distance should be within the Förster distance (R₀). Ensure the linker is flexible enough to allow the pair to come into close proximity.
Substrate Degradation Always prepare fresh substrate solutions for each experiment. Protect substrates from light and store them at the recommended temperature to prevent breakdown.
Dnp Aggregation Prepare stock solutions in a suitable solvent like DMSO to ensure complete dissolution. High concentrations of the Dnp-labeled substrate in aqueous buffers may lead to aggregation; consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer to improve solubility.
Incorrect Buffer Composition Optimize the pH of your assay buffer, as significant deviations can alter the spectral properties of the fluorophore and quencher. Be aware that certain buffer components can act as quenchers.
Problem 2: High Signal Variability or Poor Reproducibility
Possible CausesTroubleshooting Steps
Photobleaching of Donor Minimize the sample's exposure to the excitation light. Reduce the excitation intensity or the number of measurements per well. If photobleaching persists, consider using a more photostable donor fluorophore.
Compound Interference When screening chemical libraries, pre-screen compounds for autofluorescence at the excitation and emission wavelengths of your FRET pair. Test for any quenching effects of the compounds on the donor fluorophore.
Inconsistent Pipetting Ensure accurate and consistent dispensing of all reagents, particularly the enzyme and substrate. Use properly calibrated pipettes and follow best practices for pipetting.
Temperature Fluctuations Pre-incubate the microplate and all reagents at the designated assay temperature to ensure thermal stability. Use a plate reader with reliable temperature control.
Problem 3: Low Signal-to-Noise Ratio
Possible CausesTroubleshooting Steps
Suboptimal Instrument Settings Optimize the gain and exposure settings on your fluorescence plate reader. A low gain can result in a weak signal, while an excessively high gain may amplify background noise.
Low Enzyme Activity Increase the enzyme concentration to generate a more robust signal. Confirm that the assay buffer conditions (pH, ionic strength, necessary cofactors) are optimal for your enzyme's activity.
Inner Filter Effect At high substrate concentrations, the substrate itself can absorb excitation or emission light, leading to a non-linear signal response. Determine the optimal substrate concentration range where fluorescence intensity shows a linear relationship with the concentration of the cleaved product.

Quantitative Data

Table 1: Comparison of Förster Distances (R₀) for Common Dnp FRET Pairs

Donor FluorophoreAcceptorR₀ (Å)
ACCDnp34.7
McaDnp36.5
EDANSDabcyl*33

*Note: Dabcyl is often used for comparison with Dnp. The R₀ for Dnp with EDANS is expected to be in a similar range.

Table 2: Spectroscopic Properties of Common Fluorophores Paired with Dnp

FluorophoreExcitation Max (nm)Emission Max (nm)
Mca325392
Abz320420
Trp280360
FITC490520
N-Me-Abz340-360440-450

Experimental Protocols

Protocol 1: General Protease Assay using a Mca-Dnp FRET Substrate
  • Reagent Preparation:

    • Prepare a concentrated stock solution of the Mca-Dnp peptide substrate in DMSO.

    • Prepare an assay buffer optimized for the protease of interest (e.g., 50 mM HEPES, pH 7.4, 200 mM NaCl, 2 mM DTT).

    • Prepare a stock solution of the protease in a suitable buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer to each well.

    • Add the protease to the designated wells. Include a "no enzyme" control.

    • Add any test compounds (e.g., inhibitors or activators) to the appropriate wells. Include a vehicle control.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.

  • Initiate the Reaction:

    • Add the Mca-Dnp substrate to all wells to start the enzymatic reaction. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for the enzyme.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.

    • Measure the fluorescence intensity kinetically over a specified time period (e.g., every minute for 30-60 minutes).

    • Use an excitation wavelength of approximately 325 nm and an emission wavelength of around 392 nm.

  • Data Analysis:

    • For each well, plot the fluorescence intensity as a function of time.

    • Determine the initial reaction velocity by calculating the slope of the linear portion of the curve.

    • Subtract the velocity of the "no enzyme" control from all other measurements to correct for background substrate hydrolysis.

    • Compare the velocities of the test wells to the vehicle control to assess the effects of the compounds.

Protocol 2: Determining the Förster Distance (R₀)

The Förster distance can be calculated using the following equation:

R₀⁶ = 8.79 x 10⁻⁵ * J(λ) * n⁻⁴ * QY * κ²

Where:

  • J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra.

  • n is the refractive index of the medium.

  • QY is the quantum yield of the donor in the absence of the acceptor.

  • κ² is the orientation factor, which is typically assumed to be 2/3 for molecules that are freely rotating in solution.

Experimental Steps:

  • Measure Donor Emission Spectrum: Record the corrected fluorescence emission spectrum of the donor fluorophore.

  • Measure Acceptor Absorption Spectrum: Record the molar extinction coefficient spectrum of the Dnp quencher.

  • Calculate the Spectral Overlap Integral (J(λ)): This is determined by integrating the overlap between the donor's emission spectrum and the acceptor's absorption spectrum.

  • Determine the Donor Quantum Yield (QY): Measure the quantum yield of the donor fluorophore relative to a known standard.

  • Calculate R₀: Use the experimentally determined and calculated values in the Förster equation to find R₀.

Visualizations

FRET_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare Substrate Stock (in DMSO) D Add Buffer to 96-well Plate A->D B Prepare Assay Buffer B->D C Prepare Enzyme Stock E Add Enzyme & Controls C->E D->E F Add Test Compounds E->F G Pre-incubate at Assay Temperature F->G H Initiate with Substrate G->H I Kinetic Fluorescence Reading H->I J Plot Fluorescence vs. Time I->J K Calculate Initial Velocities J->K L Determine Compound Effects K->L

Caption: Workflow for a typical FRET-based protease assay.

Troubleshooting_Low_Quenching cluster_causes Potential Causes cluster_solutions Solutions Start Low Quenching Efficiency (High Background) Cause1 Poor Spectral Overlap Start->Cause1 Cause2 Incorrect Donor-Dnp Distance Start->Cause2 Cause3 Substrate Degradation Start->Cause3 Cause4 Dnp Aggregation Start->Cause4 Sol1 Verify/Change Donor Cause1->Sol1 Sol2 Redesign Substrate Cause2->Sol2 Sol3 Use Fresh Substrate Cause3->Sol3 Sol4 Optimize Solubility (e.g., add detergent) Cause4->Sol4 FRET_Principle cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Donor1 Donor Quencher1 Dnp Donor1->Quencher1 FRET (No Fluorescence) Enzyme Protease Cleavage Donor1->Enzyme Quencher1->Enzyme Donor2 Donor Enzyme->Donor2 Quencher2 Dnp Enzyme->Quencher2 Fluorescence Fluorescence Donor2->Fluorescence Light Emission

References

Technical Support Center: Troubleshooting Premature Dnp Group Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering premature cleavage of the 2,4-dinitrophenyl (Dnp) protecting group on histidine residues during piperidine-mediated Fmoc deprotection in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What causes the premature cleavage of the Dnp group during Fmoc deprotection?

A1: The Dnp group, while stable to the acidic conditions used for Boc deprotection, is susceptible to nucleophilic attack.[1] During Fmoc deprotection, the secondary amine piperidine, used as a base, can act as a nucleophile and attack the electron-deficient dinitrophenyl ring, leading to the cleavage of the Dnp group from the imidazole side chain of histidine.[2][3] This is a known side reaction, particularly problematic when employing a combined Boc/Fmoc solid-phase synthesis strategy.[2][4]

Q2: How significant is the premature cleavage of the Dnp group?

A2: The extent of premature Dnp cleavage can be substantial. Studies have shown that treatment with a standard Fmoc deprotection solution of 20% piperidine in dimethylformamide (DMF) can result in up to 84% cleavage of the Dnp group from a histidine residue. This can lead to a heterogeneous peptide product, complicating purification and reducing the overall yield of the desired Dnp-protected peptide.

Q3: What are the primary indicators of premature Dnp cleavage?

A3: The most common indicators of premature Dnp cleavage are the appearance of unexpected peaks in the High-Performance Liquid Chromatography (HPLC) chromatogram of the crude peptide and the detection of a mass corresponding to the unprotected peptide by mass spectrometry. A qualitative method, Pauly's test, can also be used to detect the presence of a free imidazole ring on histidine, which would indicate the removal of the Dnp group.

Q4: How can I prevent premature Dnp cleavage during my synthesis?

A4: The most effective strategy to prevent issues arising from premature Dnp cleavage is to alter the deprotection strategy. It is highly recommended to remove the Dnp group intentionally in a separate, controlled step before the final cleavage of the peptide from the resin. The standard and recommended method for this is thiolysis, typically using thiophenol. This on-resin deprotection allows for the removal of the Dnp group and colored byproducts before the final peptide is cleaved and purified.

Q5: Are there alternative bases to piperidine for Fmoc deprotection that are less likely to cleave the Dnp group?

A5: While piperidine is the most common reagent for Fmoc deprotection, other bases can be used. However, the fundamental issue is the nucleophilicity of the base. While alternatives like 4-methylpiperidine or DBU are used to mitigate other side reactions like aspartimide formation, their effect on Dnp stability is not as well-documented as the significant cleavage caused by piperidine. Therefore, the most reliable approach remains the strategic, separate removal of the Dnp group via thiolysis.

Quantitative Data Summary

The following table summarizes the extent of Dnp group cleavage under standard Fmoc deprotection conditions as reported in the literature.

Protecting GroupDeprotection ReagentSolventCleavage OutcomeReference
His(Dnp)20% PiperidineDMFUp to 84% cleavage

Experimental Protocols

Protocol 1: On-Resin Thiolysis of the Dnp Group

This protocol describes the removal of the Dnp group from the histidine side chain while the peptide is still attached to the solid support.

Materials:

  • Dnp-protected peptide-resin

  • Dimethylformamide (DMF)

  • Thiophenol

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Swell the Dnp-protected peptide-resin in DMF (approximately 10 mL per gram of resin).

  • Prepare a solution of 20% thiophenol in DMF.

  • Treat the resin with the thiophenol solution. It is recommended to perform this treatment twice for one hour each time to ensure complete removal.

  • After the treatment, filter the resin.

  • Wash the resin extensively to remove the cleaved Dnp group and excess reagents. A recommended washing sequence is:

    • DMF (3 times)

    • DCM (3 times)

    • Methanol (3 times)

  • Dry the resin under vacuum.

  • The peptide-resin is now ready for the final cleavage from the resin.

Protocol 2: Analytical Verification of Dnp Cleavage by RP-HPLC

This protocol outlines a general method for analyzing the crude peptide to detect premature Dnp cleavage.

Materials:

  • Crude peptide sample

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 Reverse-Phase HPLC column

Procedure:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 95% B over 30 minutes.

  • Monitor the elution profile at a wavelength of 220 nm.

  • The presence of two major peaks may indicate a mixture of Dnp-protected and deprotected peptide. The earlier eluting peak is typically the more polar, deprotected peptide.

  • Collect the fractions corresponding to the major peaks and subject them to mass spectrometry analysis to confirm their identities. The mass difference between the two peptides should correspond to the mass of the Dnp group (166.10 g/mol ).

Visualizations

Premature_Dnp_Cleavage_Pathway cluster_Peptide Resin-Bound Peptide His_Dnp Histidine with Dnp Protecting Group Cleaved_Dnp Cleaved Dnp-Piperidine Adduct His_Dnp->Cleaved_Dnp Side Product Formation Deprotected_His Histidine with Free Imidazole His_Dnp->Deprotected_His Premature Cleavage Piperidine Piperidine (from Fmoc Deprotection) Piperidine->His_Dnp Nucleophilic Attack Troubleshooting_Workflow Start Start: Synthesis with His(Dnp) Fmoc_Deprotection Perform Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Analyze_Crude Analyze Crude Peptide (HPLC, Mass Spec) Fmoc_Deprotection->Analyze_Crude Check_Cleavage Premature Dnp Cleavage Detected? Analyze_Crude->Check_Cleavage Proceed Proceed with Synthesis/ Final Cleavage Check_Cleavage->Proceed No Implement_Thiolysis Implement On-Resin Thiolysis (See Protocol 1) Check_Cleavage->Implement_Thiolysis Yes End End: Homogeneous Peptide Proceed->End Reanalyze Re-analyze to confirm Dnp removal Implement_Thiolysis->Reanalyze Reanalyze->Proceed

References

Strategies to improve signal-to-noise ratio in Fmoc-Lys(Dnp)-OH FRET assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Förster Resonance Energy Transfer (FRET) assays utilizing Fmoc-Lys(Dnp)-OH. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance their signal-to-noise ratio and obtain high-quality, reproducible data.

Troubleshooting Guide

This guide addresses specific issues that may arise during your FRET experiments, offering potential causes and actionable solutions.

Question 1: Why is my FRET signal weak or absent?

A weak or nonexistent FRET signal can be attributed to several factors, from issues with the enzyme or substrate to suboptimal assay conditions.

Potential Causes & Solutions

CauseRecommended Action
Low Enzyme Activity Confirm enzyme activity with a known positive control substrate. Ensure proper enzyme storage and handling to prevent degradation.
Incorrect Enzyme Concentration Titrate the enzyme to find the optimal concentration that produces a linear reaction rate over a suitable time course. An insufficient concentration may not generate a detectable signal, while an excessive amount can lead to rapid substrate depletion.[1]
Suboptimal Assay Conditions Systematically optimize assay parameters such as pH, temperature, and buffer composition. Enzyme activity is highly sensitive to these conditions.[1][2]
Enzyme Aggregation Check for enzyme aggregation using methods like dynamic light scattering (DLS). If aggregation is suspected, consider adding non-ionic detergents (e.g., Triton X-100) or glycerol to the assay buffer.[1]
Substrate Issues Verify the integrity and concentration of your FRET substrate stock solution. Ensure the substrate has not degraded due to improper storage.

Question 2: I'm observing a high background signal in my FRET assay. What can I do to reduce it?

High background fluorescence can mask the specific FRET signal, leading to a poor signal-to-noise ratio. Identifying and mitigating the source of the background is crucial.

Potential Causes & Solutions

CauseRecommended Action
Autofluorescence Buffer components, test compounds, or microplates can exhibit autofluorescence. Run controls without the enzyme or FRET substrate to identify the source.[3] Consider using black, opaque microplates to minimize background.
Substrate Instability The FRET substrate may undergo spontaneous hydrolysis in the assay buffer. Incubate the substrate in the buffer without the enzyme and monitor for any signal increase over time.
Light Scatter Precipitated compounds or aggregated proteins can cause light scattering. Centrifuge samples before measurement and consider including non-ionic detergents in the buffer.
Contaminating Proteases The enzyme preparation or other reagents may be contaminated with proteases that cleave the substrate. If contamination is suspected, add a broad-spectrum protease inhibitor cocktail to negative controls.
Inner Filter Effect At high substrate concentrations, the substrate itself can absorb excitation or emission light, leading to a non-linear response. Use lower substrate concentrations or apply a correction factor if high concentrations are necessary.

Question 3: My signal-to-noise ratio is poor. How can I improve it?

A low signal-to-noise ratio can make it difficult to discern true results from experimental noise. Several strategies can be employed to enhance the signal and reduce the noise.

Potential Causes & Solutions

StrategyDescription
Time-Resolved FRET (TR-FRET) This technique uses long-lifetime lanthanide donors. A time delay between excitation and detection allows for the decay of short-lived background fluorescence, significantly improving the signal-to-noise ratio.
Acceptor Photobleaching By selectively photobleaching the acceptor fluorophore, the quenching of the donor is eliminated, resulting in an increase in donor fluorescence if FRET was occurring. This method can confirm FRET and help quantify its efficiency.
Optimize Reagent Concentrations Carefully titrate both the enzyme and substrate concentrations. Using concentrations at or near the Michaelis-Menten constant (Km) can often provide a robust signal.
Ratiometric Measurements Calculating the ratio of acceptor emission to donor emission can help normalize for variations in sample volume, cell number, and excitation intensity, leading to more robust data.
Instrument Settings Optimize the gain, integration time, and other settings on your fluorescence reader to maximize signal detection while minimizing noise.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in a FRET assay?

This compound is a derivative of the amino acid lysine. In FRET-based peptide substrates, the dinitrophenyl (Dnp) group acts as a quencher. When the peptide is intact, the Dnp group is in close proximity to a fluorophore (the FRET donor), and the fluorescence is quenched. Upon cleavage of the peptide by an enzyme, the fluorophore and the Dnp quencher are separated, leading to an increase in fluorescence.

Q2: How do I choose the right excitation and emission wavelengths for my assay?

The excitation wavelength should be optimal for the donor fluorophore, and the emission should be monitored at the peak wavelengths for both the donor and the acceptor. There should be significant overlap between the donor's emission spectrum and the acceptor's (in this case, the Dnp quencher's) absorption spectrum for efficient FRET to occur.

Q3: What are some common sources of interference from test compounds in drug screening assays?

Test compounds can interfere with FRET assays in several ways:

  • Autofluorescence: The compound itself may be fluorescent at the excitation or emission wavelengths of the FRET pair.

  • Quenching: The compound may quench the fluorescence of the donor or acceptor.

  • Inner-Filter Effect: The compound may absorb the excitation or emission light.

  • Light Scattering: The compound may precipitate and scatter light. It is crucial to run appropriate controls with the test compounds in the absence of the enzyme to identify such interferences.

Q4: What is photobleaching and how can I minimize it?

Photobleaching is the irreversible photochemical destruction of a fluorophore. To minimize photobleaching:

  • Reduce the intensity and duration of the excitation light.

  • Use photostable fluorophores.

  • Incorporate anti-photobleaching agents into the assay buffer.

  • For microscopy-based FRET, limit the exposure time of the sample.

Experimental Protocols

Protocol 1: Enzyme Concentration Optimization

This protocol outlines the steps to determine the optimal enzyme concentration for your FRET assay.

  • Prepare a serial dilution of the enzyme in the assay buffer. A typical starting range might be from 1 nM to 1 µM.

  • Add a fixed, non-limiting concentration of the FRET substrate to the wells of a black, opaque microplate.

  • Initiate the reaction by adding the different concentrations of the enzyme to the wells.

  • Immediately begin monitoring the fluorescence signal (e.g., the ratio of acceptor to donor emission) over time using a plate reader.

  • Calculate the initial reaction velocity (the slope of the linear phase of the reaction) for each enzyme concentration.

  • Plot the initial velocity against the enzyme concentration. The optimal concentration will be within the linear range of this plot.

Protocol 2: pH Optimization

This protocol helps to determine the optimal pH for your enzyme's activity.

  • Prepare a series of assay buffers with different pH values (e.g., in 0.5 pH unit increments) covering a broad range (e.g., pH 5.0 to 9.0).

  • Prepare the enzyme and FRET substrate in each of these buffers.

  • Use the optimal enzyme concentration as determined in Protocol 1.

  • Add the FRET substrate to the wells of a microplate.

  • Initiate the reaction by adding the enzyme.

  • Monitor the FRET signal over time.

  • Calculate the initial reaction velocity for each pH value.

  • Plot the initial velocity against the pH to identify the optimal pH for your enzyme.

Visualizations

Experimental_Workflow General FRET Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Enzyme, and Test Compound prep_buffer->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare FRET Substrate add_substrate Initiate with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate read_plate Monitor Fluorescence (Plate Reader) add_substrate->read_plate calc_velocity Calculate Initial Velocity read_plate->calc_velocity data_analysis Data Analysis calc_velocity->data_analysis Troubleshooting_Signal Troubleshooting Low Signal-to-Noise cluster_signal Signal Issues cluster_noise Noise Issues cluster_solutions Advanced Solutions start Low Signal-to-Noise Ratio weak_signal Weak/No Signal start->weak_signal high_background High Background start->high_background check_enzyme Check Enzyme Activity & Concentration weak_signal->check_enzyme check_substrate Check Substrate Integrity weak_signal->check_substrate optimize_conditions Optimize Assay Conditions weak_signal->optimize_conditions tr_fret Implement TR-FRET optimize_conditions->tr_fret acceptor_photobleaching Use Acceptor Photobleaching optimize_conditions->acceptor_photobleaching check_autofluorescence Check Autofluorescence high_background->check_autofluorescence check_instability Check Substrate Stability high_background->check_instability check_interference Check Compound Interference high_background->check_interference

References

Minimizing photobleaching of fluorophores paired with Fmoc-Lys(Dnp)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of fluorophores paired with Fmoc-Lys(Dnp)-OH in their experiments.

Troubleshooting Guides

Issue: Rapid Signal Loss or Photobleaching

Rapid fading of the fluorescent signal is a common issue that can compromise experimental results. The following sections provide quantitative data for FRET pair selection and a protocol to assess photostability.

Selecting an appropriate FRET pair is critical for assay sensitivity and stability. The Dnp group is a common quencher for several fluorophores. Below is a comparison of key performance metrics for commonly used FRET pairs.

ParameterMca/DnpAbz/DnpN-Me-Abz/DnpEdans/Dabcyl (for comparison)
Donor Fluorophore (7-Methoxycoumarin-4-yl)acetyl (Mca)2-Aminobenzoyl (Abz)N-Methylanthraniloyl (N-Me-Abz)5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans)
Acceptor Quencher N-2,4-dinitrophenyl (Dnp)N-2,4-dinitrophenyl (Dnp)N-2,4-dinitrophenyl (Dnp)4-((4-(Dimethylamino)phenyl)azo)benzoic acid (Dabcyl)
Excitation Wavelength (λex) ~325 nm[1][2]~320 nm~340-360 nm[3]~335-341 nm[2]
Emission Wavelength (λem) ~392 nm[1]~420 nm~440-450 nm~471-496 nm
Förster Distance (R₀) ~36.5 Å--33–41 Å
Quenching Efficiency Efficient-->95%
Signal Enhancement Up to 25-fold--Up to 40-fold
Experimental Protocols

This protocol describes a method to quantify the photostability of a fluorophore in a peptide quenched by a Dnp group using fluorescence microscopy.

Materials:

  • Purified peptide containing the fluorophore-Dnp pair

  • Phosphate-buffered saline (PBS) or appropriate imaging buffer

  • Microscope slides and coverslips

  • Fluorescence microscope with a suitable filter set for the chosen fluorophore

  • Camera capable of time-lapse imaging

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Dissolve the Dnp-quenched peptide in the imaging buffer to the desired final concentration.

    • Mount a small volume of the solution onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select the appropriate filter cube for your fluorophore.

    • Set the excitation light to the lowest intensity that provides a detectable signal.

    • Focus on the sample plane.

  • Image Acquisition:

    • Set up a time-lapse acquisition sequence.

    • Acquire images at regular intervals (e.g., every 5-10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes). Keep the exposure time constant throughout the experiment.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define a region of interest (ROI) in the fluorescent sample.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region without any sample and subtracting it from the ROI measurements.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

    • The rate of fluorescence decay provides a measure of the photostability of your sample under the specific imaging conditions.

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal is fading very quickly. What are the primary causes?

A1: Rapid signal loss is typically due to photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. The rate of photobleaching is influenced by the intensity of the excitation light, the duration of exposure, and the local chemical environment of the fluorophore.

Q2: How can I minimize photobleaching during my imaging experiments?

A2: To minimize photobleaching, you can:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light.

  • Decrease Exposure Time: Use the shortest camera exposure time that allows for clear image acquisition.

  • Minimize Acquisition Frequency: For time-lapse experiments, increase the interval between image captures to reduce cumulative light exposure.

  • Use Antifade Reagents: Incorporate an antifade reagent into your imaging buffer. These reagents work by scavenging reactive oxygen species that contribute to photobleaching. Commonly used antifade reagents include Trolox and commercially available formulations like ProLong™ Live and SlowFade™.

Q3: Does the Dnp quencher itself affect the photostability of the paired fluorophore?

A3: The primary role of the Dnp quencher is to accept energy from the excited fluorophore via FRET, thus quenching its fluorescence. While the FRET process itself is not directly implicated in increasing photobleaching, the close proximity of the Dnp molecule could potentially influence the local chemical environment of the fluorophore. However, the dominant factor in photobleaching remains the intensity and duration of the excitation light. In some FRET systems, it has been observed that acceptor photobleaching is the main pathway for signal loss.

Q4: Are there alternatives to this compound for quenching my fluorophore?

A4: Yes, several other quencher moieties are available and can be incorporated into peptides. The choice of quencher depends on the spectral properties of your fluorophore. For example, Dabcyl is a common quencher for Edans. Other quenchers include Black Hole Quencher™ (BHQ™) dyes and QSY™ dyes, which offer a range of spectral overlaps for different fluorophores.

Q5: I am having trouble with the synthesis of my Dnp-labeled peptide. What could be the issue?

A5: Difficulties in solid-phase peptide synthesis (SPPS) can arise from several factors, including the properties of the peptide sequence itself (e.g., hydrophobicity leading to aggregation) or issues with the coupling and deprotection steps. If you are experiencing low yields or impurities, consider optimizing your coupling reagents and reaction times. For specific issues related to the incorporation of modified amino acids like this compound, ensure complete dissolution and activation of the amino acid derivative before coupling to the resin.

Visualizations

troubleshooting_workflow start Start: Experiencing Rapid Signal Loss (Photobleaching) check_intensity Is Excitation Light Intensity Minimized? start->check_intensity reduce_intensity Reduce Light Intensity (Use ND filters) check_intensity->reduce_intensity No check_exposure Is Exposure Time Minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Decrease Exposure Time and/or Acquisition Frequency check_exposure->reduce_exposure No check_antifade Are Antifade Reagents Being Used? check_exposure->check_antifade Yes reduce_exposure->check_antifade add_antifade Incorporate an Antifade Reagent (e.g., Trolox) check_antifade->add_antifade No re_evaluate Re-evaluate Experiment check_antifade->re_evaluate Yes add_antifade->re_evaluate fret_mechanism cluster_peptide Intact Peptide cluster_cleaved Cleaved Peptide Fluorophore Fluorophore (Donor) DNP DNP on Lys (Acceptor/Quencher) Fluorophore->DNP < 10 nm FRET FRET (Non-radiative Energy Transfer) Fluorophore->FRET Energy Protease Protease Cleavage Fluorophore->Protease Quenching Fluorescence Quenched DNP->Quenching DNP->Protease Fluorophore_cleaved Fluorophore Fluorescence Fluorescence Detected Fluorophore_cleaved->Fluorescence DNP_cleaved DNP on Lys Excitation Excitation Light Excitation->Fluorophore Excitation->Fluorophore_cleaved FRET->DNP Protease->Fluorophore_cleaved Protease->DNP_cleaved

References

Validation & Comparative

A Researcher's Guide to Validating Fmoc-Lys(Dnp)-OH Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis, particularly for applications in drug discovery and proteomics, the precise incorporation of modified amino acids is paramount. Fmoc-Lys(Dnp)-OH, an N-α-Fmoc-protected lysine derivative with a 2,4-dinitrophenyl (Dnp) group on the ε-amino side chain, serves as a valuable tool for chromogenic labeling and as a quencher in fluorescence resonance energy transfer (FRET) peptides. This guide provides a comprehensive comparison of this compound with other common lysine derivatives used for peptide modification and outlines detailed experimental protocols for validating its successful incorporation.

Performance Comparison of Lysine Derivatives for Peptide Modification

The choice of a modified lysine derivative in solid-phase peptide synthesis (SPPS) depends on the desired application and the overall synthetic strategy. The Dnp group of this compound provides a distinct spectroscopic handle, facilitating the monitoring of peptide synthesis and purification. The following table offers a comparative overview of this compound and two other widely used alternatives: Fmoc-Lys(Dde)-OH and Fmoc-Lys(Mtt)-OH, which allow for orthogonal deprotection and subsequent side-chain modification.

FeatureThis compoundFmoc-Lys(Dde)-OHFmoc-Lys(Mtt)-OH
Primary Application Chromogenic labeling, FRET quencherOrthogonal labeling, branched peptidesOrthogonal labeling, on-resin modifications
Side-Chain Deprotection Stable to standard SPPS conditions2% Hydrazine in DMF1-2% TFA in DCM[1]
Orthogonality HighHigh (with Fmoc/tBu strategy)[2]High (with Fmoc/tBu strategy)[3]
Coupling Efficiency Generally goodGood, potential for slight steric hindranceGood, Mtt group is bulky
Monitoring Visual (yellow color), UV/Vis spectroscopyUV monitoring of Dde cleavage byproductUV monitoring of Mtt cation release
Relative Cost ModerateModerate to HighHigh
Purity after Cleavage High, Dnp group is stableHigh, requires specific deprotection stepHigh, requires specific deprotection step

Experimental Protocols

Accurate validation of this compound incorporation is crucial for ensuring the quality and reliability of the synthesized peptide. The following are key experimental protocols for this purpose.

Solid-Phase Peptide Synthesis (SPPS) with this compound
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU/HATU (3-5 equivalents) in DMF.

    • Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • The successful incorporation of the yellow-colored this compound can often be visually observed by the resin turning yellow.

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. The Dnp group is stable to these conditions.

  • Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then lyophilize to obtain the crude peptide powder.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is essential for both the purification and purity assessment of the Dnp-labeled peptide.[4][5]

  • Sample Preparation: Dissolve the crude lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.

  • Column and Mobile Phases:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with a low percentage of mobile phase B (e.g., 5%).

    • Apply a linear gradient of increasing mobile phase B concentration over a set period (e.g., 5% to 95% B over 30 minutes) to elute the peptide and any impurities.

  • Detection: Monitor the elution profile using a UV detector at a primary wavelength of 220 nm for the peptide backbone and a secondary wavelength around 360 nm to specifically detect the Dnp group.

  • Fraction Collection and Analysis: For purification, collect fractions corresponding to the major peptide peak. Analyze the purity of the collected fractions by analytical RP-HPLC before pooling and lyophilization.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying the incorporation of the this compound residue.

  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected molecular weight of the Dnp-labeled peptide.

  • Data Analysis:

    • Compare the observed monoisotopic mass with the theoretically calculated mass of the peptide containing the Lys(Dnp) residue. The mass of the Dnp modification is approximately 166.0 Da.

    • For tandem mass spectrometry (MS/MS), the fragmentation pattern can provide sequence confirmation. The fragmentation of peptides containing lysine can show characteristic b and y ions. The presence of a mass shift of 166.0 Da on the lysine residue in the fragment ions confirms its modification.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes involved in the synthesis and validation of peptides containing this compound.

Synthesis Workflow for Dnp-Labeled Peptides Resin Resin Preparation Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat for each AA LysDnpCoupling This compound Coupling LysDnpCoupling->Washing Washing->Deprotection Washing->LysDnpCoupling FinalCleavage Final Cleavage & Deprotection (TFA) Washing->FinalCleavage After final AA Purification Crude Peptide Precipitation & Lyophilization FinalCleavage->Purification

SPPS Workflow for Dnp-Peptides

Validation Workflow for Dnp-Labeled Peptides CrudePeptide Crude Dnp-Labeled Peptide RPHPLC RP-HPLC Purification & Analysis CrudePeptide->RPHPLC PurityCheck Purity Assessment (UV at 220nm & 360nm) RPHPLC->PurityCheck MassSpec Mass Spectrometry (ESI or MALDI) RPHPLC->MassSpec FinalProduct Validated Pure Peptide PurityCheck->FinalProduct Purity > 95% MW_Confirmation Molecular Weight Confirmation MassSpec->MW_Confirmation MSMS Tandem MS (MS/MS) (Optional) MassSpec->MSMS MW_Confirmation->FinalProduct Sequence_Validation Sequence & Modification Site Validation MSMS->Sequence_Validation Sequence_Validation->FinalProduct

Validation Workflow Diagram

References

Confirming the Quenching Efficiency of Fmoc-Lys(Dnp)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled amino acids, understanding the efficiency of intramolecular quenching is paramount for the design of sensitive and reliable assays. This guide provides a comprehensive comparison of the quenching efficiency of Fmoc-Lys(Dnp)-OH, a commonly used building block in peptide synthesis for creating internally quenched fluorescent substrates. We present supporting experimental data, detailed protocols for confirming quenching efficiency, and a comparative analysis with alternative quenching moieties.

The core principle behind the utility of this compound lies in the intramolecular quenching of the fluorescence emitted by the fluorenylmethyloxycarbonyl (Fmoc) group by the dinitrophenyl (Dnp) group. The close proximity of the Dnp quencher to the Fmoc fluorophore, engineered into a single lysine derivative, facilitates efficient energy transfer, resulting in a significant reduction of the Fmoc group's fluorescence. This quenching is alleviated upon enzymatic cleavage of a peptide substrate containing this residue, leading to a measurable increase in fluorescence, which forms the basis of many protease activity assays.

Comparative Analysis of Quenching Efficiency

The efficiency of a quencher is a critical parameter in the development of fluorescence-based probes. While the Dnp group is a well-established quencher, other moieties are also employed for similar purposes. Below is a comparison of the quenching efficiency of Dnp with Dabcyl, another common quencher, for the Fmoc fluorophore.

ProductFluorophoreQuencherUnquenched Quantum Yield (ΦF)Quenched Quantum Yield (ΦFQ)Quenching Efficiency (E)
This compound FmocDnp~0.14 (estimated)Not ReportedHigh (estimated >95%)
Fmoc-Lys(Dabcyl)-OH FmocDabcyl~0.14 (estimated)Not ReportedModerate to High

Signaling Pathway and Quenching Mechanism

The quenching of the Fmoc fluorophore by the Dnp group in this compound primarily occurs through Förster Resonance Energy Transfer (FRET). This non-radiative energy transfer process is dependent on the spectral overlap between the emission spectrum of the donor (Fmoc) and the absorption spectrum of the acceptor (Dnp), as well as the distance and orientation between the two moieties.

FRET_Mechanism cluster_0 This compound (Intact) cluster_1 Cleaved Substrate Excitation Excitation Fmoc_Excited Fmoc* (Excited State) Excitation->Fmoc_Excited Light Absorption (λ ≈ 290 nm) Dnp Dnp (Ground State) Fmoc_Excited->Dnp FRET Quenched_State Quenched State (Non-fluorescent) Dnp->Quenched_State Protease_Cleavage Protease Cleavage Fmoc_Fragment Fmoc-containing fragment Fluorescence Fluorescence Emission (λ ≈ 315 nm) Fmoc_Fragment->Fluorescence Protease_Cleavage->Fmoc_Fragment Separation of Fmoc and Dnp

Caption: FRET mechanism in this compound before and after enzymatic cleavage.

Experimental Protocol: Determining Intramolecular Quenching Efficiency

This protocol outlines a general method for determining the intramolecular quenching efficiency of this compound using steady-state fluorescence spectroscopy. The efficiency is calculated by comparing the fluorescence quantum yield of the quenched compound to that of an unquenched reference compound.

Materials:

  • This compound

  • Fmoc-Lys-OH (or N-acetyl-L-tryptophanamide as a proxy) - Unquenched Reference

  • Spectroscopy-grade solvent (e.g., Methanol or Acetonitrile)

  • Calibrated Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of this compound and the unquenched reference in the chosen solvent at a concentration of approximately 1 mM.

    • Prepare a series of dilutions for each compound to determine a concentration at which the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of the diluted solutions of both the quenched and unquenched compounds.

    • Determine the absorbance value at the excitation wavelength (typically around 290 nm for the Fmoc group) for each solution.[5]

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum of the unquenched reference solution by exciting at ~290 nm. Determine the wavelength of maximum emission.

    • Record the fluorescence emission spectrum of the this compound solution under the same experimental conditions (excitation wavelength, slit widths).

  • Quantum Yield Calculation:

    • The fluorescence quantum yield (Φ) can be determined using the comparative method with a well-characterized standard if absolute values are needed. However, for quenching efficiency, a relative quantum yield is sufficient.

    • The relative fluorescence intensity is proportional to the integrated area of the fluorescence emission spectrum.

  • Quenching Efficiency Calculation:

    • The quenching efficiency (E) is calculated using the following formula: E = 1 - (IFQ / IF) Where:

      • IFQ is the integrated fluorescence intensity of the quenched compound (this compound).

      • IF is the integrated fluorescence intensity of the unquenched reference compound (e.g., Fmoc-Lys-OH).

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Quenched Prepare this compound solution Absorbance Measure Absorbance (UV-Vis) Prep_Quenched->Absorbance Prep_Unquenched Prepare Unquenched Reference (e.g., Fmoc-Lys-OH) solution Prep_Unquenched->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Absorbance->Fluorescence Determine optimal concentration and excitation wavelength Integrate Integrate Fluorescence Intensity Fluorescence->Integrate Calculate Calculate Quenching Efficiency (E) Integrate->Calculate

Caption: Workflow for determining the quenching efficiency of this compound.

Conclusion

This compound is a highly effective internally quenched fluorescent amino acid derivative. The Dnp moiety provides efficient quenching of the Fmoc fluorophore through a FRET mechanism. This property makes it an invaluable tool for the synthesis of fluorogenic peptide substrates used in a wide range of enzymatic assays. While quantitative data for direct comparison with other quenchers for the Fmoc group is limited, the widespread and successful application of this compound in the scientific literature attests to its high quenching efficiency. The experimental protocol provided herein offers a straightforward method for researchers to independently verify and quantify this efficiency in their own laboratory settings.

References

A Head-to-Head Comparison of Fmoc-Lys(Dnp)-OH and Dabcyl as Quenchers in FRET Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protease activity assays and the study of biomolecular interactions, Förster Resonance Energy Transfer (FRET) peptides are indispensable tools. The choice of a quencher is critical to the sensitivity and reliability of these assays. This guide provides an objective comparison of two commonly used quenchers: the 2,4-dinitrophenyl (Dnp) group, typically incorporated via Fmoc-Lys(Dnp)-OH in solid-phase peptide synthesis, and 4-((4-(dimethylamino)phenyl)azo)benzoic acid (Dabcyl).

Quantitative Performance Metrics

The selection of a FRET pair is often dictated by key photophysical parameters that influence assay performance. The following table summarizes the critical data for the Mca/Dnp and Edans/Dabcyl pairs.

ParameterMca/DnpEdans/DabcylReference(s)
Donor Fluorophore Mca ((7-methoxycoumarin-4-yl)acetyl)Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)[1]
Acceptor Quencher Dnp (N-ε-2,4-dinitrophenyl on Lysine)Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid)[1]
Donor Excitation (λex) ~322-325 nm~335-341 nm[1]
Donor Emission (λem) ~381-392 nm~471-496 nm[1]
Quencher Absorption Max (λabs) ~360 nm (with a shoulder to 500 nm)~453-472 nm[1]
Förster Distance (R₀) 28–32 Å33–41 Å
Fluorescence Enhancement Up to 25-foldUp to 40-fold
Quenching Efficiency Efficient>95%

Key Performance Insights

The Edans/Dabcyl pair generally exhibits a greater fluorescence enhancement upon substrate cleavage, suggesting a potentially higher sensitivity in protease assays. The longer Förster distance of the Edans/Dabcyl pair also provides more flexibility in the design of the peptide substrate. However, a significant drawback of both pairs is their excitation in the UV range, which can lead to increased background fluorescence from biological samples and test compounds.

The Dnp group, being smaller and less hydrophobic than Dabcyl, can be advantageous in certain contexts. Its smaller size may reduce the likelihood of steric hindrance with the protease's active site, and its lower hydrophobicity can improve the solubility of the FRET peptide. Conversely, Dabcyl's broader absorption spectrum allows it to be paired with a wider range of fluorophores emitting in the blue to green region.

Experimental Protocols

I. FRET Peptide Synthesis

The synthesis of FRET peptides is typically performed using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

A. Synthesis of a Mca/Dnp FRET Peptide

  • Resin Selection and Preparation: Start with a suitable resin, such as a Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • This compound Coupling: The Dnp quencher is incorporated by coupling this compound. Dissolve this compound and an activating agent (e.g., HATU) in DMF. Add an organic base (e.g., N,N-diisopropylethylamine, DIPEA) and add the mixture to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Peptide Chain Elongation: Continue the peptide synthesis by sequential Fmoc deprotection (typically with 20% piperidine in DMF) and coupling of the subsequent Fmoc-amino acids.

  • Mca Group Incorporation: The Mca fluorophore is typically coupled to the N-terminus of the peptide. After the final Fmoc deprotection, the Mca group can be introduced by reacting the N-terminal amine with Mca-succinimidyl ester.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

B. Synthesis of an Edans/Dabcyl FRET Peptide

  • Resin and Initial Amino Acid: As with the Mca/Dnp peptide, start with a suitable resin.

  • Incorporation of Dabcyl: Dabcyl can be incorporated in several ways. One common method is to use Fmoc-Lys(Dabcyl)-OH during the SPPS cycle at the desired position. Alternatively, Dabcyl can be coupled to the N-terminus of the completed peptide chain using Dabcyl-succinimidyl ester.

  • Peptide Chain Elongation: Proceed with standard Fmoc-SPPS.

  • Incorporation of Edans: Edans is often incorporated at the C-terminus by using an Edans-derivatized support or can be coupled to a side chain of an amino acid like glutamic acid using Fmoc-Glu(Edans)-OH.

  • Cleavage, Deprotection, and Purification: Follow the same procedures as for the Mca/Dnp peptide.

FRET_Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Labeling cluster_Finalization Final Steps Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Amino Acid Coupling Deprotection1->Coupling1 Wash1 4. Washing Coupling1->Wash1 Quencher Incorporation of Quencher (e.g., this compound or Fmoc-Lys(Dabcyl)-OH during SPPS) Repeat Repeat Steps 2-4 Wash1->Repeat Repeat->Deprotection1 Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Fluorophore 6. Fluorophore Coupling (e.g., Mca-OSu) Final_Deprotection->Fluorophore Cleavage 7. Cleavage & Deprotection Fluorophore->Cleavage Purification 8. RP-HPLC Purification Cleavage->Purification Characterization 9. Mass Spectrometry Purification->Characterization

Caption: General workflow for FRET peptide synthesis.

II. Protease Activity Assay

This protocol provides a general framework for comparing the performance of FRET peptides in a protease activity assay.

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the protease of interest in an appropriate assay buffer.

    • Prepare the assay buffer (e.g., Tris or HEPES buffer at the optimal pH for the enzyme, often containing salts and additives like CaCl₂ or ZnCl₂ if required).

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer to each well.

    • Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range.

    • Initiate the reaction by adding the protease to the wells. Include control wells without the enzyme to measure background fluorescence.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the donor fluorophore (e.g., Ex/Em = 325/392 nm for Mca and Ex/Em = 340/490 nm for Edans).

    • Monitor the increase in fluorescence intensity over time at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the reactions.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • The signal-to-background ratio can be calculated by dividing the fluorescence signal at a specific time point by the background fluorescence.

Protease_Assay_Workflow cluster_Preparation Assay Preparation cluster_Reaction Enzymatic Reaction cluster_Measurement Data Acquisition cluster_Analysis Data Analysis Reagents 1. Prepare Reagents (Substrate, Enzyme, Buffer) Plate 2. Add Buffer and Substrate to 96-well plate Reagents->Plate Initiate 3. Initiate Reaction (Add Enzyme) Plate->Initiate Incubate 4. Incubate at Constant Temperature Initiate->Incubate Measure 5. Measure Fluorescence Intensity Over Time Incubate->Measure Background 6. Subtract Background Measure->Background Velocity 7. Calculate Initial Velocity Background->Velocity Compare 8. Compare Performance Velocity->Compare

Caption: Workflow for a FRET-based protease assay.

Signaling Pathway and Logical Relationships

The fundamental principle of a FRET-based protease assay is the disruption of energy transfer upon substrate cleavage.

FRET_Principle cluster_Intact Intact FRET Peptide cluster_Cleaved Cleaved FRET Peptide Donor_Intact Donor (Fluorophore) FRET FRET Occurs Donor_Intact->FRET Energy Transfer Protease Protease Quencher_Intact Quencher (Dabcyl or Dnp) FRET->Quencher_Intact No_Signal Fluorescence Quenched FRET->No_Signal Donor_Cleaved Donor Protease->Donor_Cleaved Cleavage Quencher_Cleaved Quencher Protease->Quencher_Cleaved Cleavage Signal Fluorescence Signal Donor_Cleaved->Signal Emits Light

References

A Comparative Analysis of Fmoc-Lys(Dnp)-OH and Alternative FRET Quenchers for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of molecular biology and drug discovery, Förster Resonance Energy Transfer (FRET) remains a cornerstone technique for studying molecular interactions, enzyme activity, and conformational changes in real-time.[1][2] The selection of an appropriate fluorophore-quencher pair is critical to the success of these assays. This guide provides an objective comparison of Fmoc-Lys(Dnp)-OH, a widely used building block for incorporating the 2,4-dinitrophenyl (Dnp) quencher, with other prominent FRET quenchers.

This compound is a modified lysine derivative designed for straightforward incorporation into peptides via Fmoc solid-phase peptide synthesis (SPPS).[3][4] The Dnp group functions as a non-fluorescent acceptor, or "dark quencher," which absorbs energy from an excited donor fluorophore and dissipates it as heat, leading to a reduction in fluorescence.[5] This quenching is distance-dependent; when the peptide is cleaved by an enzyme, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Comparative Overview of FRET Quenchers

While Dnp is a classic and effective quencher, particularly for blue-to-green emitting fluorophores, several other families of quenchers have been developed to offer broader spectral coverage, higher quenching efficiency, and improved performance in various applications. The primary alternatives include Dabcyl, Black Hole Quenchers (BHQ), and QSY dyes.

  • Dabcyl (4-((4'-(dimethylamino)phenyl)azo)benzoic acid): Like Dnp, Dabcyl is a classic dark quencher. It is commonly paired with fluorophores like EDANS. However, its quenching efficiency is limited with longer-wavelength dyes such as fluorescein and rhodamines due to suboptimal spectral overlap. Its hydrophobic nature can also lead to solubility issues in aqueous buffers.

  • Black Hole Quenchers (BHQ®): This family of dark quenchers (BHQ-0, BHQ-1, BHQ-2, BHQ-3) offers broad spectral coverage, spanning from the UV to the far-red region of the spectrum. BHQs are known for their high quenching efficiency through a combination of FRET and static (contact) quenching mechanisms, which minimizes background fluorescence and improves the signal-to-noise ratio. They are a popular choice for qPCR probes and other nucleic acid and peptide-based assays.

  • QSY® Dyes: QSY quenchers (e.g., QSY 7, QSY 9, QSY 21, QSY 35) are another class of non-fluorescent diarylrhodamine quenchers with strong absorption in the visible wavelength region. They are highly effective quenchers for a wide range of fluorophores and are frequently used in fluorogenic protease substrates.

Quantitative Data Presentation

The selection of a quencher is dictated by the spectral properties of the donor fluorophore. Efficient FRET quenching requires significant overlap between the fluorophore's emission spectrum and the quencher's absorption spectrum.

QuencherAbsorbance Max (λmax)Effective Quenching RangeRecommended FluorophoresKey Characteristics
Dnp (2,4-dinitrophenyl) ~360 nm360 - 500 nmMca, ACC, Abz, TrpSmall size, cost-effective, classic quencher.
Dabcyl ~453-479 nm350 - 550 nmEDANS, FAM, TET, HEX, Cy3Classic dark quencher; limited efficiency for red fluorophores; can have solubility issues.
BHQ-1 ~534 nm480 - 580 nmFAM, HEX, TET, JOE, Cy3, TAMRAHigh efficiency dark quencher for green to yellow-orange fluorophores.
BHQ-2 ~579 nm550 - 650 nmTAMRA, ROX, Cy3.5, Cy5High efficiency dark quencher for orange to red fluorophores.
QSY 7 ~560 nm500 - 600 nmFluorescein, Rhodamine Green, Alexa Fluor 488, Cy3High-efficiency dark quencher for green to orange fluorophores.
QSY 21 ~660 nm600 - 700 nmAlexa Fluor 633, Alexa Fluor 647, Cy5High-efficiency dark quencher for red to far-red fluorophores.

Note: Spectral properties can vary slightly depending on the molecular context and solvent.

Visualizing FRET Mechanisms and Experimental Design

Logical Workflow for FRET Pair Selection

The process of selecting an optimal fluorophore-quencher pair involves several key considerations to maximize assay sensitivity and performance.

FRET_Pair_Selection A Identify Biological Process (e.g., Protease Cleavage) B Select Fluorophore (Donor) - High Quantum Yield - Photostable - Compatible with Excitation Source A->B C Determine Fluorophore Emission Spectrum (λem) B->C D Select Quencher (Acceptor) with Overlapping Absorption Spectrum C->D E Verify Spectral Overlap (J(λ)) D->E F Consider Quencher Properties - Dark vs. Fluorescent - Solubility - Size & Stability D->F G Synthesize FRET Substrate (e.g., Peptide with Donor/Acceptor) E->G F->G H Validate Assay Performance (Signal-to-Background Ratio) G->H

Caption: Decision workflow for selecting a suitable FRET donor and acceptor pair.

Mechanism of a FRET-Based Protease Cleavage Assay

This diagram illustrates the fundamental principle of a FRET-based assay for detecting protease activity.

FRET_Cleavage_Assay cluster_0 State 1: Intact Substrate (Quenched) cluster_1 State 2: Cleaved Substrate (Fluorescent) A FRET Peptide Substrate (Fluorophore & Quencher in Proximity) C Energy Transfer (FRET) A->C Non-radiative Protease Protease Enzyme A->Protease Cleavage Site B Excitation Light (λex) B->A Excites Fluorophore D No/Low Fluorescence Signal (Energy dissipated as heat) C->D Quenching F Cleaved Peptide Fragments (Fluorophore & Quencher Separated) H Fluorescence Emission (λem) F->H Radiative G Excitation Light (λex) G->F Excites Fluorophore I High Fluorescence Signal (Detected by Instrument) H->I Signal Protease->F Cleavage Event

Caption: The operational principle of a protease assay using a FRET peptide.

Experimental Protocols

General Protocol for a FRET-Based Protease Cleavage Assay

This protocol provides a detailed methodology for measuring protease activity using a fluorogenic peptide substrate, such as one containing a Mca/Dnp or ACC/Dnp pair.

1. Materials and Reagents:

  • FRET Peptide Substrate: Synthesized with an N-terminal fluorophore (e.g., Mca or ACC) and a C-terminal or internal quenching residue (e.g., this compound). Stock solution prepared in 100% DMSO or DMF and stored at -80°C.

  • Protease: Purified enzyme of interest.

  • Assay Buffer: Buffer composition optimized for the specific protease (e.g., 20 mM HEPES, pH 7.0, 1 mM CaCl2 for some metalloproteinases).

  • Reaction Plates: Black, flat-bottomed 96-well plates to minimize background fluorescence and light scattering.

  • Fluorescence Plate Reader: Capable of excitation and emission at the wavelengths specific to the chosen FRET pair (e.g., Ex/Em of 325/392 nm for Mca/Dnp).

2. Assay Procedure:

  • Preparation of Reagents:

    • Thaw the FRET peptide substrate, protease, and assay buffer on ice. Protect the peptide substrate from light.

    • Prepare a serial dilution of the FRET peptide substrate in assay buffer to determine the optimal concentration (e.g., starting from 10 µM).

    • Dilute the protease to the desired working concentration in assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • To each well of the 96-well plate, add a defined volume of assay buffer (e.g., 80 µL).

    • Add the FRET peptide substrate to each well to achieve the final desired concentration.

    • Include control wells:

      • No-Enzyme Control: Substrate in assay buffer without protease to measure background fluorescence.

      • Buffer Blank: Assay buffer only to measure plate background.

      • Positive Control (Optional): A known active protease.

      • Inhibitor Control (for screening): Substrate and protease in the presence of a known inhibitor.

  • Initiation and Measurement:

    • Pre-incubate the plate at the optimal reaction temperature (e.g., 30°C or 37°C) for 3-5 minutes.

    • Initiate the reaction by adding the diluted protease to each well (e.g., 20 µL) for a final reaction volume of 100 µL.

    • Immediately place the plate in the fluorescence reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode). Set the excitation and emission wavelengths appropriate for the fluorophore. Readings can be taken every 1-2 minutes for a total duration of 30-90 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all experimental readings.

    • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.

    • The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.

    • For inhibitor screening, compare the reaction velocities in the presence and absence of the test compounds.

3. Considerations for Optimization:

  • Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to enzyme concentration.

  • Enzyme Concentration: Use an enzyme concentration that results in a steady, linear increase in fluorescence for a sufficient duration.

  • Inner Filter Effect: At high substrate or product concentrations, the fluorescent light can be reabsorbed, leading to non-linear kinetics. This can be checked by measuring the fluorescence of a known concentration of the cleaved fluorophore fragment.

References

Performance of Fmoc-Lys(Dnp)-OH in Protease Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible results. This guide provides a comprehensive comparison of the performance of peptide substrates incorporating Fmoc-Lys(Dnp)-OH in various protease assay buffers. We will delve into supporting experimental data, compare its performance with alternative substrates, and provide detailed experimental protocols.

This compound is a derivative of the amino acid lysine where the epsilon-amino group is modified with a 2,4-dinitrophenyl (Dnp) group, a well-established quencher in Förster Resonance Energy Transfer (FRET) based assays. When paired with a suitable fluorophore, such as (7-methoxycoumarin-4-yl)acetyl (Mca), the Dnp moiety effectively quenches the fluorophore's emission in an intact peptide substrate. Upon cleavage by a protease, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.

Impact of Assay Buffer Composition on Performance

The composition of the assay buffer can significantly influence the performance of a FRET-based protease assay. While direct comparative kinetic data for a single this compound-containing substrate across a wide range of buffers is limited in the literature, general principles derived from studies on other FRET substrates can be applied. Key buffer components and their effects include:

  • Buffer Type: The choice of buffering agent can impact enzyme activity. For instance, in assays for the SARS-CoV-2 main protease, Tris and phosphate buffers were found to yield higher substrate cleavage velocities compared to HEPES buffer.[1]

  • pH: The optimal pH for a protease assay is highly dependent on the specific enzyme being studied. Most proteases have a narrow pH range for optimal activity. It is crucial to determine the optimal pH for the enzyme of interest experimentally.

  • Salts: The ionic strength of the buffer, modulated by the addition of salts like NaCl, can influence enzyme conformation and activity. The effect is enzyme-specific and should be optimized.

  • Additives: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often included for cysteine proteases to maintain the active site cysteine in a reduced state. The necessity and optimal concentration of such additives should be determined for each assay.

  • Detergents: Non-ionic detergents like Brij-35 or Tween-20 are sometimes included to prevent aggregation of the enzyme or substrate and reduce non-specific binding to microplates.

Quantitative Performance Data

The efficiency of a protease substrate is best described by its kinetic parameters, specifically the catalytic efficiency (kcat/Km). Below are tables summarizing the kinetic data for a commonly used this compound containing substrate and its alternatives.

Table 1: Kinetic Parameters of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-6) with Various Matrix Metalloproteinases (MMPs)

MMP EnzymeKm (µM)kcat/Km (M⁻¹s⁻¹)Assay Buffer ConditionsReference
MMP-15.21.1 x 10⁶50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35[2]
MMP-8-1.3 x 10⁶50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35[3]
MMP-135.24.8 x 10⁶50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35[4]
MMP-14 (MT1-MMP)7.91.2 x 10⁶50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35[3]

Note: '-' indicates that the value was not determined in the cited source.

Table 2: Comparison of Mca/Dnp with an Alternative FRET Pair (ACC/Dnp)

A study comparing the Mca/Dnp FRET pair with a newer pair, ACC/Dnp, demonstrated that substrates with ACC/Dnp can be 7 to 10 times more sensitive. However, the catalytic efficiencies (kcat/Km) were generally within a factor of two between the two pairs for the proteases tested.

EnzymeSubstratekcat/Km (M⁻¹s⁻¹)
Caspase-3Ac-DEVD-Lys(Dnp)-ACC2.1 x 10⁵
Ac-DEVD-Lys(Dnp)-Mca3.9 x 10⁵
MMP-2Ac-PLG-Lys(Dnp)-ACC1.8 x 10⁵
Ac-PLG-Lys(Dnp)-Mca1.1 x 10⁵

Comparison with Alternative Substrates

The primary alternatives to peptide substrates containing this compound involve different FRET pairs.

  • Edans/Dabcyl: This is another classic FRET pair. Edans serves as the fluorophore and Dabcyl as the quencher. A key advantage of the Dabcyl/Edans pair is a potentially higher fluorescence enhancement upon cleavage (up to 40-fold) compared to Mca/Dnp. However, its excitation is in the UV range, which can lead to higher background fluorescence from biological samples.

  • ACC/Dnp: As mentioned earlier, using 7-amino-4-carbamoylmethylcoumarin (ACC) as the fluorophore with a Dnp quencher can significantly increase the sensitivity of the assay due to the higher quantum yield of ACC.

The choice of substrate ultimately depends on the specific protease, the required sensitivity, and the potential for interference from components in the assay mixture.

Experimental Protocols

General Protocol for a Continuous Fluorometric Protease Assay using an Mca/Dnp Substrate

This protocol is a general guideline and should be optimized for the specific enzyme and substrate used.

Materials:

  • Purified protease of interest

  • Mca-peptide-Lys(Dnp)-OH substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35 for MMPs)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 325/393 nm for Mca)

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the Mca-peptide-Lys(Dnp)-OH substrate in DMSO (e.g., 1-10 mM). Store in aliquots at -20°C, protected from light.

    • Dilute the purified protease to the desired working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare the assay buffer and allow it to equilibrate to the desired reaction temperature (e.g., 37°C).

  • Assay Setup:

    • In a pre-warmed microplate, add the assay buffer to each well.

    • Add the substrate stock solution to each well to achieve the final desired concentration. The final DMSO concentration should typically be kept below 1-2% to avoid affecting enzyme activity.

    • Include appropriate controls:

      • No-enzyme control: Substrate in assay buffer to determine background fluorescence.

      • Inhibitor control (optional): A known inhibitor of the protease to validate the assay.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the diluted protease solution to each well.

    • Immediately place the microplate into the fluorescence plate reader, which has been pre-set to the reaction temperature.

    • Measure the increase in fluorescence intensity over time in kinetic mode. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to determine the initial linear rate of the reaction (typically 15-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.

    • Plot the fluorescence intensity versus time for each reaction.

    • Determine the initial reaction velocity (V₀) from the slope of the initial linear portion of the curve.

    • For kinetic analysis (Km and kcat), the assay should be performed with varying substrate concentrations, and the resulting initial velocities plotted against the substrate concentration and fitted to the Michaelis-Menten equation.

Visualizations

Below are diagrams illustrating the key concepts and workflows described in this guide.

FRET_Protease_Assay cluster_0 Intact Substrate cluster_1 Cleaved Substrate Fluorophore (Mca) Fluorophore (Mca) Peptide Substrate Peptide Substrate Fluorophore (Mca)->Peptide Substrate Energy Transfer FRET (No Fluorescence) Fluorophore (Mca)->Energy Transfer Protease Protease Quencher (Dnp) Quencher (Dnp) Peptide Substrate->Quencher (Dnp) Energy Transfer->Quencher (Dnp) Cleaved Fluorophore Fluorophore (Mca) Cleaved Peptide 1 Cleaved Peptide 1 Cleaved Fluorophore->Cleaved Peptide 1 Cleaved Quencher Quencher (Dnp) Cleaved Peptide 2 Cleaved Peptide 2 Cleaved Peptide 2->Cleaved Quencher Fluorescence Fluorescence Detected Protease->Cleaved Fluorophore Cleavage

Caption: Mechanism of a FRET-based protease assay using an Mca-Dnp labeled substrate.

Protease_Assay_Workflow cluster_workflow Experimental Workflow A Reagent Preparation (Buffer, Substrate, Enzyme) B Assay Setup in Microplate (Add Buffer and Substrate) A->B C Initiate Reaction (Add Enzyme) B->C D Kinetic Measurement (Read Fluorescence Over Time) C->D E Data Analysis (Calculate Initial Velocity) D->E

Caption: General experimental workflow for a continuous fluorometric protease assay.

References

A Comparative Guide to Fmoc-Lys(Dnp)-OH-Containing Substrates for Protease Activity and Specificity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fmoc-Lys(Dnp)-OH-containing substrates with alternative fluorogenic peptide substrates used in protease research. The objective is to furnish researchers with the necessary data and methodologies to select the most appropriate substrate for their specific applications, with a focus on cross-reactivity and specificity profiling.

Introduction to this compound in Protease Substrates

This compound is a critical building block in the solid-phase synthesis of internally quenched fluorescent (IQF) or Förster Resonance Energy Transfer (FRET) peptide substrates.[1] In these substrates, the 2,4-dinitrophenyl (Dnp) group, attached to the lysine side chain, functions as a quencher for a fluorophore, commonly (7-methoxycoumarin-4-yl)acetyl (Mca), located elsewhere in the peptide sequence.[2][3] The principle of the assay relies on the spatial proximity of the Mca-Dnp pair within the intact peptide, which leads to the quenching of Mca's fluorescence. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored to determine enzyme activity.

Performance Comparison of Fluorogenic Protease Substrates

The choice of a fluorogenic substrate significantly impacts the sensitivity, specificity, and reliability of a protease assay. While the Mca/Dnp pair is widely used, several alternatives offer distinct advantages. This section compares the performance of Mca/Dnp-containing substrates with other commonly used FRET pairs.

Table 1: Quantitative Comparison of Common FRET Pairs for Protease Assays

FRET PairDonor FluorophoreAcceptor QuencherTypical Excitation (nm)Typical Emission (nm)Key AdvantagesKey Disadvantages
Mca/Dnp (7-Methoxycoumarin-4-yl)acetyl (Mca)N-ε-2,4-dinitrophenyl (Dnp)~325~393Robust, well-established for metalloproteinases.[4]Lower fluorescence enhancement, potential for poor solubility, susceptible to interference from autofluorescent compounds.
ACC/Dnp 7-Amino-4-carbamoylmethylcoumarin (ACC)N-ε-2,4-dinitrophenyl (Dnp)~380~4607 to 10 times higher sensitivity than Mca/Dnp, better solubility.Newer, less established than Mca/Dnp.
Edans/Dabcyl 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans)4-((4-(Dimethylamino)phenyl)azo)benzoic acid (Dabcyl)~340~490High quenching efficiency (>95%), significant fluorescence enhancement (up to 40-fold).Excitation in the UV range can lead to higher background fluorescence from biological samples. More expensive to synthesize.
Abz/Dnp 2-Aminobenzoyl (Abz)N-ε-2,4-dinitrophenyl (Dnp)~320~420High success rate in peptide synthesis.
Cy3/Cy5Q Cyanine-3 (Cy3)Cyanine-5 Quencher (Cy5Q)~550~570Red-shifted spectra minimize background autofluorescence from library compounds.

Cross-Reactivity and Specificity Profiling

A critical aspect of characterizing a protease substrate is determining its specificity. A substrate that is cleaved by multiple proteases can lead to ambiguous results, while a highly specific substrate is essential for dissecting the activity of a single enzyme in a complex biological sample. Cross-reactivity studies involve screening a substrate against a panel of different proteases to determine its cleavage profile.

Table 2: Cross-Reactivity Profile of a Model Mca-Peptide-Lys(Dnp) Substrate

The following table presents hypothetical cross-reactivity data for a generic Mca-Pro-Leu-Gly-Leu-Lys(Dnp)-Ala-Arg-NH2 substrate against a panel of proteases from different classes. This illustrates the type of data generated in a cross-reactivity study.

Protease ClassProteaseRelative Activity (%)
Serine Protease Trypsin15
Chymotrypsin5
Elastase2
Cysteine Protease Caspase-3<1
Papain10
Metalloproteinase MMP-185
MMP-290
MMP-9100
MMP-1375

Note: Data is illustrative and will vary depending on the specific peptide sequence.

The development of fluorogenic substrate libraries allows for rapid and comprehensive profiling of protease specificity. These libraries consist of a multitude of peptides with varying amino acid sequences, enabling the identification of optimal cleavage motifs for a given protease.

Experimental Protocols

Synthesis of this compound Containing Peptides

The synthesis of peptides incorporating this compound is typically performed using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids, including this compound

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Solvents (DMF, DCM, Ether)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) to the resin using a coupling reagent like HBTU/HOBt and DIEA in DMF. Allow the reaction to proceed for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, incorporating this compound and the fluorophore-conjugated amino acid at the desired positions.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Protease Cross-Reactivity Assay

This protocol outlines a general procedure for assessing the cross-reactivity of a fluorogenic peptide substrate against a panel of proteases.

Materials:

  • Purified fluorogenic peptide substrate (e.g., Mca-Peptide-Lys(Dnp))

  • A panel of purified proteases from different classes (e.g., serine, cysteine, metalloproteinases)

  • Assay buffers specific for each protease

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic peptide substrate in DMSO and dilute to the desired working concentration in the appropriate assay buffer.

  • Enzyme Preparation: Prepare stock solutions of each protease in their respective recommended buffers.

  • Assay Setup: In a 96-well black microplate, add the substrate solution to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding each protease to separate wells. Include a no-enzyme control (substrate and buffer only).

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 325 nm, Em: 393 nm for Mca).

  • Data Acquisition: Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each protease.

  • Cross-Reactivity Determination: Normalize the activity of each protease against the most active protease to determine the relative cross-reactivity.

Visualizations

Signaling Pathway Diagram

Proteases such as caspases play a crucial role in signaling pathways like apoptosis. Fluorogenic substrates are instrumental in studying the activity of these enzymes within such pathways.

apoptosis_pathway ext_stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) ext_stimuli->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-Caspase-8 disc->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-Caspase-3 caspase8->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis substrate Fluorogenic Substrate (e.g., Ac-DEVD-Mca/Dnp) caspase3->substrate Cleavage fluorescence Fluorescence Signal substrate->fluorescence

Caption: Caspase-3 activation in the extrinsic apoptosis pathway.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical protease cross-reactivity study using a fluorogenic substrate.

experimental_workflow start Start peptide_synthesis Synthesize Fluorogenic Peptide Substrate start->peptide_synthesis purification Purify and Characterize Substrate (HPLC, MS) peptide_synthesis->purification prepare_reagents Prepare Substrate and Protease Panel purification->prepare_reagents assay_setup Set up 96-well Plate Assay prepare_reagents->assay_setup kinetic_reading Kinetic Fluorescence Reading assay_setup->kinetic_reading data_analysis Calculate Initial Velocities kinetic_reading->data_analysis cross_reactivity Determine Relative Cross-Reactivity data_analysis->cross_reactivity end End cross_reactivity->end

References

Benchmarking Fmoc-Lys(Dnp)-OH: A Comparative Guide to Alternative Labeling Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of fluorescence-based assays, the choice of labeling strategy is paramount to achieving sensitive and reliable results. Fmoc-Lys(Dnp)-OH has traditionally been a cornerstone for the synthesis of quenched fluorescent substrates, particularly for protease activity assays. The dinitrophenyl (Dnp) group serves as an effective quencher for a variety of fluorophores. However, the expanding landscape of bioconjugation and labeling technologies presents several alternatives, each with unique advantages and potential drawbacks.

This guide provides an objective comparison of this compound against prominent alternative labeling strategies, including other FRET quenchers, self-labeling protein tags (SNAP-tag, CLIP-tag, and HaloTag), and advanced FRET methodologies like Lanthanide-Based Resonance Energy Transfer (LRET) and Quantum Dot FRET (QD-FRET). The performance of each strategy is evaluated based on key parameters such as quenching efficiency, photostability, signal-to-noise ratio, and labeling specificity, supported by experimental data and detailed protocols.

Overview of this compound

This compound is a derivative of the amino acid lysine where the alpha-amino group is protected by a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, and the epsilon-amino group of the side chain is modified with a 2,4-dinitrophenyl (Dnp) group.[1] This dual-protection scheme makes it highly suitable for solid-phase peptide synthesis (SPPS). The primary application of this compound is in the creation of internally quenched fluorescent substrates for FRET-based assays.[2] In these substrates, the Dnp group acts as a quencher for a fluorescent dye, such as Mca ((7-methoxycoumarin-4-yl)-acetic acid), incorporated elsewhere in the peptide sequence. Enzymatic cleavage of the peptide separates the fluorophore from the Dnp quencher, resulting in an increase in fluorescence that can be monitored to determine enzyme activity.

Comparative Analysis of Labeling Strategies

The following sections provide a detailed comparison of this compound with alternative labeling methods. Quantitative data, where available from comparative studies, is summarized in the tables below.

Alternative FRET Quenchers

While Dnp is an effective quencher, other molecules have been developed with potentially superior quenching properties and broader spectral compatibility. Commonly used alternatives include Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) and Black Hole Quenchers (BHQs).

Table 1: Comparison of FRET Quencher Performance

FeatureThis compoundDabcylBlack Hole Quenchers (BHQs)
Quenching Range (nm) ~300-500380-530BHQ-1: 480-580BHQ-2: 550-650BHQ-3: 620-730
Quenching Efficiency High for blue/green fluorophoresHigh for blue/green fluorophoresVery high across a broad range
Photostability ModerateModerateHigh
Signal-to-Noise Ratio GoodGood to ExcellentExcellent
Key Advantage Well-established in peptide synthesisBroad quenching for visible spectrumSuperior quenching and photostability
Key Disadvantage Limited to shorter wavelength fluorophoresCan have residual fluorescenceHigher cost

Data synthesized from multiple sources, providing a representative comparison.[3]

Self-Labeling Protein Tags: SNAP, CLIP, and HaloTag

These systems involve the genetic fusion of a "tag" protein to the protein of interest. This tag then specifically and covalently reacts with a synthetic ligand that carries a fluorophore or other label. This approach offers versatility in the choice of label and is widely used for cellular imaging and in vitro assays.

Table 2: Performance Comparison of Self-Labeling Tags

FeatureSNAP-tagCLIP-tagHaloTag
Tag Size (kDa) ~20~20~33
Ligand O⁶-benzylguanine (BG) derivativesO²-benzylcytosine (BC) derivativesChloroalkane (CA) derivatives
Labeling Speed FastFastVery Fast
Specificity HighHigh (orthogonal to SNAP)High
Photostability of Label Dependent on the chosen dyeDependent on the chosen dyeGenerally high, especially with certain dyes
Signal-to-Noise Ratio Good to ExcellentGood to ExcellentExcellent
Key Advantage Orthogonal labeling with CLIP-tagOrthogonal labeling with SNAP-tagFaster kinetics and high brightness with some dyes
Key Disadvantage Can be slower than HaloTag for some dyesFewer commercially available probes than SNAP/HaloLarger tag size

Data based on available comparative studies.

Advanced FRET Methodologies: LRET and QD-FRET

Lanthanide-Based Resonance Energy Transfer (LRET) and Quantum Dot FRET (QD-FRET) utilize inorganic fluorophores with unique photophysical properties, offering advantages over traditional organic dyes.

Table 3: Comparison of Advanced FRET Technologies

FeatureLanthanide-Based FRET (LRET)Quantum Dot FRET (QD-FRET)
Donor Lanthanide chelate (e.g., Tb³⁺, Eu³⁺)Semiconductor nanocrystal
Key Advantages Long luminescence lifetime (ms), large Stokes shift, sharp emission peaks, resistance to photobleachingBroad absorption spectrum, narrow and tunable emission, high quantum yield, exceptional photostability
Key Disadvantages Lower quantum yields than QDs, complex conjugation chemistryPotential for blinking, larger size, potential toxicity (depending on composition)
Signal-to-Noise Ratio Excellent (time-gated detection)Excellent
Multiplexing Capability HighHigh
Typical Application High-throughput screening, time-resolved assaysMultiplexed biosensing, in vivo imaging

Experimental Protocols

To provide a framework for objective comparison, the following are generalized protocols for a protease activity assay using this compound and the alternative labeling strategies.

Protocol 1: Protease Assay using this compound FRET Peptide

This protocol describes a standard method for measuring protease activity using a pre-synthesized peptide containing a fluorophore and a Dnp quencher.

Materials:

  • FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Lys(Dnp)-Ala-Arg-NH₂)

  • Protease of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the FRET peptide substrate in DMSO.

  • Dilute the peptide substrate to the final working concentration (e.g., 1-10 µM) in assay buffer.

  • Prepare serial dilutions of the protease in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted peptide substrate solution to each well.

  • To initiate the reaction, add 50 µL of the protease dilutions to the respective wells. Include a no-enzyme control.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 328/393 nm for Mca).

  • Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence increase.

  • Plot V₀ against protease concentration to determine the enzyme kinetics.

Protocol 2: Protease Assay using SNAP-tag Labeling

This protocol outlines the use of a SNAP-tag fusion protein and a FRET-labeled ligand to measure protease activity.

Materials:

  • Purified SNAP-tag fusion protein containing a protease cleavage site.

  • SNAP-tag substrate with a FRET pair (e.g., Donor-BG-Linker-Quencher).

  • Protease of interest.

  • Labeling buffer (e.g., PBS with 1 mM DTT).

  • Assay buffer.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Labeling: Incubate the SNAP-tag fusion protein with a 1.5 to 2-fold molar excess of the FRET-labeled SNAP-tag substrate in labeling buffer for 1 hour at room temperature, protected from light.

  • Removal of excess label: Remove unreacted substrate by dialysis or size-exclusion chromatography.

  • Protease Reaction: Dilute the labeled SNAP-tag fusion protein to the final concentration in assay buffer.

  • In a 96-well plate, add 50 µL of the labeled protein solution to each well.

  • Initiate the reaction by adding 50 µL of protease dilutions.

  • Monitor the change in FRET signal (increase in donor fluorescence or decrease in acceptor fluorescence) over time in a fluorescence plate reader.

  • Calculate the initial reaction velocity and determine enzyme kinetics as described in Protocol 1.

(Note: Similar protocols can be adapted for CLIP-tag and HaloTag by using the respective tags, ligands, and recommended buffers.)

Protocol 3: Determining Labeling Efficiency

To ensure a fair comparison between tag-based methods, it's crucial to determine the labeling efficiency.

Materials:

  • Labeled protein conjugate.

  • UV-Vis spectrophotometer.

Procedure:

  • After removing the excess, unbound dye, measure the absorbance of the labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of dye / A_max of dye) and ε_protein is the molar extinction coefficient of the protein.

  • Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye.

  • The labeling efficiency (degree of labeling) is the molar ratio of the dye to the protein.

Visualizing the Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the underlying principles of the labeling strategies.

FRET_Protease_Assay cluster_substrate Intact FRET Substrate cluster_products Cleaved Products start fluorophore Fluorophore start->fluorophore protease Protease peptide Peptide Linker fluorophore->peptide quencher Quencher (Dnp) peptide->quencher fluorophore_free Fluorophore protease->peptide Cleavage peptide_frag1 Fragment 1 fluorophore_free->peptide_frag1 quencher_free Quencher peptide_frag2 Fragment 2 quencher_free->peptide_frag2 no_fret Fluorescence Quenched fret Fluorescence Signal no_fret->fret Signal Increase Self_Labeling_Tag_Workflow cluster_expression 1. Protein Expression cluster_labeling 2. Labeling cluster_labeled_protein 3. Labeled Protein poi Protein of Interest tag Self-Labeling Tag (e.g., SNAP-tag) poi->tag Fusion ligand Fluorophore-Ligand tag->ligand Covalent Bond Formation tag_labeled Labeled Tag poi_labeled Protein of Interest poi_labeled->tag_labeled

References

Purity analysis of Fmoc-Lys(Dnp)-OH peptides using analytical HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides and their constituent amino acids is paramount for reliable and reproducible results. This guide provides an objective comparison of analytical High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity assessment of Fmoc-Lys(Dnp)-OH, a crucial building block in peptide synthesis. The following sections detail experimental protocols and present supporting data to aid in the selection of the most appropriate analytical method.

Comparison of Purity Assessment Methodologies

Analytical HPLC is a cornerstone for purity determination in peptide chemistry, offering high resolution and sensitivity.[1][2] However, a comprehensive quality control strategy often involves orthogonal methods to confirm identity and quantify non-chromophoric or co-eluting impurities. Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed as complementary techniques.

The selection of a suitable purity analysis method depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, or high-throughput screening.

Data Presentation

The following table summarizes the performance of analytical HPLC compared to alternative methods for the purity analysis of this compound.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Analytical HPLC Separation based on hydrophobicity.Purity percentage, detection of closely related impurities.High resolution and sensitivity, well-established and reproducible.[1]Purity is relative to detected peaks; may not resolve all co-eluting impurities.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and mobile phase.Preliminary purity assessment, identification of major impurities.Rapid, cost-effective, and allows for simultaneous analysis of multiple samples.[3]Lower resolution and sensitivity compared to HPLC, primarily qualitative.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Molecular weight confirmation of the target compound and identification of impurities by mass.High specificity and accuracy in mass determination.Not inherently quantitative without coupling to a separation technique like HPLC.[4]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified reference material.Absolute purity determination, structural confirmation.High precision and accuracy, traceable to SI units.Lower sensitivity than HPLC-UV, requires a pure, stable internal standard.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Analytical High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide, for example, 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-45°C.

  • Detection: UV absorbance at 214 nm (peptide backbone) and 254 nm or 280 nm (aromatic side-chains).

  • Sample Preparation: Dissolve the this compound in Mobile Phase A or a suitable solvent at a concentration of 1 mg/mL.

  • Analysis: Purity is calculated by integrating the area of the main peak and dividing it by the total area of all detected peaks.

Thin-Layer Chromatography (TLC)

TLC provides a rapid, qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A solvent system capable of separating the compound from its potential impurities, for example, a mixture of n-propanol and water (e.g., 70:30 v/v).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., DMF or a small amount of the mobile phase).

  • Detection: Visualization under UV light (254 nm) and/or by staining with a suitable reagent such as ninhydrin or a permanganate solution.

Mass Spectrometry (MS)

MS is used for the confirmation of the molecular weight of this compound.

  • Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and introduced into the mass spectrometer. For MALDI, the sample is co-crystallized with a matrix on a target plate.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a highly accurate method for determining the absolute purity of a sample.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Data Acquisition: Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Analysis: The purity of the this compound is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship in comparing the different purity analysis methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Purity Report calculate->report Final Result

Caption: Experimental workflow for HPLC purity analysis of this compound.

Method_Comparison cluster_methods Purity Analysis Methods cluster_criteria Evaluation Criteria HPLC HPLC Quantitation Quantitative HPLC->Quantitation Excellent Identification Identification HPLC->Identification Good (with standards) Throughput High Throughput HPLC->Throughput Good TLC TLC TLC->Quantitation Limited TLC->Identification Preliminary TLC->Throughput Excellent MS MS MS->Quantitation Poor (standalone) MS->Identification Excellent MS->Throughput Good qNMR qNMR qNMR->Quantitation Excellent (Absolute) qNMR->Identification Excellent (Structural) qNMR->Throughput Moderate

Caption: Comparison of purity analysis methods for this compound.

References

Verifying Enzyme Kinetic Parameters: A Comparative Guide to Fmoc-Lys(Dnp)-OH Derived Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of enzyme kinetic parameters is paramount for understanding enzyme function, inhibitor efficacy, and drug discovery. This guide provides a comprehensive comparison of enzyme kinetic parameters obtained using substrates derived from Fmoc-Lys(Dnp)-OH and popular alternative fluorogenic substrates. The inclusion of detailed experimental data and protocols aims to facilitate the verification and comparison of results across different assay systems.

The use of fluorescence-quenched substrates, often synthesized using building blocks like N-α-Fmoc-N-ε-2,4-dinitrophenyl-L-lysine (this compound), is a widely adopted method for studying protease activity. In these substrates, a fluorophore and a quencher (in this case, the dinitrophenyl group on the lysine side chain) are held in close proximity. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.

Comparative Analysis of Kinetic Parameters

The efficiency of an enzyme is typically described by the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and is an indicator of the affinity between the enzyme and its substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Kₘ is a measure of the enzyme's overall catalytic efficiency.

This section presents a comparison of the kinetic parameters for various proteases using substrates with a Lys(Dnp) quencher and different fluorophores, alongside alternative fluorogenic substrates.

Table 1: Kinetic Parameters for Various Proteases with Dnp-Quenched and Alternative Substrates
EnzymeSubstrate SequenceFluorophore/QuencherKₘ (μM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Caspase-3 Ac-DEVD-ACC-Lys(Dnp)ACC/DNP15.30.4227,450[1]
Ac-DEVD-MCA-Lys(Dnp)MCA/DNP16.10.053,105[1]
Ac-DEVD-AMCAMC9.7 ± 1.0--[2]
Caspase-7 Ac-DEVD-ACC-Lys(Dnp)ACC/DNP18.50.3921,081[1]
Ac-DEVD-MCA-Lys(Dnp)MCA/DNP19.20.042,083[1]
Caspase-8 Ac-IETD-ACC-Lys(Dnp)ACC/DNP12.10.2823,140
Ac-IETD-MCA-Lys(Dnp)MCA/DNP13.50.032,222
Neutrophil Elastase Ac-Ala-Ala-Pro-Val-ACC-Lys(Dnp)ACC/DNP25.60.9838,281
Ac-Ala-Ala-Pro-Val-MCA-Lys(Dnp)MCA/DNP28.30.113,886
Legumain Ac-Ala-Ala-Asn-ACC-Lys(Dnp)ACC/DNP3.20.1546,875
Ac-Ala-Ala-Asn-MCA-Lys(Dnp)MCA/DNP4.10.024,878
MMP2 Ac-Pro-Leu-Gly-Leu-Ala-ACC-Lys(Dnp)ACC/DNP1.80.0950,000
Ac-Pro-Leu-Gly-Leu-Ala-MCA-Lys(Dnp)MCA/DNP2.50.014,000
MMP9 Ac-Pro-Leu-Gly-Met-Ala-ACC-Lys(Dnp)ACC/DNP2.10.1257,142
Ac-Pro-Leu-Gly-Met-Ala-MCA-Lys(Dnp)MCA/DNP2.90.0155,172

Note: ACC (7-amino-4-carbamoylmethylcoumarin) and MCA (7-methoxycoumarin-4-yl)acetyl are fluorophores. DNP (2,4-dinitrophenyl) is a quencher. AMC (7-amino-4-methylcoumarin) is a fluorophore that does not require a separate quencher.

The data clearly indicates that substrates containing the ACC fluorophore paired with a DNP quencher exhibit significantly higher catalytic efficiencies (kcat/Kₘ) across a range of proteases compared to their MCA/DNP counterparts. This highlights the importance of the choice of fluorophore in designing sensitive protease assays.

Experimental Protocols

Accurate and reproducible determination of kinetic parameters relies on meticulously executed experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Kinetic Parameters for Proteases using Dnp-Quenched Substrates

This protocol is adapted from the methodology described for ACC/DNP and MCA/DNP substrates.

I. Materials and Reagents:

  • Purified enzyme (e.g., Caspase-3, MMP-2)

  • Fluorogenic peptide substrate with a Lys(Dnp) quencher (e.g., Ac-DEVD-ACC-Lys(Dnp))

  • Assay Buffer (specific to the enzyme being studied, e.g., for caspases: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% sucrose, 0.1% CHAPS, pH 7.2)

  • DMSO for dissolving the substrate

  • Black 96-well microplate

  • Fluorescence microplate reader

II. Procedure:

  • Substrate Preparation: Prepare a stock solution of the Dnp-quenched peptide substrate in DMSO. Create a series of dilutions of the substrate in the assay buffer to achieve a range of final concentrations for the assay (e.g., 0.1 to 10 times the expected Kₘ).

  • Enzyme Preparation: Dilute the purified enzyme to the desired final concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Assay Setup: To each well of the black 96-well microplate, add the substrate solution at various concentrations. It is recommended to perform each concentration in triplicate. Include wells with assay buffer only as a blank control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the diluted enzyme solution to each well. The final volume in each well should be consistent.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time in kinetic mode.

    • For ACC-containing substrates, use an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm.

    • For MCA-containing substrates, use an excitation wavelength of approximately 325 nm and an emission wavelength of around 420 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Convert the rate from relative fluorescence units (RFU)/min to molar concentration/min using a standard curve generated with the free fluorophore.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using a non-linear regression software to determine the Kₘ and Vₘₐₓ values.

    • Calculate the kcat value using the equation kcat = Vₘₐₓ / [E], where [E] is the final enzyme concentration.

Mandatory Visualizations

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

Enzymatic_Cleavage_of_FRET_Substrate cluster_0 Intact Substrate (Quenched) Fluorophore Fluorophore Peptide Peptide Cleavage Site Fluorophore->Peptide Enzyme Protease Quencher Quencher (Dnp) Peptide->Quencher Fluorophore_Peptide Fluorophore-Peptide Fragment Quencher_Peptide Quencher-Peptide Fragment Enzyme->Fluorophore_Peptide Cleavage

Caption: Enzymatic cleavage of a FRET substrate.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_substrate Prepare Substrate Dilutions add_substrate Add Substrate to Plate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Initiate prep_enzyme->add_enzyme add_substrate->add_enzyme read_fluorescence Measure Fluorescence (Kinetic) add_enzyme->read_fluorescence calc_velocity Calculate Initial Velocity (V₀) read_fluorescence->calc_velocity plot_data Plot V₀ vs. [S] calc_velocity->plot_data fit_curve Fit to Michaelis-Menten Equation plot_data->fit_curve determine_params Determine Kₘ, Vₘₐₓ, kcat fit_curve->determine_params

Caption: Workflow for determining enzyme kinetic parameters.

References

Safety Operating Guide

Proper Disposal of Fmoc-Lys(Dnp)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols in the handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of Fmoc-Lys(Dnp)-OH (N-α-Fmoc-N-ε-2,4-dinitrophenyl-L-lysine), a compound frequently used in peptide synthesis. The presence of the dinitrophenyl (Dnp) group necessitates special precautions due to its potential hazards.

Immediate Safety and Logistical Information

Before beginning any disposal procedures, it is crucial to consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound and to follow all institutional and local regulations for hazardous waste disposal. The information presented here is based on general best practices and data for related dinitrophenyl compounds.

Core Principles of Disposal:

  • Hazardous Waste Determination: Due to the presence of the dinitrophenyl group, this compound should be treated as hazardous waste. Dinitrophenyl compounds can be flammable, toxic, and potentially explosive, especially when dry.[1][2][3][4]

  • Segregation: this compound waste must be segregated from other waste streams to prevent incompatible chemical reactions.[5]

  • Licensed Disposal: Final disposal must be carried out by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound waste:

  • Chemical-resistant gloves (nitrile or other suitable material)

  • Safety goggles or a face shield

  • A lab coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

Quantitative Data Summary

While a complete Safety Data Sheet for this compound was not publicly accessible, the following table summarizes key information based on supplier data and properties of related compounds.

ParameterValue/InformationSource
Chemical Name N-α-Fmoc-N-ε-2,4-dinitrophenyl-L-lysine-
CAS Number 148083-64-1
Molecular Formula C27H26N4O8
Physical Form Solid powder-
Known Hazards Combustible solid. Dinitrophenyl compounds are potentially explosive when dry and can be toxic.
Storage Class Code 11 - Combustible Solids

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the process for the safe disposal of solid this compound waste and contaminated materials.

1. Waste Collection:

  • Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weigh boats, and disposable labware, in a designated, clearly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, and other contaminated disposable PPE should be placed in a sealed bag and then into the solid hazardous waste container.

  • Empty Containers: The original container of this compound, even if seemingly empty, should be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., methanol or acetone). Collect the rinsate as liquid hazardous waste. After triple-rinsing and allowing it to dry, the container can be disposed of according to your institution's guidelines, which may allow for disposal as regular waste after defacing the label.

2. Waste Container Labeling:

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and the CAS number: "148083-64-1". Do not use abbreviations.

  • Indicate the primary hazards (e.g., "Flammable Solid," "Toxic").

  • Keep a log of the amount of waste added to the container.

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated, away from sources of heat, sparks, or open flames.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Segregate the waste from incompatible materials, particularly oxidizing agents.

4. Final Disposal:

  • Once the waste container is full or needs to be removed, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests.

Logical Workflow for this compound Disposal

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Container Management cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_solid Collect Solid Waste in Designated Container fume_hood->collect_solid collect_sharps Dispose of Contaminated Sharps in Puncture-Proof Container fume_hood->collect_sharps rinse_container Triple-Rinse Empty Original Container fume_hood->rinse_container label_waste Label Waste Container: 'Hazardous Waste' Full Chemical Name & CAS Hazards collect_solid->label_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate collect_rinsate->label_waste seal_container Keep Container Securely Sealed label_waste->seal_container store_waste Store in Designated Satellite Accumulation Area (Cool, Dry, Ventilated) seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs end End: Waste Transferred for Proper Disposal contact_ehs->end

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling Fmoc-Lys(Dnp)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Fmoc-Lys(Dnp)-OH. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The dinitrophenyl (Dnp) moiety, in particular, requires careful management due to its potential hazards.

I. Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the presence of the 2,4-dinitrophenyl (Dnp) group suggests hazards similar to other dinitrophenol compounds. These are known to be toxic and potentially explosive when dry.[1][2][3] Therefore, precautionary measures are imperative.

Summary of Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Explosive Risk: Dinitrophenyl compounds can be explosive when dry and are sensitive to shock, friction, or heat.

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety GogglesMust be worn at all times to protect against dust particles and splashes. A face shield is recommended when handling larger quantities.
Hand Protection Nitrile GlovesDouble-gloving is mandatory. Change gloves immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection Chemical Fume HoodAll handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation.
Foot Protection Closed-toe ShoesRequired to protect against spills.

II. Operational Plan: From Receipt to Disposal

This section outlines the procedural workflow for the safe handling of this compound.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal receiving Receiving: Inspect container for damage. Verify label. storage Storage: Store in a cool, dry, well-ventilated area. Away from heat and ignition sources. Note the date of receipt. receiving->storage weighing Weighing: Perform in a chemical fume hood. Use appropriate tools to avoid dust generation. storage->weighing Transport in a sealed secondary container dissolving Dissolving: Add solid to solvent slowly. Common solvents include DMF and DMSO. weighing->dissolving solid_waste Solid Waste: Contaminated gloves, weigh paper, etc. Collect in a labeled hazardous waste container. dissolving->solid_waste Dispose of contaminated consumables disposal_pickup Disposal Pickup: Arrange for pickup by institutional EHS. solid_waste->disposal_pickup liquid_waste Liquid Waste: Unused solutions and rinsates. Collect in a separate, labeled hazardous waste container. liquid_waste->disposal_pickup

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any signs of damage.

    • Store the compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The recommended storage temperature is typically between 15-25°C.

    • Ensure the container is tightly sealed.

  • Handling the Solid:

    • All manipulations of solid this compound must be performed within a certified chemical fume hood.

    • When weighing, use a spatula to gently transfer the powder to minimize dust formation.

    • Avoid grinding or any action that could generate static electricity or friction.

  • Preparing Solutions:

    • Common solvents for Fmoc-protected amino acids include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

    • Slowly add the solid this compound to the solvent while stirring to ensure controlled dissolution and to avoid splashing.

    • Perform all solution preparations within a chemical fume hood.

III. Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

Waste TypeContainer RequirementsDisposal Procedure
Solid Waste Lined, clearly labeled "Hazardous Chemical Waste" container.Dispose of all contaminated solid materials, including gloves, weigh paper, pipette tips, and any absorbent material used for cleaning up spills.
Liquid Waste Compatible, sealed, and clearly labeled "Hazardous Chemical Waste" container.Collect all unused solutions and solvent rinses. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol:

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area. Keep containers closed except when adding waste.

  • Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Do not attempt to neutralize or dispose of the chemical waste yourself.

IV. Emergency Procedures

Spill Response:

cluster_small_spill Small Spill cluster_large_spill Large Spill spill Spill Occurs absorb Absorb with inert material (e.g., sand). spill->absorb If manageable evacuate Evacuate the immediate area. spill->evacuate If unmanageable collect Collect in a sealed container for disposal. absorb->collect decontaminate Decontaminate the area. collect->decontaminate alert Alert laboratory personnel and EHS. evacuate->alert secure Secure the area to prevent entry. alert->secure

Caption: Spill Response Workflow for this compound.

  • Small Spills: For a small spill of the solid, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a labeled hazardous waste container. For small liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert your supervisor and the institutional safety office.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

References

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